molecular formula C6H14O6 B3030399 D-Iditol CAS No. 9001-32-5

D-Iditol

Número de catálogo: B3030399
Número CAS: 9001-32-5
Peso molecular: 182.17 g/mol
Clave InChI: FBPFZTCFMRRESA-ZXXMMSQZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

D-iditol is the D-enantiomer of iditol. It has a role as a fungal metabolite. It is an enantiomer of a L-iditol.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R,3S,4S,5R)-hexane-1,2,3,4,5,6-hexol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5+,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPFZTCFMRRESA-ZXXMMSQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@H]([C@@H](CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701336594, DTXSID401336595
Record name DL-Iditol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Iditol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401336595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white to cream-colored solid; [Acros Organics MSDS]
Record name Iditol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14649
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

25878-23-3, 24557-79-7, 50-70-4, 9001-32-5
Record name D-Iditol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25878-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DL-Iditol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24557-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iditol, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024557797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iditol, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025878233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name sorbitol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755896
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fibrinogens
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name DL-Iditol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Iditol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401336595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fibrinogens
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.622
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Iditol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.089
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IDITOL, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82FOM4R7CD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name IDITOL, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP8KW73WMG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the chemical structure of D-Iditol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of D-Iditol, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is a naturally occurring sugar alcohol (or alditol), a six-carbon polyol. It is a stereoisomer of sorbitol and mannitol. The systematic IUPAC name for this compound is (2R,3S,4S,5R)-hexane-1,2,3,4,5,6-hexol.[1][2][3]

Molecular Structure:

The structure of this compound is characterized by a hexane backbone with hydroxyl (-OH) groups attached to each carbon atom. The specific stereochemistry at carbons 2, 3, 4, and 5 defines it as this compound.

A two-dimensional representation of the this compound structure can be generated from its SMILES (Simplified Molecular-Input Line-Entry System) notation: O--INVALID-LINK--CO)--INVALID-LINK----INVALID-LINK--CO.[3]

Physicochemical Properties

This compound is a white to off-white crystalline powder or a colorless, highly viscous liquid.[4][5] Its key quantitative properties are summarized in the table below.

PropertyValueReferences
Identifiers
IUPAC Name(2R,3S,4S,5R)-Hexane-1,2,3,4,5,6-hexol[1][3]
CAS Number25878-23-3[1][6][7]
Molecular FormulaC₆H₁₄O₆[1][7]
Molecular Weight182.17 g/mol [1][7][8]
Physical Properties
Melting Point74-78 °C[5]
Boiling Point230 °C[5][8][9]
Density1.596 g/cm³ (Predicted)[8]
Specific Rotation [α]²⁰/D+2.0° to +5.0° (c=1, H₂O)[5][9]
Solubility
WaterSoluble[4][9]
PBS (pH 7.2)5 mg/mL[6]
DMSO2 mg/mL[6]
DMF1 mg/mL[6]
EthanolInsoluble[6]

Experimental Protocols

Biotechnological Production of this compound from D-Sorbose

A key method for producing this compound involves the microbial conversion of D-sorbose using the yeast Rhodotorula rubra. The following protocol is based on the findings of Sasahara and Izumori (1999).[1]

Objective: To convert D-sorbose to this compound using whole-cell catalysis with Rhodotorula rubra.

Materials and Reagents:

  • Rhodotorula rubra strain (e.g., RY10)

  • D-fructose (for cell culture)

  • D-sorbose (substrate)

  • Ethanol

  • Standard yeast culture medium components (e.g., yeast extract, peptone)

  • Centrifuge

  • Incubator/shaker

  • Reaction vessel/bioreactor

Methodology:

  • Cell Culture and Growth:

    • Inoculate Rhodotorula rubra into a suitable culture medium containing D-fructose as the primary carbon source. D-fructose has been shown to yield cells with high conversion potential.[1]

    • Incubate the culture under appropriate conditions (temperature, pH, agitation) to achieve sufficient cell growth.

    • Harvest the cells by centrifugation and wash them to prepare a resting cell suspension.

  • Conversion Reaction:

    • Prepare a reaction mixture containing the washed Rhodotorula rubra cells and D-sorbose at a desired concentration (e.g., 1.0% to 5.0% w/v).[1]

    • To enhance the reaction rate, add ethanol to the mixture to a final concentration of 1.0%.[1]

    • Maintain the reaction under controlled conditions (e.g., temperature, pH).

    • Due to ethanol consumption or evaporation, supplement the reaction with additional ethanol at regular intervals (e.g., every 48 hours) to maintain the 1.0% concentration.[1]

  • Product Isolation and Identification:

    • Monitor the reaction progress using techniques like High-Performance Liquid Chromatography (HPLC).

    • Once the desired conversion is achieved (e.g., up to 95.0% conversion for 2.0% D-sorbose), terminate the reaction.[1]

    • Separate the cells from the reaction supernatant by centrifugation or filtration.

    • Isolate and purify this compound from the supernatant using chromatographic techniques.

    • Confirm the identity of the product as this compound through analytical methods such as HPLC, infrared spectroscopy, optical rotation, and melting point measurements.[1]

G cluster_0 Cell Preparation cluster_1 Conversion Reaction cluster_2 Product Analysis Culture Inoculate R. rubra in D-fructose medium Growth Incubate to achieve cell mass Culture->Growth Harvest Harvest and wash cells via centrifugation Growth->Harvest Mixture Prepare reaction mixture: Cells + D-Sorbose Harvest->Mixture Ethanol Add Ethanol (1.0%) Mixture->Ethanol Reaction Incubate and maintain Ethanol concentration Ethanol->Reaction Monitor Monitor with HPLC Reaction->Monitor Isolate Isolate this compound Monitor->Isolate Confirm Confirm identity Isolate->Confirm

Experimental workflow for this compound production.

Biological Significance and Pathways

Role in Galactokinase Deficiency

This compound, along with its stereoisomer L-Iditol (also known as sorbitol) and galactitol, is implicated in the pathophysiology of galactosemia. Specifically, in galactokinase deficiency (Galactosemia Type II), a defect in the GALK1 gene prevents the phosphorylation of galactose, the first step in the Leloir pathway of galactose metabolism.[4][10] This blockage leads to the accumulation of galactose, which is then shunted into an alternative pathway where aldose reductase reduces it to its corresponding sugar alcohol, galactitol. The accumulation of these polyols, including iditol, in tissues like the eye lens is a primary cause of cataract formation.[4][9]

G cluster_0 Galactokinase Deficiency Galactose Galactose Gal1P Galactose-1-Phosphate Galactose->Gal1P Galactokinase (GALK1) Galactitol Galactitol / Iditol Galactose->Galactitol Aldose Reductase Defect X Leloir Leloir Pathway (Energy, Glycoconjugates) Gal1P->Leloir Cataracts Cataracts Galactitol->Cataracts Osmotic Stress in Lens

Metabolic fate of galactose in galactokinase deficiency.

Inhibition of α-Glucosidase

This compound has been shown to be an inhibitor of α-glucosidase I, an enzyme involved in the processing of N-linked glycoproteins.[6] More broadly, α-glucosidase inhibitors are a class of therapeutic agents used in the management of type 2 diabetes.[11] These inhibitors act in the small intestine to delay the absorption of carbohydrates by competitively inhibiting enzymes that break down complex carbohydrates into absorbable monosaccharides.[11][12] By slowing this process, they reduce the postprandial spike in blood glucose levels.[5][12] The inhibitory action of this compound on glucosidase I suggests its potential role in modulating glycoprotein processing.

G ComplexCarbs Complex Carbohydrates (e.g., Starch, Sucrose) Glucose Glucose Absorption (in Small Intestine) ComplexCarbs->Glucose Digestion Bloodstream Increased Blood Glucose Glucose->Bloodstream AlphaGlucosidase α-Glucosidase Enzymes AlphaGlucosidase->Glucose Catalyzes DIditol This compound DIditol->AlphaGlucosidase Inhibits

Mechanism of α-glucosidase inhibition by compounds like this compound.

References

An In-depth Technical Guide to the Stereochemistry and Chiral Centers of D-Iditol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical properties of D-Iditol, a six-carbon sugar alcohol. This compound and its stereoisomers are of interest to researchers in various fields, including biochemistry and drug development, due to their unique structural characteristics and potential biological activities. This document details the chiral centers of this compound, its relationship to other hexitols, and provides an experimental protocol for its microbial production.

Stereochemistry of this compound

This compound, a member of the hexitol family of sugar alcohols, possesses a unique stereochemical arrangement that defines its physical and biological properties. Its systematic IUPAC name is (2R,3S,4S,5R)-Hexane-1,2,3,4,5,6-hexol . This nomenclature precisely describes the three-dimensional orientation of the hydroxyl groups attached to its four chiral centers.

Chiral Centers

This compound has four chiral centers located at carbons 2, 3, 4, and 5 of its hexane backbone. The specific configuration of these centers, designated as R or S according to the Cahn-Ingold-Prelog priority rules, is as follows:

  • C-2: R configuration

  • C-3: S configuration

  • C-4: S configuration

  • C-5: R configuration

The Fischer projection of this compound, which illustrates the arrangement of its hydroxyl groups, is presented below. This two-dimensional representation is crucial for understanding its stereochemical relationships with other sugars and sugar alcohols.

Fischer Projection of this compound

Stereochemical Relationships

This compound is stereochemically related to other important monosaccharides and their corresponding sugar alcohols. Understanding these relationships is fundamental for researchers working on carbohydrate chemistry and metabolism.

Enantiomeric Relationship: this compound and L-Iditol

This compound is the enantiomer of L-Iditol. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. The chiral centers of L-Iditol have the opposite configuration to those of this compound: (2S,3R,4R,5S).

Relationship to Parent Sugar: D-Idose

This compound is the reduction product of the aldehyde group of D-Idose, a rare aldohexose sugar. The catalytic hydrogenation or enzymatic reduction of D-Idose yields this compound.

The following diagram illustrates the key stereochemical relationships between this compound, its enantiomer L-Iditol, and its parent sugar D-Idose.

Stereochemical relationships of this compound.

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below, providing key data points for researchers.

PropertyValue
Molecular Formula C₆H₁₄O₆
Molecular Weight 182.17 g/mol
CAS Number 25878-23-3
IUPAC Name (2R,3S,4S,5R)-Hexane-1,2,3,4,5,6-hexol
Melting Point 74-78 °C
Optical Rotation [α]D +2.0° to +5.0° (c=1, H₂O)

Experimental Protocol: Microbial Production of this compound

A cited method for the production of this compound involves the microbial conversion of D-sorbose using the yeast Rhodotorula rubra.[1]

Materials and Methods

Microorganism: Rhodotorula rubra strain RY10, isolated from miso paste.

Culture Medium: A suitable growth medium for the yeast, with D-fructose identified as a carbon source that yields cells with high conversion potential.

Reaction Mixture:

  • D-sorbose (1.0% to 5.0% w/v)

  • Washed cells of Rhodotorula rubra

  • Ethanol (maintained at a concentration of 1.0% v/v)

Protocol:

  • Cell Culture: Cultivate Rhodotorula rubra RY10 in a suitable medium containing D-fructose to obtain a sufficient cell mass.

  • Cell Harvesting and Washing: Harvest the yeast cells by centrifugation and wash them to remove residual medium components.

  • Conversion Reaction:

    • Prepare a reaction mixture containing the desired concentration of D-sorbose and the washed yeast cells.

    • Add ethanol to the reaction mixture to an initial concentration of 1.0%.

    • Incubate the reaction mixture under appropriate conditions (e.g., temperature, pH, and agitation).

    • To enhance the conversion rate, supplement the reaction with ethanol at 48-hour intervals to maintain a 1.0% concentration.

  • Monitoring and Product Identification:

    • Monitor the conversion of D-sorbose to this compound over time using High-Performance Liquid Chromatography (HPLC).

    • Upon completion of the reaction, isolate the product.

    • Confirm the identity of the product as this compound through various analytical techniques, including:

      • Infrared (IR) spectroscopy

      • Optical rotation measurement

      • Melting point determination

Results: This method has been reported to achieve high conversion ratios of D-sorbose to this compound, with final conversion ratios reaching up to 95.0% with a 2.0% D-sorbose concentration.[1]

The following workflow diagram outlines the key steps in the microbial production of this compound.

microbial_production cluster_workflow Microbial Production of this compound start Start: Inoculate Rhodotorula rubra culture Cultivate in D-fructose medium start->culture harvest Harvest and wash cells culture->harvest reaction Set up conversion reaction (D-sorbose, cells, ethanol) harvest->reaction incubate Incubate and maintain ethanol concentration reaction->incubate monitor Monitor conversion by HPLC incubate->monitor isolate Isolate product monitor->isolate identify Identify this compound (IR, Optical Rotation, MP) isolate->identify end_node End: Purified this compound identify->end_node

Workflow for the microbial production of this compound.

References

A Technical Guide to the Physical and Chemical Properties of D-Iditol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Iditol, a six-carbon sugar alcohol (alditol), is a naturally occurring polyol that has garnered increasing interest within the scientific community. As a fungal metabolite, it plays a role in certain biological processes and has been identified as a potential therapeutic agent, notably for its antitumor activity and specific enzyme inhibition.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological activities. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties of this compound

This compound, with the systematic name (2R,3S,4S,5R)-hexane-1,2,3,4,5,6-hexol, is a stereoisomer of sorbitol and mannitol.[3] Its distinct spatial arrangement of hydroxyl groups confers unique physical and chemical characteristics.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReferences
Molecular Formula C₆H₁₄O₆[4]
Molecular Weight 182.17 g/mol [4]
Appearance White to off-white crystalline powder[4]
Melting Point 74-78 °C[4][5]
Boiling Point 230 °C (decomposes)[5][6]
Density 1.596 g/cm³ (predicted)[5][7]
Solubility Soluble in water. Soluble in DMF (1 mg/ml), DMSO (2 mg/ml), and PBS (pH 7.2) (5 mg/ml). Insoluble in ethanol.[3][7][8][9]
Optical Rotation [α]20/D = +2° to +5° (c=1 in H₂O)[4]
pKa 13.14 ± 0.20 (predicted)[7]

Experimental Protocols

Synthesis of this compound from D-Sorbose via Fermentation

This compound can be produced from D-sorbose through a fermentation process utilizing the yeast Rhodotorula rubra.[1] The following protocol is based on established methodologies for the bioconversion of sugars.

a. Materials and Reagents:

  • Rhodotorula rubra (e.g., strain RY10)

  • D-Sorbose

  • Yeast extract

  • Peptone

  • D-Glucose (for inoculum culture)

  • Phosphate buffer (pH 6.0)

  • Ethanol

  • Centrifuge

  • Shaking incubator

  • Fermenter

b. Experimental Workflow:

G cluster_0 1. Inoculum Preparation cluster_1 2. Fermentation cluster_2 3. Product Recovery cluster_3 4. Purification inoculum Inoculate R. rubra in YPD broth incubation1 Incubate at 30°C for 24-48h with shaking inoculum->incubation1 inoculate_fermenter Inoculate with R. rubra culture incubation1->inoculate_fermenter fermentation_medium Prepare fermentation medium with D-sorbose fermentation_medium->inoculate_fermenter fermentation Incubate at 30°C, pH 6.0, with aeration and agitation inoculate_fermenter->fermentation ethanol_addition Add ethanol periodically fermentation->ethanol_addition harvest Harvest fermentation broth centrifugation Centrifuge to remove biomass harvest->centrifugation supernatant Collect supernatant containing this compound centrifugation->supernatant purification Proceed to Purification Protocol supernatant->purification

Caption: Workflow for the synthesis of this compound via fermentation.

c. Detailed Methodology:

  • Inoculum Preparation: A loopful of Rhodotorula rubra is inoculated into a sterile medium containing yeast extract, peptone, and D-glucose. The culture is incubated at 30°C for 24-48 hours with shaking to obtain a sufficient cell density.

  • Fermentation: The production medium, containing D-sorbose as the primary carbon source, yeast extract, and peptone in a phosphate buffer (pH 6.0), is prepared and sterilized in a fermenter. The fermenter is then inoculated with the seed culture. Fermentation is carried out at 30°C with controlled aeration and agitation. Ethanol may be added periodically to the medium to enhance the conversion rate.

  • Harvesting and Cell Separation: After a predetermined fermentation time (e.g., 72-96 hours), the broth is harvested. The yeast cells are separated from the supernatant by centrifugation. The resulting supernatant contains this compound.

Purification of this compound from Fermentation Broth

The crude this compound solution obtained from fermentation requires purification to remove residual sugars, proteins, and other impurities.

a. Materials and Reagents:

  • Crude this compound supernatant

  • Activated charcoal

  • Ethanol (absolute)

  • Cation exchange resin

  • Anion exchange resin

  • Rotary evaporator

  • Crystallization vessel

b. Experimental Workflow:

G crude_supernatant Crude this compound Supernatant decolorization Decolorization with Activated Charcoal crude_supernatant->decolorization ion_exchange Ion Exchange Chromatography (Cation and Anion Resins) decolorization->ion_exchange concentration Concentration by Rotary Evaporation ion_exchange->concentration crystallization Crystallization from Ethanol/Water concentration->crystallization filtration Filtration and Washing crystallization->filtration drying Drying under Vacuum filtration->drying pure_diditol Pure this compound Crystals drying->pure_diditol

Caption: General workflow for the purification of this compound.

c. Detailed Methodology:

  • Decolorization: The supernatant is treated with activated charcoal to remove pigments and other colored impurities. The mixture is stirred and then filtered.

  • Ion Exchange Chromatography: The decolorized solution is passed through a column packed with a strong acid cation exchange resin followed by a column with a weak base anion exchange resin to remove salts and charged impurities.

  • Concentration: The deionized solution is concentrated under reduced pressure using a rotary evaporator to obtain a viscous syrup.

  • Crystallization: The concentrated syrup is dissolved in a minimal amount of hot water, and absolute ethanol is slowly added until the solution becomes turbid. The solution is then allowed to cool slowly to induce crystallization.

  • Isolation and Drying: The this compound crystals are collected by filtration, washed with cold ethanol, and dried under vacuum.

Analytical Methods

a. Purity Determination by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system equipped with a Refractive Index Detector (RID).

  • Column: A column suitable for sugar alcohol separation (e.g., Aminex HPX-87C or a similar ion-exchange column).

Chromatographic Conditions:

  • Mobile Phase: Degassed, HPLC-grade water.

  • Flow Rate: 0.5 - 0.7 mL/min.

  • Column Temperature: 80-85 °C.

  • Injection Volume: 10-20 µL.

  • Detector: RID maintained at a constant temperature (e.g., 40 °C).

Procedure:

  • Prepare a standard solution of this compound of known concentration in HPLC-grade water.

  • Dissolve the synthesized this compound sample in HPLC-grade water.

  • Filter both the standard and sample solutions through a 0.45 µm syringe filter.

  • Inject the standard solution to determine the retention time and establish a calibration curve.

  • Inject the sample solution and identify the this compound peak based on the retention time.

  • Calculate the purity of the sample by comparing the peak area to the calibration curve.

b. Structural Characterization by NMR and FT-IR Spectroscopy

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of Deuterium Oxide (D₂O).

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. The chemical shifts and coupling constants of the protons will confirm the structure.

  • ¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum. The number of signals and their chemical shifts will correspond to the six carbon atoms in the this compound molecule.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the this compound sample or use an ATR-FTIR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Interpretation: The spectrum will show a broad O-H stretching band around 3300-3500 cm⁻¹, C-H stretching bands around 2900 cm⁻¹, and a complex fingerprint region with C-O stretching and C-C bending vibrations, which can be compared to reference spectra of polyols.[9]

Biological Activity and Signaling Pathways

This compound has been shown to exhibit specific biological activities of interest to the pharmaceutical industry.

Enzyme Inhibition

This compound is a known inhibitor of glucosidase I, while it does not inhibit glucosidase II.[8][10] Glucosidase I is an enzyme involved in the N-linked glycosylation of proteins, a critical process for proper protein folding and function. The inhibition of this enzyme can have significant downstream effects.

Alpha-glucosidase inhibitors, in general, act by competitively and reversibly binding to the active site of the enzyme, thereby preventing the cleavage of complex carbohydrates into absorbable monosaccharides.[11][12] This mechanism is particularly relevant in the context of managing postprandial hyperglycemia in diabetes.

G D_Iditol This compound Glucosidase_I Glucosidase I D_Iditol->Glucosidase_I inhibits N_linked_Glycosylation N-linked Glycosylation Glucosidase_I->N_linked_Glycosylation catalyzes Protein_Folding Proper Protein Folding N_linked_Glycosylation->Protein_Folding is crucial for

References

Unveiling D-Iditol: A Technical Guide to its Natural Occurrences, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 17, 2025 – This technical guide provides a comprehensive overview of D-Iditol, a naturally occurring sugar alcohol, for researchers, scientists, and professionals in drug development. The document details its natural sources, biosynthetic pathways, and analytical methodologies for its quantification, presenting key data in structured tables and process diagrams to facilitate understanding and further research.

Natural Occurrences and Sources of this compound

This compound is primarily recognized as a fungal metabolite. Its most well-documented natural source is the yeast Rhodotorula rubra RY10, which was first isolated from miso paste.[1][2] This yeast is capable of converting D-sorbose into this compound. While the presence of this compound in other fungi, plants, or animals is not extensively documented, the related sugar alcohol L-iditol and its metabolic pathways have been identified in various organisms, including apples, suggesting potential broader, yet undiscovered, occurrences of its stereoisomer, this compound. Further research into the distribution of this compound in a wider range of natural sources is warranted.

Biosynthesis and Metabolic Pathways

The primary known biosynthetic pathway for this compound involves the reduction of D-sorbose. In the yeast Rhodotorula rubra RY10, this conversion is a key metabolic process.[1][2] The enzyme responsible for this reaction is likely a D-sorbose reductase, an oxidoreductase that utilizes a cofactor such as NADPH to reduce the keto group of D-sorbose to a hydroxyl group, forming this compound.

Conversely, the catabolism of this compound involves its oxidation back to D-sorbose, a reaction catalyzed by this compound 2-dehydrogenase. This enzyme is a member of the oxidoreductase family and is involved in fructose and mannose metabolism.

The following diagram illustrates the biosynthetic pathway from D-sorbose to this compound.

DIDITOL_BIOSYNTHESIS DSorbose D-Sorbose DIditol This compound DSorbose->DIditol Reduction Enzyme D-Sorbose Reductase (e.g., in Rhodotorula rubra) Enzyme->DSorbose NADP NADP+ Enzyme->NADP Oxidized Cofactor NADPH NADPH + H+ NADPH->Enzyme Cofactor

Biosynthesis of this compound from D-Sorbose.

Quantitative Data

The production of this compound from D-sorbose by Rhodotorula rubra RY10 has been quantified under specific experimental conditions. The conversion ratio is influenced by the initial concentration of D-sorbose.

D-Sorbose Concentration (%)Final Conversion Ratio (%)
1.082.7[2]
2.095.0[2]
3.093.7[2]
5.078.0[2]
Table 1: Conversion of D-Sorbose to this compound by Washed Cells of Rhodotorula rubra RY10.

Experimental Protocols

Production of this compound by Rhodotorula rubra RY10

A detailed protocol for the production of this compound using Rhodotorula rubra can be adapted from the work of Sasahara et al. (1999). The general workflow is as follows:

DIDITOL_PRODUCTION_WORKFLOW cluster_culture Yeast Culture cluster_conversion Biotransformation cluster_purification Purification and Analysis Culture Inoculate Rhodotorula rubra RY10 in a suitable growth medium Incubation Incubate with shaking Culture->Incubation Harvest Harvest cells by centrifugation Incubation->Harvest Resuspend Resuspend washed cells in D-sorbose solution Harvest->Resuspend Reaction Incubate for conversion Resuspend->Reaction Separate Separate cells from supernatant Reaction->Separate Ethanol Add ethanol to enhance conversion (optional) Ethanol->Reaction Purify Purify this compound from supernatant (e.g., chromatography) Separate->Purify Analyze Analyze this compound (HPLC, NMR, etc.) Purify->Analyze

Workflow for this compound production and analysis.

Methodology:

  • Yeast Cultivation: Rhodotorula rubra RY10 is cultured in a suitable medium (e.g., a medium containing D-fructose to induce high conversion potential) with aeration.

  • Cell Harvesting: The yeast cells are harvested by centrifugation and washed to remove residual medium.

  • Biotransformation: The washed cells are resuspended in a solution containing D-sorbose at the desired concentration. The reaction mixture is incubated, and ethanol can be added to accelerate the conversion rate.[2]

  • Product Recovery: After the conversion is complete, the cells are separated from the reaction mixture by centrifugation.

  • Purification: this compound can be purified from the supernatant using chromatographic techniques. A common approach for separating polyols is through ion-exchange chromatography or by forming chemical derivatives followed by crystallization.[3]

  • Identification and Quantification: The purified this compound is identified and quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC), Infrared (IR) spectroscopy, optical rotation measurements, and melting point determination.[2]

Quantification of this compound by HPLC

A robust method for the quantification of this compound and other sugar alcohols is High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID).

Instrumentation:

  • HPLC system equipped with an isocratic pump, autosampler, column oven, and a refractive index detector.

  • Analytical column suitable for sugar alcohol separation (e.g., a lead-based or ion-exclusion column).

Chromatographic Conditions (General Example):

  • Mobile Phase: Degassed, deionized water.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 60-85 °C.

  • Detector: Refractive Index Detector (RID).

Sample Preparation:

  • Fermentation Broth: Centrifuge the fermentation broth to remove yeast cells.

  • Filtration: Filter the supernatant through a 0.45 µm membrane filter before injection into the HPLC system.

  • Standard Solutions: Prepare a series of this compound standard solutions of known concentrations to generate a calibration curve.

Data Analysis: The concentration of this compound in the sample is determined by comparing the peak area of the sample with the calibration curve generated from the standard solutions.

Biological Activity and Potential Applications

Preliminary research suggests that this compound may possess potential antitumor activity.[1] Additionally, it has been shown to inhibit glucosidase I, an enzyme involved in glycoprotein processing, at a concentration of approximately 1 mM.[4] These findings indicate that this compound could be a valuable molecule for further investigation in the context of cancer research and as a potential therapeutic agent.

This technical guide serves as a foundational resource for the scientific community, providing essential information on the natural occurrences, biosynthesis, and analytical methodologies for this compound. Further research is encouraged to explore its full potential in various scientific and industrial applications.

References

A Technical Guide to D-Iditol's Role in the Polyol Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The polyol pathway, also known as the sorbitol-aldose reductase pathway, is a two-step metabolic process that converts glucose into fructose.[1][2] Under normal physiological conditions, this pathway accounts for less than 3% of glucose metabolism.[3] However, in hyperglycemic states, such as uncontrolled diabetes mellitus, the flux of glucose through the polyol pathway can increase to over 30%.[3][4] This significant upregulation is strongly implicated in the pathogenesis of diabetic complications, including retinopathy, nephropathy, and neuropathy.[5][6] The pathway's overactivation leads to the accumulation of its intermediate, sorbitol, causing osmotic stress, and disrupts the cellular redox balance by altering the ratios of NADPH/NADP+ and NADH/NAD+.[4] This guide provides an in-depth examination of the polyol pathway, with a specific focus on the role of D-Iditol, a related polyol, as a substrate within this metabolic route.

The Core Polyol Pathway

The polyol pathway consists of two primary enzymatic reactions that bypass the initial hexokinase-mediated phosphorylation of glucose.

  • Glucose Reduction: The first and rate-limiting step is the reduction of glucose to sorbitol (also known as D-glucitol).[1] This reaction is catalyzed by the enzyme aldose reductase (AR; EC 1.1.1.21) and utilizes nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor, which is oxidized to NADP+.[5] Aldose reductase has a low affinity (a high Michaelis constant, Kₘ) for glucose, meaning this reaction becomes significant only during periods of high intracellular glucose concentration.[1]

  • Sorbitol Oxidation: The second step is the oxidation of sorbitol to fructose.[7] This reaction is catalyzed by sorbitol dehydrogenase (SDH; EC 1.1.1.14), which is also known as L-iditol 2-dehydrogenase.[8][9] This step uses nicotinamide adenine dinucleotide (NAD+) as a cofactor, which is reduced to NADH.

The net effect of this pathway is the conversion of glucose to fructose at the expense of NADPH and NAD+, leading to a decrease in NADPH and an increase in NADH.[4]

Polyol_Pathway Glucose Glucose AR Aldose Reductase (AR) Glucose->AR Sorbitol Sorbitol (D-Glucitol) SDH Sorbitol Dehydrogenase (SDH / L-Iditol 2-Dehydrogenase) Sorbitol->SDH Fructose Fructose AR->Sorbitol NADP NADP+ AR->NADP SDH->Fructose NADH NADH + H+ SDH->NADH NADPH NADPH NADPH->AR NAD NAD+ NAD->SDH

Figure 1: The core reactions of the polyol metabolic pathway.

This compound as a Substrate in the Polyol Pathway

While sorbitol is the primary substrate for sorbitol dehydrogenase in the context of glucose metabolism, the enzyme exhibits broad substrate specificity.[8][10]

This compound and Sorbitol Dehydrogenase (L-Iditol 2-Dehydrogenase)

Sorbitol dehydrogenase (SDH), systematically named L-iditol 2-dehydrogenase, is capable of acting on a variety of polyols.[8][11] Studies on sheep liver SDH have demonstrated that This compound is a substrate for the enzyme, which catalyzes its reversible, NAD+-linked oxidation to D-sorbose.[10][12] This confirms that this compound can be metabolized within the second step of the polyol pathway, contributing to the production of NADH. The enzyme acts on numerous sugar alcohols, including L-iditol, D-glucitol (sorbitol), D-xylitol, and D-galactitol, with varying efficiencies depending on the source tissue.[8]

This compound 2-Dehydrogenase

Separate from the primary SDH of the polyol pathway, another enzyme, This compound 2-dehydrogenase (EC 1.1.1.15), specifically catalyzes the oxidation of this compound to D-sorbose using NAD+ as a cofactor.[13][14] This enzyme, also called D-sorbitol dehydrogenase, participates in pentose and glucuronate interconversions as well as fructose and mannose metabolism.[14] Its distinct role suggests alternative metabolic fates for this compound that are related to but separate from the main glucose-driven polyol pathway.

D_Iditol_Reaction cluster_reactants Reactants cluster_products Products D_Iditol This compound Enzyme This compound 2-Dehydrogenase (EC 1.1.1.15) D_Iditol->Enzyme NAD NAD+ NAD->Enzyme D_Sorbose D-Sorbose NADH NADH + H+ Enzyme->D_Sorbose Enzyme->NADH Assay_Workflow start Start prep 1. Reagent Preparation (Buffer, NADH, Substrate) start->prep mix 2. Prepare Reaction Mixture (Buffer + NADH + Sample in Cuvette) prep->mix equilibrate 3. Equilibrate at 37°C (5 minutes) mix->equilibrate measure_bg 4. Measure Background Rate (Absorbance at 340 nm) equilibrate->measure_bg initiate 5. Initiate Reaction (Add Substrate, Mix) measure_bg->initiate measure_rate 6. Monitor Absorbance Decrease (Record ΔA₃₄₀ over time) initiate->measure_rate analyze 7. Data Analysis (Calculate Activity using Beer-Lambert Law) measure_rate->analyze end_node End analyze->end_node

References

The Pathogenesis of D-Iditol Accumulation in Galactokinase Deficiency: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galactokinase deficiency, a type II galactosemia, is an autosomal recessive disorder characterized by a block in the primary pathway of galactose metabolism. This guide provides an in-depth examination of the biochemical consequences of this enzymatic defect, focusing on the accumulation of the polyol D-iditol (galactitol). A comprehensive overview of the metabolic pathways, quantitative analysis of key metabolites, and detailed experimental protocols are presented to facilitate further research and therapeutic development.

Introduction

Galactosemia refers to a group of inherited metabolic disorders that impair the body's ability to metabolize galactose, a monosaccharide primarily derived from lactose in dairy products. Galactokinase deficiency is caused by mutations in the GALK1 gene, leading to a dysfunctional galactokinase enzyme.[1] This enzyme catalyzes the initial phosphorylation of galactose to galactose-1-phosphate, the first committed step in the Leloir pathway of galactose metabolism.[1][2] A deficiency in galactokinase activity disrupts this primary metabolic route, causing an accumulation of galactose in the blood (galactosemia) and its excretion in the urine (galactosuria).[1] The primary clinical manifestation of galactokinase deficiency is the formation of bilateral cataracts in infants, a direct consequence of the toxic accumulation of this compound in the lens.[1][2]

Biochemical Mechanism of this compound Accumulation

Under normal physiological conditions, galactose is efficiently converted to glucose-1-phosphate via the Leloir pathway. However, in galactokinase deficiency, the buildup of galactose shunts it into an alternative metabolic route known as the polyol pathway. In this pathway, the enzyme aldose reductase reduces galactose to its corresponding sugar alcohol, this compound (galactitol).[2]

Aldose reductase is a member of the aldo-keto reductase superfamily and is found in various tissues, including the lens of the eye, nerves, and kidneys.[2] This enzyme has a broad substrate specificity and can reduce various aldehydes and ketones. The accumulation of this compound within the lens fibers creates an osmotic gradient, leading to an influx of water, cellular swelling, and eventual opacification of the lens, resulting in cataracts.[1][2]

Signaling Pathway of this compound Accumulation

Galactose_Metabolism_in_Galactokinase_Deficiency Galactose Galactose Gal1P Galactose-1-Phosphate Galactose->Gal1P Galactokinase (Deficient) Diditol This compound (Galactitol) (Accumulates) Galactose->Diditol Aldose Reductase Leloir Leloir Pathway Gal1P->Leloir Further Metabolism Cataracts Cataracts Diditol->Cataracts Osmotic Stress

Caption: Metabolic fate of galactose in galactokinase deficiency.

Quantitative Analysis of Metabolites

The diagnosis and monitoring of galactokinase deficiency rely on the quantitative analysis of key metabolites in biological fluids. The following tables summarize typical concentrations of galactose and this compound in affected individuals compared to healthy controls.

MetaboliteFluidPatient GroupConcentration RangeReference
Galactose BloodGalactokinase Deficiency (untreated)8,892 ± 5,243 µmol/L[3]
BloodGalactokinase Deficiency (treated)36.5 ± 49.3 µmol/L[3]
BloodHealthy Controls< 5 mg/dL[2]
UrineGalactokinase Deficiency (untreated)31,820 ± 32,103 µmol/mmol creatinine[3]
UrineGalactokinase Deficiency (treated)30.0 ± 36.1 µmol/mmol creatinine[3]
This compound (Galactitol) Red Blood CellsGalactokinase Deficiency (untreated)1,584 ± 584 µmol/L[3]
Red Blood CellsGalactokinase Deficiency (treated)12.3 ± 9.4 µmol/L[3]
Red Blood CellsClassic Galactosemia (treated)5.98 ± 1.2 µM[4]
Red Blood CellsHealthy Controls0.73 ± 0.31 µM[4]
UrineGalactokinase Deficiency (untreated)11,724 ± 4,496 µmol/mmol creatinine[3]
UrineGalactokinase Deficiency (treated)236 ± 116 µmol/mmol creatinine[3]
UrineGalactosemic Patients (< 1 year)397-743 mmol/mol creatinine[5]
UrineHealthy Controls (< 1 year)8-107 mmol/mol creatinine[5]
UrineHealthy Controls (> 6 years)2-5 mmol/mol creatinine[5]

Experimental Protocols

Quantification of Urinary this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is based on the principle of stable isotope dilution GC-MS for the accurate quantification of this compound in urine.[5][6]

Materials:

  • Urine sample

  • D-[UL-13C]galactitol (internal standard)

  • Anion and cation exchange resins

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: To 1 mL of urine, add a known amount of D-[UL-13C]galactitol as an internal standard.

  • Purification: Pass the sample through tandem anion and cation exchange columns to remove interfering substances.

  • Lyophilization: Freeze-dry the purified sample to complete dryness.

  • Derivatization: Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS to the dried sample. Incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Column: Use a capillary column suitable for sugar analysis (e.g., DB-5ms).

    • Temperature Program: An initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor characteristic ions for this compound-TMS and its stable isotope-labeled internal standard.

Galactokinase Enzyme Activity Assay in Red Blood Cells

This assay measures the activity of galactokinase in red blood cell lysates.[7]

Materials:

  • Heparinized whole blood

  • [1-14C]-Galactose

  • ATP solution

  • Tris-HCl buffer (pH 7.4)

  • DEAE-cellulose paper discs

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Lysate Preparation: Wash red blood cells with saline and lyse with cold deionized water.

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, ATP, and the red blood cell lysate.

  • Enzyme Reaction: Initiate the reaction by adding [1-14C]-galactose to the reaction mixture and incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stopping the Reaction: Spot an aliquot of the reaction mixture onto a DEAE-cellulose paper disc to stop the reaction. The negatively charged galactose-1-phosphate binds to the positively charged paper.

  • Washing: Wash the paper discs extensively with deionized water to remove unreacted [1-14C]-galactose.

  • Quantification: Place the dried paper discs in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Calculation: Calculate the enzyme activity based on the amount of radioactive galactose-1-phosphate formed per unit of time and protein concentration.

Experimental Workflow

Experimental_Workflow Sample Biological Sample (Urine or Blood) Preparation Sample Preparation (e.g., Derivatization, Lysis) Sample->Preparation Analysis Analytical Technique (GC-MS or Enzyme Assay) Preparation->Analysis Data Data Acquisition & Quantification Analysis->Data Interpretation Result Interpretation & Diagnosis Data->Interpretation

Caption: General workflow for metabolite analysis and enzyme assay.

Conclusion

The accumulation of this compound is a central pathogenic event in galactokinase deficiency, directly leading to the development of cataracts. Understanding the underlying biochemical mechanisms and having robust analytical methods for the quantification of key metabolites are crucial for early diagnosis, monitoring of dietary therapy, and the development of novel therapeutic strategies. This technical guide provides a foundational resource for researchers and clinicians working to improve the outcomes for individuals with this rare metabolic disorder.

References

Uncharted Territory: The Therapeutic Potential of D-Iditol in Oncology Remains Largely Unexplored

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents is a continuous endeavor. While the sugar alcohol D-Iditol has been noted in chemical and biological contexts, a thorough investigation into its potential therapeutic or antitumor activities reveals a significant gap in the current scientific literature. At present, there is a notable absence of comprehensive studies, quantitative data, and detailed experimental evidence to support any claims of its efficacy in cancer treatment.

This compound is recognized as a fungal metabolite and a sugar alcohol that can accumulate in cases of galactokinase deficiency.[1][2] Some commercial suppliers of this compound suggest it "may have potential antitumour activity," a statement that appears to be speculative rather than based on robust scientific findings.[1][3] A review of published research fails to uncover any in-vitro or in-vivo studies that specifically investigate the effects of this compound on cancer cells or tumor models.

This lack of specific research means that key metrics and information crucial for a technical guide are unavailable, including:

  • Quantitative Antitumor Data: There is no published data on the half-maximal inhibitory concentration (IC50) of this compound against any cancer cell line, nor are there reports on its ability to inhibit tumor growth in animal models.

  • Detailed Experimental Protocols: Without primary research, it is not possible to provide methodologies for assays such as cell viability, apoptosis induction, or cell cycle analysis as they pertain to this compound.

  • Identified Signaling Pathways: The molecular mechanisms through which this compound might exert any biological effects, including potential antitumor activity, have not been elucidated. Consequently, no signaling pathways have been associated with its action in a cancer context.

One of the few specific biochemical activities reported for this compound is its ability to inhibit glucosidase I at a concentration of approximately 1 mM.[4] While glucosidase I is involved in glycoprotein processing, which can be relevant in cancer biology, a direct link between this inhibition and any antitumor effect of this compound has not been established or investigated.

For the purpose of illustrating what a comprehensive investigation into a novel compound's antitumor potential would entail, this guide outlines hypothetical experimental workflows and signaling pathways that would need to be explored.

Hypothetical Experimental Workflow

Should research into the antitumor potential of this compound be undertaken, a logical progression of experiments would be necessary to validate any claims of efficacy. The following diagram illustrates a standard workflow for assessing a compound's anti-cancer properties.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 Mechanism of Action Elucidation cluster_2 In Vivo Studies Cell_Line_Screening Initial Screening (e.g., NCI-60 panel) Dose_Response Dose-Response & IC50 Determination (MTT/XTT assays) Cell_Line_Screening->Dose_Response Identify sensitive cell lines Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action Determine effective concentrations Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_of_Action->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assays (Annexin V/PI, Caspase Activity) Mechanism_of_Action->Apoptosis_Assay Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Mechanism_of_Action->Signaling_Pathway_Analysis Xenograft_Model Tumor Xenograft Model (e.g., in mice) Mechanism_of_Action->Xenograft_Model Promising in vitro results Efficacy_Toxicity Efficacy & Toxicity Assessment Xenograft_Model->Efficacy_Toxicity

Caption: A standard workflow for evaluating the antitumor potential of a novel compound.

Potential Signaling Pathways for Investigation

If this compound were to exhibit antitumor properties, its mechanism of action would likely involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. The diagram below depicts a hypothetical scenario where this compound induces apoptosis, a common mechanism for anti-cancer drugs.

Hypothetical_Apoptosis_Pathway D_Iditol This compound Target_Protein Putative Target Protein D_Iditol->Target_Protein Binds/Inhibits Upstream_Kinase Upstream Kinase Cascade Target_Protein->Upstream_Kinase Modulates Caspase_Activation Caspase Activation (e.g., Caspase-3) Upstream_Kinase->Caspase_Activation Initiates Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

References

The Biochemical Function of D-Iditol in Cellular Processes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Iditol, a six-carbon sugar alcohol, primarily functions as a metabolic intermediate within the polyol pathway. Its cellular significance is intrinsically linked to the activity of this pathway, which has been implicated in the pathophysiology of diabetic complications. While this compound's role as a direct signaling molecule remains to be elucidated, its impact on cellular homeostasis, particularly under hyperglycemic conditions, and its inhibitory effect on specific enzymes such as glucosidase I, warrant detailed investigation. This technical guide provides a comprehensive overview of the biochemical functions of this compound, its metabolic context, and its potential implications for cellular processes and drug development.

Introduction

This compound is a polyol, or sugar alcohol, that exists as one of the stereoisomers of hexane-1,2,3,4,5,6-hexol. In biological systems, it is primarily recognized for its participation in the polyol pathway, also known as the sorbitol pathway. This metabolic route provides an alternative pathway for glucose metabolism, particularly when intracellular glucose levels are elevated. The accumulation of this compound and other polyols has been associated with cellular stress, highlighting its importance in various pathological conditions.

The Polyol Pathway: The Primary Metabolic Context of this compound

The polyol pathway is a two-step metabolic sequence that converts glucose to fructose. This compound is not a direct intermediate in the main glucose-to-fructose conversion but is closely related through the activity of specific dehydrogenases that act on various sugar alcohols.

The central enzyme in the context of this compound metabolism is This compound 2-dehydrogenase (EC 1.1.1.15), also known as sorbitol dehydrogenase. This enzyme catalyzes the reversible oxidation of this compound to D-sorbose, utilizing NAD+ as a cofactor.[1][2]

The core reaction is as follows:

This compound + NAD⁺ ⇌ D-Sorbose + NADH + H⁺

This reaction is embedded within the broader context of the polyol pathway, which primarily involves the following two steps:

  • Aldose Reductase: Glucose is reduced to sorbitol. This reaction consumes NADPH.

  • Sorbitol Dehydrogenase (which includes this compound 2-dehydrogenase activity): Sorbitol is oxidized to fructose. This reaction generates NADH.

Under hyperglycemic conditions, the increased flux through the polyol pathway can lead to several cellular consequences:

  • Osmotic Stress: The accumulation of sorbitol and potentially other polyols like iditol, which do not readily cross cell membranes, increases intracellular osmotic pressure, leading to cell swelling and damage.[3][4]

  • Oxidative Stress: The depletion of NADPH by aldose reductase impairs the regeneration of the major intracellular antioxidant, reduced glutathione (GSH), by glutathione reductase. This depletion compromises the cell's ability to scavenge reactive oxygen species (ROS), leading to oxidative stress.[3][4]

  • Increased NADH/NAD⁺ Ratio: The increased activity of sorbitol dehydrogenase leads to an elevated NADH/NAD⁺ ratio, which can disrupt the cellular redox balance and inhibit key metabolic pathways.[3]

The accumulation of iditol is particularly noted in galactokinase deficiency , a genetic disorder that affects galactose metabolism.[5]

Signaling Pathway Diagram

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) D_Iditol This compound D_Sorbose D-Sorbose D_Iditol->D_Sorbose this compound 2-dehydrogenase (NAD+ -> NADH)

Figure 1: The Polyol Pathway and the position of this compound metabolism.

This compound as an Enzyme Inhibitor

Beyond its role as a metabolite, this compound has been shown to exhibit inhibitory activity against specific enzymes, most notably glucosidase I.

Inhibition of Glucosidase I

Glucosidase I is a key enzyme in the N-linked glycosylation pathway, responsible for the initial trimming of glucose residues from newly synthesized glycoproteins in the endoplasmic reticulum. Inhibition of this enzyme can disrupt proper protein folding and processing.

This compound has been identified as an inhibitor of glucosidase I.[6] This inhibition is observed at a concentration of approximately 1 mM, while glucosidase II is not affected at this concentration.[6] This selective inhibition suggests a potential for this compound or its derivatives to be explored as tools for studying glycoprotein processing or as potential therapeutic agents.

Quantitative Data on this compound's Biochemical Interactions

The available quantitative data on the direct biochemical functions of this compound is limited. The following table summarizes the key findings.

ParameterValueEnzyme/ProcessOrganism/SystemReference
Inhibitory Concentration (IC₅₀) ~1 mMGlucosidase INot specified[6]
Substrate for -This compound 2-dehydrogenaseVarious[1][2]

Experimental Protocols

Spectrophotometric Assay for this compound 2-Dehydrogenase Activity

This protocol describes a continuous spectrophotometric rate determination to measure the activity of this compound 2-dehydrogenase by monitoring the production of NADH.[1][7]

Principle: The activity of this compound 2-dehydrogenase is determined by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH from NAD⁺ in the presence of this compound.

Reagents:

  • Assay Buffer: 100 mM Glycine-NaOH buffer, pH 10.0

  • Substrate Solution: 200 mM this compound in Assay Buffer

  • Cofactor Solution: 20 mM NAD⁺ in deionized water

  • Enzyme Sample: Purified or crude enzyme preparation containing this compound 2-dehydrogenase

Procedure:

  • In a quartz cuvette, combine 850 µL of Assay Buffer, 50 µL of Substrate Solution, and 50 µL of Cofactor Solution.

  • Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 50 µL of the Enzyme Sample to the cuvette and mix immediately by inversion.

  • Monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

  • Enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).

Experimental Workflow Diagram

Spectrophotometric_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Assay Buffer, This compound, and NAD+ solutions Mix Mix Buffer, this compound, and NAD+ in a cuvette Reagents->Mix Enzyme Prepare Enzyme Sample Initiate Add Enzyme Sample to initiate reaction Enzyme->Initiate Incubate Incubate at constant temperature Mix->Incubate Incubate->Initiate Measure Monitor absorbance at 340 nm Initiate->Measure Calculate_Rate Calculate ΔA340/min Measure->Calculate_Rate Calculate_Activity Calculate Enzyme Activity Calculate_Rate->Calculate_Activity

Figure 2: Workflow for the spectrophotometric assay of this compound 2-dehydrogenase.
Quantification of this compound in Biological Samples by LC-MS/MS

This protocol provides a general framework for the quantification of this compound in biological matrices like plasma or tissue homogenates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle: this compound is separated from other components in the sample by liquid chromatography and then detected and quantified by tandem mass spectrometry based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Materials:

  • LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Chromatography Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or an amino-propyl column.

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like ammonium formate or formic acid.

  • Internal Standard (IS): A stable isotope-labeled this compound (e.g., this compound-¹³C₆) is highly recommended for accurate quantification.

  • Sample Preparation Reagents: Acetonitrile or methanol for protein precipitation, solid-phase extraction (SPE) cartridges if further cleanup is needed.

Procedure:

  • Sample Preparation:

    • Thaw biological samples on ice.

    • To a known volume of sample (e.g., 100 µL of plasma), add the internal standard.

    • Precipitate proteins by adding 3-4 volumes of cold acetonitrile or methanol.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

    • (Optional) Further purify the extract using SPE if significant matrix effects are observed.

    • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate this compound from other components using an appropriate chromatographic gradient.

    • Detect this compound and the internal standard using Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for this compound need to be optimized.

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard.

    • Calculate the peak area ratio of this compound to the internal standard.

    • Construct a calibration curve using known concentrations of this compound standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios on the calibration curve.

Pathophysiological Implications and Future Directions

The primary pathophysiological relevance of this compound is linked to the hyperactivity of the polyol pathway in diabetes. The resulting osmotic and oxidative stress contributes to the development of long-term diabetic complications such as neuropathy, nephropathy, and retinopathy.[3][4]

The inhibitory effect of this compound on glucosidase I suggests a potential avenue for research into its role in glycoprotein processing and related disorders. However, further studies are required to determine the physiological relevance and therapeutic potential of this inhibition.

Future research should focus on:

  • Elucidating any direct signaling roles of this compound, including potential interactions with cellular receptors or other signaling molecules.

  • Determining the intracellular and tissue-specific concentrations of this compound under various physiological and pathological conditions.

  • Investigating the dose-response effects of this compound on various cellular processes to understand its potential toxicity and therapeutic window.

  • Exploring the role of this compound in non-diabetic pathologies where polyol metabolism may be dysregulated.

Conclusion

This compound's biochemical function is predominantly as a metabolite within the polyol pathway, where its metabolism is closely tied to the cellular redox state and osmotic balance. While its direct role in cellular signaling is not yet established, its involvement in the pathophysiology of diabetic complications and its ability to inhibit glucosidase I make it a molecule of interest for researchers in metabolism, diabetes, and drug development. The methodologies outlined in this guide provide a framework for further investigation into the nuanced roles of this compound in cellular processes.

References

A Comprehensive Technical Guide to the Stereoisomers of Iditol: D-Iditol vs. L-Iditol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iditol, a six-carbon sugar alcohol, exists as a pair of enantiomers, D-Iditol and L-Iditol. These stereoisomers share the same chemical formula and connectivity but differ in their three-dimensional arrangement, leading to distinct physical, chemical, and biological properties. This technical guide provides an in-depth exploration of the core differences between this compound and its enantiomer, L-Iditol, with a focus on their physicochemical characteristics, biological significance, and the experimental protocols for their differentiation and analysis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Physicochemical Properties: A Tale of Two Enantiomers

While D- and L-Iditol have identical molecular formulas and weights, their chiroptical properties and melting points exhibit key differences that are fundamental to their identification and separation. As enantiomers, they rotate plane-polarized light in equal but opposite directions. This compound is dextrorotatory, indicated by a positive specific rotation, while L-Iditol is levorotatory, with a negative specific rotation.

Table 1: Physicochemical Properties of this compound and L-Iditol
PropertyThis compoundL-Iditol
Molecular Formula C₆H₁₄O₆C₆H₁₄O₆
Molecular Weight 182.17 g/mol 182.17 g/mol
Appearance White to off-white crystalline powderWhite crystalline powder
Melting Point 74-78 °C77-80 °C
Specific Rotation ([α]D) +2° to +5° (c=1 in H₂O)-4.1° to -4.5° (c=1 in H₂O)
Solubility Soluble in water (5 mg/mL in PBS pH 7.2)Soluble in water (50 mg/mL)

Biological Significance and Metabolic Pathways

The stereochemistry of D- and L-Iditol dictates their interactions with enzymes and their roles in biological systems. Their metabolic fates are distinct, highlighting the stereospecificity of biological processes.

L-Iditol: A Substrate for L-Iditol 2-Dehydrogenase

L-Iditol is a known human and fungal metabolite. A key enzyme in its metabolism is L-iditol 2-dehydrogenase (also known as sorbitol dehydrogenase), which catalyzes the NAD+-dependent oxidation of L-iditol to L-sorbose.[1][2][3][4] This reaction is a part of fructose and mannose metabolism.[1] The enzyme acts on several sugar alcohols, including L-iditol, D-glucitol, D-xylitol, and D-galactitol.[4][5]

L_Iditol_Metabolism L_Iditol L-Iditol Enzyme L-Iditol 2-Dehydrogenase (EC 1.1.1.14) L_Iditol->Enzyme NAD NAD+ NAD->Enzyme L_Sorbose L-Sorbose NADH NADH + H+ Enzyme->L_Sorbose Enzyme->NADH

Figure 1: Metabolic conversion of L-Iditol to L-Sorbose.
This compound (Galactitol): Accumulation in Galactokinase Deficiency

This compound, also known as galactitol, is clinically significant as it accumulates in individuals with galactokinase deficiency, an autosomal recessive metabolic disorder.[6][7][8] In this condition, the enzyme galactokinase is deficient, leading to an inability to metabolize galactose properly. The excess galactose is then reduced to galactitol by aldose reductase.[9] The accumulation of galactitol, particularly in the lens of the eye, leads to the formation of cataracts.[8][10]

D_Iditol_Accumulation Galactose Galactose Enzyme Aldose Reductase Galactose->Enzyme NADPH NADPH + H+ NADPH->Enzyme D_Iditol This compound (Galactitol) Accumulation Accumulation in Lens (Cataracts) D_Iditol->Accumulation NADP NADP+ Enzyme->D_Iditol Enzyme->NADP Deficiency Galactokinase Deficiency Deficiency->Galactose   Elevated   Levels

Figure 2: Accumulation of this compound in Galactokinase Deficiency.

Furthermore, this compound has been shown to inhibit glucosidase I, but not glucosidase II, at a concentration of approximately 1 mM.[11]

Experimental Protocols for Differentiation and Analysis

The distinct properties of D- and L-Iditol necessitate specific analytical techniques for their separation and characterization.

Synthesis of D- and L-Iditol

The synthesis of D- and L-Iditol can be achieved from their corresponding idose sugars through reduction. For example, L-Iditol can be prepared by the catalytic hydrogenation of L-sorbose.

Protocol for the Synthesis of L-Iditol from L-Sorbose:

  • Dissolution: Dissolve L-sorbose in deionized water to a concentration of 20-30% (w/v).

  • Catalyst Addition: Add a Raney nickel catalyst to the solution (typically 5-10% by weight of the starting sugar).

  • Hydrogenation: Transfer the mixture to a high-pressure reactor. Pressurize the reactor with hydrogen gas (e.g., 50-100 atm) and heat to a temperature of 100-150 °C. Maintain stirring for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Catalyst Removal: Cool the reactor and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting syrup can be crystallized from a solvent such as ethanol to yield pure L-Iditol.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.

Protocol for Chiral HPLC Separation of D- and L-Iditol:

  • Column: Utilize a chiral stationary phase column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose carbamate) coated on a silica support.

  • Mobile Phase: A typical mobile phase for the separation of sugar alcohols is a mixture of n-hexane and ethanol or isopropanol in various ratios (e.g., 90:10 to 70:30 v/v). The optimal ratio should be determined empirically.

  • Sample Preparation: Dissolve a small amount of the iditol sample (D, L, or a mixture) in the mobile phase.

  • Injection: Inject the sample onto the HPLC system.

  • Detection: Use a refractive index detector (RID) or a UV detector after derivatization for detection.

  • Analysis: The two enantiomers will have different retention times, allowing for their separation and quantification.

Characterization by Polarimetry

Polarimetry is a fundamental technique to distinguish between D- and L-Iditol based on their opposite optical rotations.

Protocol for Polarimetry:

  • Sample Preparation: Prepare a solution of the iditol isomer in deionized water at a known concentration (e.g., 1 g/100 mL).

  • Instrument Calibration: Calibrate the polarimeter using a blank (deionized water).

  • Measurement: Fill a polarimeter cell of a known path length (e.g., 1 dm) with the sample solution.

  • Data Acquisition: Measure the angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm) at a controlled temperature (e.g., 20 °C).

  • Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

  • Identification: A positive specific rotation indicates this compound, while a negative value indicates L-Iditol.

Differentiation by NMR Spectroscopy

While the standard ¹H and ¹³C NMR spectra of D- and L-Iditol are identical, their enantiomeric nature can be distinguished by using a chiral derivatizing agent. This converts the enantiomers into diastereomers, which will exhibit distinct NMR spectra.

Protocol for NMR-based Differentiation:

  • Derivatization: React the iditol sample with a chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), in the presence of a base (e.g., pyridine). This will form diastereomeric esters.

  • NMR Analysis: Acquire ¹H or ¹⁹F NMR spectra of the resulting diastereomeric mixture.

  • Spectral Comparison: The chemical shifts of corresponding protons or fluorine atoms in the two diastereomers will be different, allowing for their differentiation and the determination of enantiomeric excess.

Workflow for the Differentiation of D- and L-Iditol

The following workflow outlines a systematic approach for the identification and characterization of an unknown sample of iditol.

Iditol_Differentiation_Workflow start Unknown Iditol Sample polarimetry Polarimetry start->polarimetry hplc Chiral HPLC start->hplc nmr NMR with Chiral Derivatizing Agent start->nmr d_iditol Identified as this compound ([α] > 0) polarimetry->d_iditol Positive Rotation l_iditol Identified as L-Iditol ([α] < 0) polarimetry->l_iditol Negative Rotation racemic Identified as Racemic Mixture ([α] = 0) polarimetry->racemic No Rotation two_peaks Two Peaks Observed hplc->two_peaks Racemic or Enantiomerically Enriched one_peak Single Peak Observed hplc->one_peak Enantiomerically Pure diastereomers Diastereomeric Signals Observed nmr->diastereomers Racemic or Enantiomerically Enriched single_set Single Set of Signals nmr->single_set Enantiomerically Pure

Figure 3: Logical workflow for the differentiation of D- and L-Iditol.

Conclusion

The distinction between this compound and L-Iditol extends beyond their opposing optical activities. Their unique stereochemistries govern their interactions within biological systems, leading to different metabolic fates and clinical implications. For researchers and professionals in drug development and related scientific fields, a thorough understanding of these differences is paramount. The experimental protocols and analytical workflows detailed in this guide provide a robust framework for the accurate identification, separation, and characterization of these enantiomers, facilitating further research into their specific roles and potential applications.

References

An In-depth Technical Guide to the Thermodynamic Properties of D-Iditol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Iditol, a six-carbon sugar alcohol, holds interest within various scientific domains, including pharmaceutical development and biochemical research. A comprehensive understanding of its thermodynamic properties is crucial for applications ranging from drug formulation and stability to metabolic pathway analysis. This technical guide provides a summary of the available physicochemical data for this compound and its common isomers, D-sorbitol and D-mannitol, due to the limited availability of specific experimental thermodynamic data for this compound. This document also outlines the standard experimental protocols for determining such properties and presents a relevant metabolic pathway involving iditol.

Introduction

This compound is a polyol and an isomer of more common sugar alcohols like sorbitol and mannitol.[1][2] It serves as a chiral molecule in chemical synthesis and has been investigated for its role in biological systems, including its accumulation in galactokinase deficiency.[2][3] Understanding the thermodynamic parameters of this compound, such as its enthalpy of formation, entropy, and heat capacity, is essential for predicting its behavior in various chemical and biological processes, including dissolution, crystallization, and metabolic transformations.

While experimental thermodynamic data for this compound are scarce in publicly available literature, the properties of its isomers, D-sorbitol and D-mannitol, have been extensively studied. This guide presents a comparative overview of this data to provide a foundational understanding for researchers.

Physicochemical and Comparative Thermodynamic Data

This section summarizes the known physicochemical properties of this compound and the detailed thermodynamic data for its isomers, D-sorbitol and D-mannitol.

Table 1: General Physicochemical Properties of this compound
PropertyValueSource(s)
Chemical Formula C₆H₁₄O₆[1][4]
Molar Mass 182.17 g/mol [5]
CAS Number 25878-23-3[1][4]
Melting Point 74-78 °C
Boiling Point 230 °C[5]
Appearance White to off-white crystalline powderTCI
Table 2: Comparative Thermodynamic Data of this compound Isomers (D-Sorbitol and D-Mannitol)
Thermodynamic PropertyD-SorbitolD-MannitolUnitsSource(s)
Standard Enthalpy of Formation (Solid, 298.15 K) -1353.7 ± 1.4-1353.7 (approx.)kJ/mol[6]
Enthalpy of Combustion (Solid, 298.15 K) -3009.4 ± 1.4-3025 ± 2kJ/mol[6][7]
Constant Pressure Heat Capacity (Solid, 298.15 K) Not explicitly stated239.00J/mol·K[7]

Note: The standard enthalpy of formation for D-mannitol is noted as being similar to D-sorbitol. Specific values with error margins were not found in the immediate search results.

Experimental Protocols for Thermodynamic Analysis

The determination of the thermodynamic properties of polyols like this compound involves several key experimental techniques. The following protocols are standard in the field and have been used to characterize its isomers.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique for measuring changes in heat flow associated with thermal transitions in a material.

  • Objective: To determine the melting point, enthalpy of fusion, and heat capacity.

  • Methodology:

    • A small, precisely weighed sample (typically 1-10 mg) of the substance is hermetically sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample and reference pans are placed in the DSC instrument.

    • The temperature of the sample and reference is increased at a constant rate (e.g., 10 K/min).

    • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

    • The melting point is identified as the peak temperature of the endothermic event, and the enthalpy of fusion is calculated from the area of the peak.

    • Heat capacity can be determined by comparing the heat flow to that of a known standard, such as sapphire.

Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for determining heat capacity over a range of temperatures.

  • Objective: To obtain precise heat capacity data as a function of temperature.

  • Methodology:

    • A known mass of the sample is placed in a calorimeter vessel, which is then sealed.

    • The calorimeter is placed within an adiabatic shield, and the system is cooled to the starting temperature (e.g., with liquid nitrogen).

    • A measured amount of electrical energy is supplied to the sample, causing a small increase in temperature.

    • The system is allowed to reach thermal equilibrium.

    • The temperature increase is precisely measured.

    • The heat capacity is calculated from the electrical energy supplied and the resulting temperature change.

    • This process is repeated over the desired temperature range.

Bomb Calorimetry

Bomb calorimetry is used to determine the enthalpy of combustion.

  • Objective: To measure the heat released during the complete combustion of the substance.

  • Methodology:

    • A weighed sample is placed in a crucible inside a high-pressure vessel (the "bomb").

    • The bomb is filled with pure oxygen under high pressure.

    • The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

    • The sample is ignited electrically.

    • The temperature change of the water is measured to determine the heat released during combustion.

    • The enthalpy of combustion is calculated from this heat release, taking into account the heat capacity of the calorimeter system.

Metabolic Pathway of Iditol

This compound and its stereoisomer L-Iditol are involved in the polyol pathway, which is linked to fructose and mannose metabolism. A key enzyme in this pathway is L-iditol 2-dehydrogenase (also known as sorbitol dehydrogenase), which catalyzes the interconversion of sorbitol to fructose and L-iditol to L-sorbose. The accumulation of iditol has been noted in conditions such as galactokinase deficiency.[2]

Metabolic_Pathway_of_Iditol cluster_polyol Polyol Pathway cluster_iditol Iditol Metabolism D_Glucose D-Glucose Sorbitol Sorbitol D_Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) D_Fructose D-Fructose Sorbitol->D_Fructose L-Iditol 2-Dehydrogenase (NAD+ -> NADH) Fructose Metabolism Fructose Metabolism D_Fructose->Fructose Metabolism L_Iditol L-Iditol L_Sorbose L-Sorbose L_Iditol->L_Sorbose L-Iditol 2-Dehydrogenase (NAD+ -> NADH) Further Metabolism Further Metabolism L_Sorbose->Further Metabolism D_Iditol This compound Galactose Galactose Galactitol Galactitol Galactose->Galactitol Aldose Reductase Galactitol->D_Iditol Accumulation in Galactokinase Deficiency

Metabolic pathway showing the involvement of iditol isomers.

Conclusion

While specific experimental thermodynamic data for this compound remains limited, this guide provides a framework for understanding its likely properties through the analysis of its well-characterized isomers, D-sorbitol and D-mannitol. The detailed experimental protocols offer a clear path for researchers to determine these crucial parameters. The provided metabolic pathway diagram situates this compound within its biological context, highlighting its relevance in metabolic studies. Further experimental investigation into the thermodynamic properties of this compound is warranted to support its application in drug development and other scientific fields.

References

D-Iditol (CAS Number: 25878-23-3): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Iditol (CAS: 25878-23-3) is a naturally occurring sugar alcohol, or polyol, with emerging significance in various fields of scientific research. As a fungal metabolite, its presence is notably associated with certain metabolic disorders, such as galactokinase deficiency.[1][2][3] Recent studies have also highlighted its potential as an inhibitor of specific enzymes and its prospective antitumor properties, making it a molecule of interest for drug development professionals.[2][4] This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, biological roles, and relevant experimental protocols. It is intended to serve as a foundational resource for researchers and scientists engaged in the study and application of this compound.

Chemical and Physical Properties

This compound is a hexitol, a six-carbon sugar alcohol, and an enantiomer of L-Iditol.[1] Its structure and properties are summarized in the tables below.

Table 1: General and Chemical Properties of this compound
PropertyValueReference
CAS Number 25878-23-3[1][3][5][6][7][8]
Molecular Formula C₆H₁₄O₆[4][5][6][7]
Molecular Weight 182.17 g/mol [1][5][6][7]
Synonyms (2R,3S,4S,5R)-Hexane-1,2,3,4,5,6-hexol, NSC 227898[1][7][9]
SMILES OC--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--CO[5][7][9]
InChI Key FBPFZTCFMRRESA-ZXXMMSQZSA-N[7]
Table 2: Physical Properties of this compound
PropertyValueReference
Appearance White to almost white powder or crystal[1]
Melting Point 76 °C[1]
Boiling Point 230 °C[1]
Solubility Soluble in water (5 mg/ml), PBS (pH 7.2) (5 mg/ml), DMSO (2 mg/ml), DMF (1 mg/ml). Insoluble in Ethanol.[1][7]
Storage Temperature -20°C[1][7]

Biological Role and Significance

This compound is recognized as a fungal metabolite and has been identified as a product of certain yeast strains, such as Rhodotorula rubra.[2][4] Its accumulation in the body is a known biomarker for galactokinase deficiency, a genetic metabolic disorder.[1][2][3]

From a therapeutic perspective, this compound has demonstrated inhibitory activity against glucosidase I at a concentration of approximately 1 mM, while not affecting glucosidase II.[7] This selective inhibition suggests its potential for development as a modulator of glycoprotein processing. Furthermore, preliminary research indicates that this compound may possess antitumor activity, although the underlying mechanisms are still under investigation.[2][4]

Metabolism of this compound

This compound participates in the broader metabolic network of fructose and mannose.[10] Its metabolism is primarily mediated by two key enzymes:

  • This compound 2-dehydrogenase (EC 1.1.1.15): This enzyme catalyzes the oxidation of this compound to D-sorbose, utilizing NAD+ as a cofactor.[10]

  • L-iditol 2-dehydrogenase (EC 1.1.1.14): This enzyme, also known as sorbitol dehydrogenase, is involved in the polyol pathway and can act on a range of sugar alcohols, including L-iditol and sorbitol.[11]

The interplay of these enzymes connects the metabolism of this compound to central carbohydrate pathways.

D_Iditol_Metabolism Metabolic Context of this compound D_Sorbose D-Sorbose D_Iditol This compound D_Sorbose->D_Iditol Reduction (e.g., by Rhodotorula rubra) Fructose_Metabolism Fructose and Mannose Metabolism D_Sorbose->Fructose_Metabolism D_Iditol->D_Sorbose this compound 2-dehydrogenase (NAD+ -> NADH) Galactokinase_Deficiency Accumulation in Galactokinase Deficiency D_Iditol->Galactokinase_Deficiency Polyol_Pathway Polyol Pathway Fructose_Metabolism->Polyol_Pathway via Glucose-6-P

Metabolic Context of this compound

Experimental Protocols

This section outlines representative experimental protocols for the production, analysis, and bioactivity assessment of this compound. These are intended as a guide and may require optimization for specific laboratory conditions.

Production of this compound from D-Sorbose using Rhodotorula rubra

This protocol is based on the bioconversion method described for Rhodotorula rubra strain RY10.[12]

Objective: To produce this compound from D-sorbose using whole-cell catalysis by Rhodotorula rubra.

Materials:

  • Rhodotorula rubra strain (e.g., RY10)

  • Yeast extract peptone dextrose (YPD) medium

  • D-fructose

  • D-sorbose

  • Ethanol

  • Sterile water

  • Shaking incubator

  • Centrifuge

  • HPLC system for analysis

Procedure:

  • Cultivation of Rhodotorula rubra:

    • Inoculate a single colony of R. rubra into 50 mL of YPD medium in a 250 mL flask.

    • Incubate at 30°C with shaking at 200 rpm for 48 hours.

    • Harvest the cells by centrifugation at 5,000 x g for 10 minutes.

    • Wash the cell pellet twice with sterile water.

  • Bioconversion Reaction:

    • Resuspend the washed cells in a reaction mixture containing D-sorbose (e.g., 1-5% w/v) in a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • To enhance the conversion rate, add ethanol to the reaction mixture to a final concentration of 1.0% (v/v).

    • Incubate the reaction mixture at 30°C with shaking.

    • Maintain the ethanol concentration by adding it at 48-hour intervals.

  • Monitoring and Product Isolation:

    • Monitor the conversion of D-sorbose to this compound by taking samples at regular intervals and analyzing them by HPLC.

    • After the desired conversion is achieved (e.g., >80%), terminate the reaction by removing the cells by centrifugation.

    • The supernatant containing this compound can be further purified using chromatographic techniques.

Production_Workflow This compound Production and Analysis Workflow Start Start Cultivation Cultivate Rhodotorula rubra Start->Cultivation Harvest Harvest and Wash Cells Cultivation->Harvest Bioconversion Bioconversion (D-Sorbose + Cells + Ethanol) Harvest->Bioconversion Monitoring Monitor by HPLC Bioconversion->Monitoring Monitoring->Bioconversion Continue Purification Purify this compound Monitoring->Purification Complete Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

This compound Production and Analysis Workflow
α-Glucosidase Inhibition Assay

This protocol is a general method for assessing the inhibitory activity of compounds against α-glucosidase.

Objective: To determine the inhibitory effect of this compound on α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Acarbose (positive control)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of pNPG in phosphate buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and create a series of dilutions.

    • Prepare a stock solution of acarbose for the positive control.

  • Assay:

    • In a 96-well plate, add 20 µL of different concentrations of this compound solution to the respective wells.

    • Add 20 µL of the α-glucosidase solution to each well and incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of sodium carbonate solution to each well.

  • Measurement and Analysis:

    • Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor.

    • Determine the IC₅₀ value of this compound, which is the concentration required to inhibit 50% of the enzyme activity.

This compound 2-dehydrogenase Activity Assay

This is a representative spectrophotometric assay to measure the activity of this compound 2-dehydrogenase.

Objective: To quantify the enzymatic activity of this compound 2-dehydrogenase.

Materials:

  • Purified this compound 2-dehydrogenase or cell lysate containing the enzyme

  • This compound

  • Nicotinamide adenine dinucleotide (NAD⁺)

  • Reaction buffer (e.g., Tris-HCl, pH 8.5)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture in a cuvette containing the reaction buffer, a known concentration of this compound, and NAD⁺.

  • Enzyme Addition and Measurement:

    • Initiate the reaction by adding a specific amount of the enzyme solution to the cuvette.

    • Immediately start monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

    • Record the absorbance at regular time intervals (e.g., every 15 seconds) for a few minutes.

  • Calculation of Enzyme Activity:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

    • Use the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of NADH production.

    • Express the enzyme activity in units (µmol of NADH formed per minute) per milligram of protein.

Analytical Characterization

The identity and purity of this compound can be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of this compound in D₂O is expected to show a complex pattern of multiplets in the region of 3.5-4.0 ppm, corresponding to the methine and methylene protons of the sugar alcohol backbone.

    • ¹³C NMR: The carbon NMR spectrum will exhibit six distinct signals corresponding to the six carbon atoms of the iditol backbone. The chemical shifts will be in the typical range for polyols.

  • Mass Spectrometry (MS):

    • Mass spectrometry can be used to confirm the molecular weight of this compound (182.17 g/mol ). Techniques such as electrospray ionization (ESI) can be employed. Derivatization, for instance with trimethylsilyl (TMS) groups, is often used to increase volatility for gas chromatography-mass spectrometry (GC-MS) analysis.[13]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.[1] It is important to avoid the dispersion of dust and to wash hands thoroughly after handling.[1] this compound is stable under normal conditions but should be stored in a cool, dark place, protected from moisture and incompatible materials such as oxidizing agents.[1][6]

Conclusion

This compound is a polyol with significant potential in biochemical and pharmaceutical research. Its role in metabolic pathways, its specific enzyme inhibitory activity, and its suggested antitumor properties warrant further investigation. This technical guide provides a solid foundation of its chemical, physical, and biological characteristics, along with practical experimental frameworks, to aid researchers in their exploration of this promising molecule. As research progresses, a deeper understanding of this compound's mechanisms of action will undoubtedly unlock new avenues for its application in science and medicine.

References

Methodological & Application

Microbial Synthesis of D-Iditol from D-Sorbose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Iditol, a rare sugar alcohol, holds potential as a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. This document provides detailed application notes and experimental protocols for the microbial synthesis of this compound from D-sorbose. The bioconversion is primarily achieved through the use of whole-cell catalysts from yeast species such as Rhodotorula rubra and Candida intermedia, which possess NADPH-dependent sorbose reductase activity. This guide outlines the procedures for microbial cultivation, whole-cell bioconversion, and subsequent purification of this compound. Additionally, it includes quantitative data on conversion efficiencies and a protocol for the enzymatic assay of sorbose reductase.

Introduction

The enzymatic reduction of ketoses to their corresponding sugar alcohols offers a highly stereoselective route to chiral molecules that are often challenging to produce through traditional chemical synthesis. The conversion of D-sorbose to this compound is a prime example of such a biotransformation, yielding a product with significant potential in medicinal chemistry and drug development. Several yeast strains have been identified for their ability to efficiently catalyze this reduction. This document focuses on the practical application of these microorganisms for the production of this compound, providing researchers with the necessary protocols to implement this bioprocess in a laboratory setting.

Data Presentation

Table 1: Microbial Production of this compound from D-Sorbose

MicroorganismSubstrate ConcentrationProduct ConcentrationConversion/YieldTime (days)Reference
Rhodotorula rubra RY101.0% D-sorbose-82.7%-[1]
Rhodotorula rubra RY102.0% D-sorbose-95.0%-[1]
Rhodotorula rubra RY103.0% D-sorbose-93.7%-[1]
Rhodotorula rubra RY105.0% D-sorbose-78.0%-[1]
Candida intermedia150 g/L L-sorbose50 g/L L-iditol35%5[2][3]

Experimental Protocols

Protocol 1: this compound Production using Rhodotorula rubra Resting Cells

This protocol describes the cultivation of Rhodotorula rubra and the subsequent use of resting cells for the bioconversion of D-sorbose to this compound. The addition of ethanol has been shown to significantly accelerate the conversion rate.[1]

1. Materials and Reagents:

  • Rhodotorula rubra strain (e.g., MTCC 1446)

  • Malt Yeast Extract Agar (MYEA) medium: 3 g/L malt extract, 5 g/L peptone, 3 g/L yeast extract, 10 g/L glucose, 15 g/L agar[3]

  • Growth medium (e.g., Potato Dextrose Broth or a custom medium containing 30g/L glucose, 1.5 g/L yeast extract, 5 g/L NH₄NO₃, 1 g/L KH₂PO₄, 0.4 g/L MgSO₄·7H₂O, 0.4 g/L NaCl)

  • D-sorbose

  • Ethanol

  • Sterile distilled water

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

2. Equipment:

  • Shaking incubator

  • Autoclave

  • Centrifuge and sterile centrifuge tubes

  • Bioreactor (optional, for larger scale)

  • HPLC system for analysis

3. Procedure:

  • Inoculum Preparation:

    • Streak Rhodotorula rubra on MYEA plates and incubate at 25°C for 3 days.[3]

    • Inoculate a single colony into a flask containing the liquid growth medium.

    • Incubate at 25-30°C with shaking (e.g., 200 rpm) for 48-72 hours until a dense culture is obtained.

  • Cell Harvesting:

    • Harvest the cells from the culture broth by centrifugation (e.g., 5000 x g for 10 minutes).

    • Wash the cell pellet twice with sterile distilled water or phosphate buffer to remove residual medium components.

    • Resuspend the washed cells in a minimal volume of phosphate buffer to create a dense cell suspension (resting cells).

  • Bioconversion Reaction:

    • In a reaction vessel, combine the resting cell suspension with a solution of D-sorbose in phosphate buffer. The final concentration of D-sorbose can range from 1% to 5% (w/v).[1]

    • To enhance the reaction rate, add ethanol to the reaction mixture to a final concentration of 1.0% (v/v).[1]

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

    • To maintain the ethanol concentration, it can be added at 48-hour intervals.[1]

    • Monitor the progress of the reaction by taking samples periodically and analyzing the concentration of D-sorbose and this compound by HPLC.

  • Product Recovery:

    • Once the conversion is complete, remove the yeast cells by centrifugation or filtration.

    • The resulting supernatant contains this compound and any unreacted D-sorbose. Proceed with purification as described in Protocol 3.

Protocol 2: this compound Production by Fermentation with Candida intermedia

This protocol describes the direct production of L-iditol from L-sorbose via fermentation with Candida intermedia. The principles can be adapted for this compound production from D-sorbose.

1. Materials and Reagents:

  • Candida intermedia strain

  • Yeast extract-peptone (YP) medium: 2% yeast extract, 1% peptone

  • Fermentation medium ("Cu-2"): YP medium supplemented with L-sorbose (e.g., 150 g/L), CuCl₂, and KH₂PO₄.

  • L-sorbose (or D-sorbose)

2. Equipment:

  • Shaking incubator or fermenter

  • pH meter and controller

  • Centrifuge

  • HPLC system

3. Procedure:

  • Inoculum Preparation:

    • Grow Candida intermedia in a suitable seed medium (e.g., YP medium with 2% glucose) at 27°C for 24-48 hours.

  • Fermentation:

    • Inoculate the fermentation medium containing L-sorbose with the seed culture (e.g., 10% v/v).

    • Maintain the fermentation at 27°C with aeration and agitation.

    • Control the initial pH of the medium to between 4.5 and 6.5.

    • The fermentation is typically carried out for 5 days.[2][3]

    • Monitor cell growth and the concentrations of sorbose and iditol throughout the fermentation process.

  • Product Recovery:

    • After the fermentation is complete, separate the yeast cells from the culture broth by centrifugation.

    • The supernatant, containing the product, can then be subjected to purification.

Protocol 3: Purification of this compound

This protocol outlines a general procedure for the purification of this compound from the fermentation broth or bioconversion mixture. The primary method involves chromatographic separation.

1. Materials and Reagents:

  • Fermentation supernatant containing this compound

  • Activated carbon

  • Cation exchange resin (e.g., Ca²⁺ form)

  • Anion exchange resin

  • Ethanol

  • Deionized water

2. Equipment:

  • Filtration apparatus

  • Chromatography column

  • Rotary evaporator

  • Crystallization vessel

3. Procedure:

  • Decolorization and Demineralization:

    • Treat the supernatant with activated carbon to remove pigments and other colored impurities.

    • Pass the decolorized solution through a series of cation and anion exchange resins to remove salts and other ionic impurities.[4]

  • Chromatographic Separation:

    • Concentrate the demineralized solution under vacuum.

    • Load the concentrated syrup onto a chromatographic column packed with a suitable cation exchange resin (e.g., in the Ca²⁺ form), which has been shown to be effective for separating polyols.[4]

    • Elute the column with deionized water.

    • Collect fractions and analyze them for this compound and D-sorbose content using HPLC.

    • Pool the fractions that are highly enriched in this compound.

  • Crystallization:

    • Concentrate the purified this compound fraction under vacuum to a high solids content (e.g., 80%).[4]

    • Cool the concentrated syrup slowly with gentle stirring to induce crystallization.

    • The crystalline this compound can be collected by filtration or centrifugation and washed with a small amount of cold ethanol.[4]

    • Dry the crystals to obtain pure this compound.

Protocol 4: Sorbose Reductase Enzyme Assay

This spectrophotometric assay is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of D-sorbose.

1. Materials and Reagents:

  • Cell-free extract containing sorbose reductase (or purified enzyme)

  • Phosphate buffer (e.g., 0.1 M, pH 6.2-7.0)

  • D-sorbose solution (substrate)

  • NADPH solution (cofactor)

2. Equipment:

  • UV-Vis spectrophotometer with temperature control

  • Cuvettes (quartz recommended)

3. Procedure:

  • Reaction Mixture Preparation:

    • In a cuvette, prepare a reaction mixture containing the phosphate buffer, D-sorbose solution, and NADPH solution.

    • Typical final concentrations might be: 50-100 mM D-sorbose and 0.1-0.2 mM NADPH.

    • Allow the mixture to equilibrate to the desired temperature (e.g., 30°C).

  • Enzyme Reaction:

    • Initiate the reaction by adding a small volume of the cell-free extract or purified enzyme to the cuvette.

    • Immediately start monitoring the decrease in absorbance at 340 nm over time.

    • Record the absorbance at regular intervals (e.g., every 15-30 seconds) for several minutes.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (molar extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

    • One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Visualizations

Microbial_Synthesis_Workflow cluster_cultivation Microbial Cultivation cluster_bioconversion Bioconversion cluster_purification Downstream Processing Inoculum Inoculum Preparation Fermentation Fermentation/ Cell Growth Inoculum->Fermentation Harvesting Cell Harvesting Fermentation->Harvesting Reaction Whole-Cell Bioconversion Harvesting->Reaction Resting Cells Separation Cell Separation Reaction->Separation Purification Chromatographic Purification Separation->Purification Crystallization Crystallization Purification->Crystallization Product Pure this compound Crystallization->Product

Caption: Experimental workflow for microbial this compound production.

Metabolic_Pathway cluster_cell Yeast Cell DSorbose D-Sorbose DIditol This compound DSorbose->DIditol Sorbose Reductase (NADPH-dependent) NADPH NADPH NADP NADP+ NADPH->NADP

Caption: Simplified metabolic pathway of this compound synthesis.

Ethanol_Enhancement Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde Alcohol Dehydrogenase NAD NAD+ NADH NADH NAD->NADH NADH->NAD NADP NADP+ NADPH NADPH NADP->NADPH NAD(P)H Regeneration System NADPH->NADP DSorbose D-Sorbose DIditol This compound DSorbose->DIditol Sorbose Reductase

Caption: Proposed mechanism of ethanol-enhanced this compound production.

References

Enzymatic Production of D-Iditol Using Yeast Strains: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Iditol, a rare sugar alcohol, holds significant potential in the pharmaceutical and food industries as a low-calorie sweetener and a chiral building block for synthesizing bioactive molecules. This document provides detailed application notes and protocols for the enzymatic production of this compound from D-sorbose using the yeast strain Rhodotorula rubra. The biotransformation process, which leverages the inherent reductase activity of the yeast, offers a stereospecific and efficient route to high-purity this compound. This guide covers yeast cultivation, whole-cell biotransformation, product purification, and analytical methods, providing a comprehensive resource for researchers and professionals in drug development and biotechnology.

Introduction

The enzymatic synthesis of rare sugars and their derivatives is a rapidly advancing field, driven by the demand for novel pharmaceutical intermediates and functional food ingredients. This compound is a C2 epimer of D-sorbitol and an isomer of L-iditol, mannitol, and other hexitols. Its unique stereochemistry makes it a valuable chiral precursor in organic synthesis. Traditional chemical synthesis of this compound often involves multiple steps, harsh reaction conditions, and results in mixtures of stereoisomers, complicating purification and reducing overall yield.

Biocatalysis using whole microbial cells or isolated enzymes presents an attractive alternative, offering high stereoselectivity, mild reaction conditions, and a more environmentally friendly process. Several yeast species, particularly from the genus Rhodotorula, have been identified as effective biocatalysts for the reduction of ketoses to their corresponding sugar alcohols. This document focuses on the use of Rhodotorula rubra for the specific conversion of D-sorbose to this compound.

Principle of the Method

The enzymatic production of this compound from D-sorbose by Rhodotorula rubra relies on an intracellular NADPH-dependent reductase enzyme. The yeast cells are first cultivated to generate sufficient biomass. These cells are then harvested and used as a whole-cell biocatalyst in a separate biotransformation step. During this step, the reductase enzyme within the yeast cells catalyzes the stereospecific reduction of the keto group of D-sorbose to a hydroxyl group, yielding this compound. The addition of a co-substrate like ethanol can enhance the reaction rate by promoting the regeneration of the NADPH cofactor required by the reductase.

Materials and Reagents

  • Yeast Strain: Rhodotorula rubra RY10 (or a similar strain with D-sorbose reducing activity)

  • Media Components:

    • Malt Extract

    • Yeast Extract

    • Peptone

    • D-Fructose (for cell growth)

    • D-Sorbose (substrate for biotransformation)

    • Agar (for solid media)

  • Biotransformation Buffer: 50 mM Phosphate buffer (pH 7.0)

  • Co-substrate: Ethanol

  • Analytical Reagents:

    • This compound standard

    • D-Sorbose standard

    • Acetonitrile (HPLC grade)

    • Ultrapure water

  • Purification Reagents:

    • Activated charcoal

    • Diatomaceous earth

    • Cation and anion exchange resins

Experimental Protocols

Protocol 1: Cultivation of Rhodotorula rubra

This protocol describes the cultivation of Rhodotorula rubra to obtain sufficient cell biomass for the biotransformation.

  • ** inoculum Preparation:**

    • Prepare a seed culture medium containing: 3 g/L Malt Extract, 3 g/L Yeast Extract, 5 g/L Peptone, and 10 g/L D-Fructose.

    • Inoculate a single colony of Rhodotorula rubra from an agar plate into a 250 mL flask containing 50 mL of the seed culture medium.

    • Incubate at 28-30°C with shaking at 150-200 rpm for 24-48 hours until a dense culture is obtained.

  • Main Culture:

    • Prepare the main culture medium with the same composition as the seed culture.

    • Inoculate the main culture medium with the seed culture (5-10% v/v).

    • Incubate at 28-30°C with shaking at 150-200 rpm for 48-72 hours. Monitor cell growth by measuring the optical density at 600 nm (OD600).

  • Cell Harvesting and Washing:

    • Harvest the cells from the main culture by centrifugation at 5,000 x g for 10 minutes at 4°C.

    • Discard the supernatant.

    • Wash the cell pellet twice by resuspending in sterile distilled water or phosphate buffer (50 mM, pH 7.0) and centrifuging again.

    • The resulting washed cell pellet can be used immediately for biotransformation or stored at 4°C for a short period.

Protocol 2: Whole-Cell Biotransformation of D-Sorbose to this compound

This protocol details the enzymatic conversion of D-sorbose to this compound using the harvested Rhodotorula rubra cells.

  • Reaction Setup:

    • Prepare a reaction mixture in a sterile flask containing:

      • D-Sorbose: 10-50 g/L in 50 mM phosphate buffer (pH 7.0)

      • Washed Rhodotorula rubra cells: 50-100 g/L (wet weight)

    • To enhance the reaction, add ethanol to a final concentration of 1% (v/v).

  • Biotransformation:

    • Incubate the reaction mixture at 30°C with gentle agitation (100-150 rpm).

    • Monitor the progress of the reaction by taking samples at regular intervals (e.g., every 12 or 24 hours) and analyzing the concentration of D-sorbose and this compound by HPLC.

    • If necessary, maintain the ethanol concentration at 1% by periodic additions, as it may be consumed by the yeast.

  • Reaction Termination and Cell Removal:

    • Once the conversion of D-sorbose has reached a maximum (typically after 72-120 hours), terminate the reaction by heating the mixture to 80°C for 15 minutes to inactivate the enzymes.

    • Remove the yeast cells by centrifugation at 10,000 x g for 20 minutes.

    • Collect the supernatant containing the this compound product for purification.

Protocol 3: Purification of this compound

This protocol outlines a general procedure for the purification of this compound from the reaction supernatant.

  • Decolorization:

    • Add activated charcoal (1-2% w/v) to the supernatant and stir for 1-2 hours at room temperature to remove pigments and other colored impurities.

    • Remove the charcoal by filtration through a bed of diatomaceous earth.

  • Ion Exchange Chromatography:

    • Pass the decolorized solution through a column packed with a strong cation exchange resin (H+ form) to remove any cationic impurities.

    • Subsequently, pass the eluate through a column packed with a strong anion exchange resin (OH- form) to remove anionic impurities and residual acids.

  • Concentration and Crystallization:

    • Concentrate the purified this compound solution under reduced pressure using a rotary evaporator.

    • Induce crystallization of this compound from the concentrated syrup, potentially by adding a seed crystal or by dissolving in a minimal amount of hot ethanol and allowing it to cool slowly.

    • Collect the this compound crystals by filtration and dry them under vacuum.

Protocol 4: Analytical Method - HPLC

This protocol describes the High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of D-sorbose and this compound.

  • HPLC System: An HPLC system equipped with a refractive index (RI) detector.

  • Column: A carbohydrate analysis column (e.g., a column with a calcium-form cation exchange resin).

  • Mobile Phase: Degassed, ultrapure water.

  • Flow Rate: 0.5 - 0.8 mL/min.

  • Column Temperature: 80-85°C.

  • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare standard solutions of D-sorbose and this compound of known concentrations in the mobile phase to generate a calibration curve.

  • Sample Preparation: Dilute the samples from the biotransformation reaction with the mobile phase and filter through a 0.22 µm syringe filter before injection.

  • Quantification: Identify and quantify the peaks for D-sorbose and this compound by comparing their retention times and peak areas to the calibration curves of the standards.

Data Presentation

The following tables summarize the expected quantitative data from the biotransformation of D-sorbose to this compound using Rhodotorula rubra.

Table 1: Effect of Substrate Concentration on this compound Production

D-Sorbose Concentration (g/L)Conversion Ratio (%)Final this compound Concentration (g/L)
1082.78.27
2095.019.0
3093.728.11
5078.039.0

Data adapted from Sasahara, H., and Izumori, K. (1999). Production of this compound from D-sorbose by Rhodotolura rubra RY10 isolated from miso paste. Journal of bioscience and bioengineering, 87(4), 548-550.[1]

Visualization of Workflows and Pathways

Enzymatic_D_Iditol_Production cluster_cultivation Yeast Cultivation cluster_biotransformation Whole-Cell Biotransformation cluster_purification Downstream Processing inoculum Inoculum Preparation (R. rubra) main_culture Main Culture (Biomass Production) inoculum->main_culture Inoculation harvesting Cell Harvesting & Washing main_culture->harvesting reaction_setup Reaction Setup (D-Sorbose + Cells) harvesting->reaction_setup Washed Cells bioconversion Bioconversion (Incubation with Ethanol) reaction_setup->bioconversion termination Reaction Termination & Cell Removal bioconversion->termination decolorize Decolorization (Activated Charcoal) termination->decolorize Supernatant ion_exchange Ion Exchange Chromatography decolorize->ion_exchange concentrate Concentration & Crystallization ion_exchange->concentrate final_product Pure this compound concentrate->final_product

Caption: Experimental workflow for this compound production.

D_Iditol_Pathway D_Sorbose D-Sorbose Enzyme D-Sorbose Reductase (from R. rubra) D_Sorbose->Enzyme D_Iditol This compound Enzyme->D_Iditol NADP NADP+ Enzyme->NADP NADPH NADPH NADPH->Enzyme

Caption: Enzymatic conversion of D-Sorbose to this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low cell growth Suboptimal medium composition or cultivation conditions.Optimize pH, temperature, and aeration. Test different carbon and nitrogen sources.
Low conversion rate Insufficient enzyme activity, cofactor limitation, or product/substrate inhibition.Increase cell concentration. Ensure adequate cofactor regeneration (e.g., by adding ethanol). Optimize reaction pH and temperature.
Incomplete conversion Enzyme inactivation or equilibrium reached.Check enzyme stability over the reaction time. Consider fed-batch addition of substrate.
Difficulty in purification Presence of interfering compounds from the yeast or medium.Pre-treat the supernatant (e.g., protein precipitation) before chromatography. Optimize the ion exchange and crystallization steps.

Conclusion

The enzymatic production of this compound using Rhodotorula rubra offers a promising and sustainable alternative to chemical synthesis. The protocols and data presented in this document provide a solid foundation for researchers and professionals to develop and optimize this biotransformation process. Further research could focus on strain improvement through metabolic engineering to enhance reductase activity and cofactor regeneration, as well as process optimization for large-scale production. The high stereoselectivity of this enzymatic approach makes it particularly valuable for the synthesis of high-purity this compound for pharmaceutical applications.

References

Application Note and Protocols for the Quantification of D-Iditol by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Iditol, a six-carbon sugar alcohol, is a polyol of significant interest in various fields of research, including metabolic studies and as a potential biomarker. Accurate and robust quantification of this compound in diverse sample matrices is crucial for advancing these studies. Due to its lack of a strong chromophore, this compound presents a challenge for direct UV detection. This application note details three effective High-Performance Liquid Chromatography (HPLC) based methods for the quantification of this compound: HPLC with Refractive Index Detection (HPLC-RI), High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods offer varying degrees of sensitivity and selectivity to suit different research needs and sample complexities.

Method 1: HPLC with Refractive Index Detection (HPLC-RI)

HPLC-RI is a straightforward and robust method suitable for the quantification of this compound in relatively simple matrices where high sensitivity is not a primary requirement. The detection principle is based on the change in the refractive index of the mobile phase as the analyte elutes from the column.

Experimental Protocol

1. Instrumentation:

  • HPLC system equipped with an isocratic pump, autosampler, column oven, and a refractive index detector.

2. Chromatographic Conditions:

  • Column: Shodex SUGAR SP0810 (8.0 mm I.D. x 300 mm L, 7 µm) or similar lead-form ion-exchange column.

  • Mobile Phase: HPLC-grade water.

  • Flow Rate: 0.5 mL/min.[1]

  • Column Temperature: 80 °C.[1]

  • Detector Temperature: 35-40 °C.

  • Injection Volume: 20 µL.[1]

3. Standard Preparation:

  • Prepare a stock solution of this compound (≥98.0% purity) in HPLC-grade water at a concentration of 10 mg/mL.

  • Prepare a series of calibration standards by serially diluting the stock solution with water to cover the desired concentration range (e.g., 0.1 - 5 mg/mL).[1]

4. Sample Preparation (Aqueous Samples):

  • Filter the sample through a 0.45 µm syringe filter prior to injection.[2]

  • If necessary, dilute the sample with HPLC-grade water to bring the this compound concentration within the calibration range.

5. Sample Preparation (Biological Fluids - e.g., Urine):

  • Thaw frozen samples to room temperature.

  • Centrifuge the sample at 4000 x g for 10 minutes to pellet any precipitates.

  • Dilute the supernatant with HPLC-grade water (e.g., 1:10 v/v).

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

Quantitative Data Summary (Based on Structurally Similar Polyols)
ParameterResult
Linearity (R²)> 0.997
Limit of Detection (LOD)0.01 - 0.17 mg/mL
Limit of Quantification (LOQ)0.03 - 0.56 mg/mL
Repeatability (RSD)< 5%

Data is based on a validated HPLC-RID method for the determination of various sugars and polyols.[1]

Experimental Workflow

HPLC_RI_Workflow sample Sample (Aqueous or Biological) prep Sample Preparation (Dilution/Filtration) sample->prep hplc HPLC-RI System prep->hplc separation Shodex SUGAR SP0810 80°C, Water @ 0.5 mL/min hplc->separation detection Refractive Index Detection separation->detection data Data Acquisition & Quantification detection->data

Caption: HPLC-RI workflow for this compound quantification.

Method 2: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

HPAE-PAD is a highly sensitive and selective method for the direct quantification of non-derivatized carbohydrates, including sugar alcohols like this compound.[3] This technique takes advantage of the weak acidity of carbohydrates to achieve high-resolution separations at elevated pH.[3]

Experimental Protocol

1. Instrumentation:

  • Ion chromatography system equipped with a gradient pump, autosampler, and a pulsed amperometric detector with a gold working electrode.

2. Chromatographic Conditions:

  • Column: Thermo Scientific™ Dionex™ CarboPac™ MA1 (4 x 250 mm) with a corresponding guard column.

  • Mobile Phase:

    • Eluent A: Water

    • Eluent B: 500 mM NaOH

  • Gradient: Isocratic elution with an optimized concentration of NaOH (e.g., 480 mM NaOH) or a gradient for separating multiple polyols.[4]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: Pulsed Amperometry with a gold electrode using an appropriate waveform for carbohydrates.[5]

3. Standard Preparation:

  • Prepare a this compound stock solution (1 mg/mL) in deionized water.

  • Prepare calibration standards by diluting the stock solution in deionized water to achieve concentrations in the low µg/mL to ng/mL range.

4. Sample Preparation (General):

  • Dilute the sample in deionized water to the appropriate concentration range.[6]

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

5. Sample Preparation (Urine):

  • Pipette 500 µL of the urine sample into a 100 mL volumetric flask and bring to volume with deionized water.[4]

  • Transfer a 1 mL aliquot into an injection vial.[4]

Quantitative Data Summary (General Performance of HPAE-PAD for Carbohydrates)
ParameterResult
SensitivitySub-picomole to femtomole levels
LinearityTypically linear over 3-4 orders of magnitude
Precision (RSD)< 5%

Performance characteristics are based on the general capabilities of HPAE-PAD for carbohydrate analysis.[3][7]

Experimental Workflow

HPAE_PAD_Workflow sample Sample prep Sample Preparation (Dilution & Filtration) sample->prep ic_system Ion Chromatography System prep->ic_system separation CarboPac™ MA1 Column NaOH Eluent ic_system->separation detection Pulsed Amperometric Detection (PAD) separation->detection data Data Analysis & Quantification detection->data

Caption: HPAE-PAD workflow for this compound quantification.

Method 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it the preferred method for quantifying this compound in complex biological matrices such as plasma and urine, especially at low concentrations.[8]

Experimental Protocol

1. Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or a similar HILIC column.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A gradient optimized for the separation of polar analytes. For example: 95% B held for 0.5 min, decreased to 50% B over 3 min, held for 1 min, and then returned to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.[8]

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard (e.g., a stable isotope-labeled version of Iditol or a related polyol).

    • Example transition for a hexitol (like Iditol, Sorbitol, Mannitol) [M-H]⁻: m/z 181.1 -> 89.1 (This would need to be optimized specifically for this compound).

  • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific instrument and analyte.

4. Standard and Sample Preparation (Plasma):

  • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard to precipitate proteins.[9]

  • Vortex for 1 minute.[9]

  • Centrifuge at 10,000 x g for 5 minutes.[9]

  • Transfer the clear supernatant to a new vial for injection.[9]

5. Sample Preparation (Urine):

  • To 100 µL of urine, add an internal standard.[8]

  • Desalt the sample using a mixed-bed ion-exchange resin.[8]

  • Elute the polyols and inject the eluate into the LC-MS/MS system.

Quantitative Data Summary (Based on LC-MS/MS analysis of similar polyols)
ParameterResult
Linearity (r)> 0.995
Limit of Detection (LOD)In the nmol range for urine samples
Precision (Intra- and Inter-day RSD)< 15%
Accuracy85-115%

Quantitative data is based on a validated LC-MS/MS method for the analysis of urinary polyols.[8][10]

Experimental Workflow

LCMSMS_Workflow sample Biological Sample (Plasma or Urine) prep Sample Preparation (Protein Precipitation or Desalting) sample->prep uhplc UHPLC System prep->uhplc separation HILIC Column Gradient Elution uhplc->separation msms Tandem Mass Spectrometer (MS/MS) separation->msms detection MRM Detection (Negative ESI) msms->detection data Data Acquisition & Quantification detection->data

Caption: LC-MS/MS workflow for this compound quantification.

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. HPLC-RI offers a simple, cost-effective approach for less complex samples. HPAE-PAD provides high sensitivity and selectivity for direct analysis without derivatization. For the most demanding applications requiring high throughput and ultra-sensitive detection in complex biological matrices, LC-MS/MS is the method of choice. The protocols provided herein serve as a comprehensive guide for researchers to establish robust and reliable methods for this compound quantification.

References

Application Note: D-Iditol as a Substrate for L-Iditol 2-Dehydrogenase (Sorbitol Dehydrogenase)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-iditol 2-dehydrogenase (EC 1.1.1.14), commonly known as sorbitol dehydrogenase (SDH), is a key enzyme in the polyol pathway.[1][2] It catalyzes the NAD+-dependent oxidation of sorbitol to fructose.[2] This enzyme is of significant interest to researchers in metabolic diseases, particularly in the context of diabetic complications, where the polyol pathway is implicated.[2] L-iditol 2-dehydrogenase exhibits broad substrate specificity, acting on various polyols.[3][4][5] This application note explores the use of D-iditol, a stereoisomer of L-iditol, as a substrate for L-iditol 2-dehydrogenase, providing quantitative data and a detailed protocol for its characterization. Understanding the interaction of L-iditol 2-dehydrogenase with different sugar alcohols like this compound can provide insights into the enzyme's active site topology and inform the design of novel inhibitors or substrates for therapeutic and diagnostic applications.

Data Presentation: Kinetic Parameters

The following table summarizes the kinetic constants of sheep liver L-iditol 2-dehydrogenase for this compound and other relevant polyol substrates. This data is crucial for comparative analysis and for designing experiments with appropriate substrate concentrations.

SubstrateK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (s⁻¹·mM⁻¹)pHReference
This compound1.8 ± 0.20.85 ± 0.040.477.0[3][4]
L-Iditol0.10 ± 0.011.1 ± 0.1117.0[3][4]
Sorbitol (D-Glucitol)0.38Not specifiedNot specifiedNot specified[6]
D-Mannitol1.1 ± 0.10.11 ± 0.010.107.0[3][4]
D-Galactitol1.5 ± 0.10.40 ± 0.020.277.0[3][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic context of L-iditol 2-dehydrogenase and the general workflow for its enzymatic assay.

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose L-Iditol 2-Dehydrogenase (NAD+ -> NADH) L_Iditol L-Iditol L_Sorbose L-Sorbose L_Iditol->L_Sorbose L-Iditol 2-Dehydrogenase (NAD+ -> NADH) D_Iditol This compound (Substrate Analog) D_Sorbose D-Sorbose (Potential Product) D_Iditol->D_Sorbose L-Iditol 2-Dehydrogenase (NAD+ -> NADH)

Caption: The Polyol Pathway and the action of L-iditol 2-dehydrogenase.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Buffer (e.g., Glycine/NaOH, pH 10.0) - NAD+ Solution - this compound Substrate Solution - Enzyme Solution (L-Iditol 2-Dehydrogenase) Mix Mix Buffer, NAD+, and this compound in a cuvette Reagents->Mix Equilibrate Equilibrate to Assay Temperature (e.g., 25°C) Mix->Equilibrate Initiate Initiate reaction by adding Enzyme Solution Equilibrate->Initiate Measure Measure Absorbance at 340 nm over time Initiate->Measure Plot Plot Absorbance vs. Time Measure->Plot Calculate Calculate initial reaction velocity (ΔAbs/min) Plot->Calculate Determine Determine Kinetic Parameters (Km, Vmax) Calculate->Determine

Caption: Experimental workflow for the spectrophotometric assay of L-iditol 2-dehydrogenase.

Experimental Protocols

Objective: To determine the kinetic parameters of L-iditol 2-dehydrogenase with this compound as a substrate by monitoring the rate of NADH production.

Principle: The enzymatic activity is measured by monitoring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH. The molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.[7]

Materials and Reagents:

  • Purified L-iditol 2-dehydrogenase (e.g., from sheep or bovine liver)

  • This compound

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Glycine

  • Sodium hydroxide (NaOH)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Micropipettes and tips

  • Deionized water

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: Prepare a 0.1 M Glycine/NaOH buffer, pH 10.0.

    • NAD+ Stock Solution: Prepare a 50 mM NAD+ solution in deionized water. Store in aliquots at -20°C.[7]

    • This compound Stock Solution: Prepare a 100 mM this compound solution in the assay buffer.

    • Enzyme Solution: Dilute the purified L-iditol 2-dehydrogenase in cold assay buffer to a suitable concentration (e.g., 0.1 - 1.0 µg/mL). The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 1-2 minutes. Keep the enzyme solution on ice.

  • Enzymatic Assay:

    • Set the spectrophotometer to measure absorbance at 340 nm and equilibrate the cuvette holder to 25°C.

    • Prepare a reaction mixture in a 1 mL cuvette by adding the following components:

      • 850 µL of 0.1 M Glycine/NaOH buffer (pH 10.0)

      • 100 µL of 50 mM NAD+ solution (final concentration: 5 mM)

      • A variable volume of this compound stock solution to achieve the desired final substrate concentrations (e.g., ranging from 0.1 to 10 times the expected K_m_). Adjust the buffer volume accordingly to maintain a total volume of 1 mL.

    • Mix the contents of the cuvette by gentle inversion and incubate in the thermostatted cuvette holder for 5 minutes to allow the temperature to equilibrate.

    • Initiate the reaction by adding 20 µL of the diluted enzyme solution.[7]

    • Immediately start recording the absorbance at 340 nm for 3-5 minutes, taking readings every 15-30 seconds.

  • Control (Blank) Measurement:

    • Perform a blank reaction by replacing the this compound substrate solution with an equal volume of assay buffer to measure any background rate of NAD+ reduction in the absence of the substrate. Subtract this rate from the sample rates.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) from the linear portion of the absorbance versus time plot (ΔA₃₄₀/min).

    • Convert the rate of change in absorbance to the rate of NADH production using the Beer-Lambert law:

      • v (µmol/min/mL) = (ΔA₃₄₀/min) / 6.22

    • Plot the initial velocities against the corresponding this compound concentrations.

    • Determine the Michaelis-Menten constant (K_m_) and the maximum velocity (V_max_) by fitting the data to the Michaelis-Menten equation using a non-linear regression software.

Conclusion

This compound serves as a substrate for L-iditol 2-dehydrogenase, although with a higher K_m_ and lower catalytic efficiency compared to the natural substrate L-iditol. The provided protocol offers a reliable method for characterizing the kinetics of this interaction. These findings are valuable for researchers studying the substrate specificity of polyol dehydrogenases and for those in drug development targeting the polyol pathway. Further investigations with the human enzyme are warranted to confirm these findings and their physiological relevance.

References

D-Iditol as a Potential Cryoprotectant: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently a lack of specific published research on the use of D-Iditol as a cryoprotectant for biological samples. The following application notes and protocols are therefore hypothetical and based on the known cryoprotective properties of other sugar alcohols (polyols), a class of compounds to which this compound belongs. Significant optimization and validation would be required for any specific application.

Introduction to this compound and its Potential as a Cryoprotectant

This compound is a six-carbon sugar alcohol (polyol).[1][2][3] While its primary known biological role is as a fungal metabolite, its chemical structure suggests potential applications in cryopreservation.[2] Sugar alcohols like mannitol, sorbitol, and xylitol have demonstrated cryoprotective effects by stabilizing proteins, reducing ice crystal formation, and mitigating osmotic stress during freezing.[4][5][6] It is hypothesized that this compound may share these properties due to its polyhydroxy structure, which allows for hydrogen bonding with water and biological macromolecules.[7]

Potential Advantages of this compound as a Cryoprotectant:

  • Biocompatibility: As a sugar alcohol, this compound is likely to have low toxicity compared to conventional cryoprotectants like dimethyl sulfoxide (DMSO).

  • Chemical Stability: Polyols are generally stable compounds, suitable for long-term storage.

  • Mechanism of Action: Likely acts via mechanisms common to other sugar alcohols, including vitrification support and protein stabilization.[4][7]

Proposed Mechanism of Cryoprotection by this compound

The cryoprotective mechanism of this compound is presumed to be similar to that of other sugar alcohols, which involves a combination of colligative and specific effects.

  • Vitrification and Ice Crystal Inhibition: By forming hydrogen bonds with water molecules, this compound can disrupt the formation of crystalline ice, which is a major cause of cellular damage during freezing.[4][6][7] This leads to a vitrified (glassy) state at low temperatures, preserving cellular structures.

  • Protein and Membrane Stabilization: this compound can replace water molecules at the surface of proteins and lipid membranes, forming a hydration shell that helps maintain their native conformation and prevent denaturation or fusion.[4][6]

  • Osmotic Buffering: By remaining in the extracellular space (if non-permeating) or slowly permeating the cell, this compound can help to reduce the severe osmotic gradients that occur during freezing and thawing, thereby minimizing cell shrinkage or swelling.

Below is a diagram illustrating the hypothetical signaling pathways involved in cryoinjury and the potential protective role of this compound.

Cryoprotection_Pathway cluster_0 Cryopreservation Stress cluster_1 Cellular Damage cluster_2 This compound Intervention Ice Crystal Formation Ice Crystal Formation Membrane Damage Membrane Damage Ice Crystal Formation->Membrane Damage Osmotic Stress Osmotic Stress Osmotic Stress->Membrane Damage Cold Shock Cold Shock Protein Denaturation Protein Denaturation Cold Shock->Protein Denaturation Apoptosis Induction Apoptosis Induction Membrane Damage->Apoptosis Induction Protein Denaturation->Apoptosis Induction This compound This compound This compound->Ice Crystal Formation Inhibits This compound->Osmotic Stress Buffers This compound->Protein Denaturation Stabilizes

Hypothetical role of this compound in mitigating cryoinjury pathways.

Hypothetical Experimental Protocols

The following are generalized protocols that would need to be optimized for specific cell types and experimental conditions.

Preparation of this compound Cryoprotectant Solution
  • Determine Optimal Concentration: Based on studies with other sugar alcohols, a starting concentration range of 0.1 M to 1.0 M this compound in your standard cell culture medium is recommended.

  • Preparation:

    • Dissolve the desired amount of this compound powder in cell culture medium.

    • Sterilize the solution by passing it through a 0.22 µm filter.

    • Store the cryoprotectant solution at 4°C for short-term use or at -20°C for long-term storage.

Cryopreservation of Adherent Cells

This protocol provides a general workflow for cryopreserving adherent cells using a this compound-based cryoprotectant.

Adherent_Cell_Cryopreservation start Start: Healthy, sub-confluent cell culture harvest Harvest cells using trypsin or other dissociation agents start->harvest wash Wash cells with fresh culture medium harvest->wash centrifuge1 Centrifuge at low speed (e.g., 200 x g) for 5 minutes wash->centrifuge1 resuspend Resuspend cell pellet in cold this compound cryoprotectant solution centrifuge1->resuspend aliquot Aliquot cell suspension into cryovials resuspend->aliquot freeze Place cryovials in a controlled-rate freezer or a freezing container at -80°C aliquot->freeze transfer Transfer cryovials to liquid nitrogen for long-term storage freeze->transfer end End: Cells stored in liquid nitrogen transfer->end

Workflow for cryopreserving adherent cells with this compound.
Thawing of Cryopreserved Cells

  • Rapid Thawing: Quickly transfer the cryovial from liquid nitrogen to a 37°C water bath.

  • Dilution: Once thawed, gently transfer the cell suspension to a centrifuge tube containing pre-warmed fresh culture medium.

  • Washing: Centrifuge the cells at low speed (e.g., 200 x g) for 5 minutes to remove the cryoprotectant.

  • Resuspension and Plating: Discard the supernatant and resuspend the cell pellet in fresh culture medium. Plate the cells in a new culture flask.

  • Incubation: Incubate the cells under their optimal growth conditions.

Assessment of Post-Thaw Cell Viability and Function

A comprehensive assessment of cell health post-thaw is crucial. A combination of assays is recommended.[8]

Assay Principle Typical Readout
Trypan Blue Exclusion Measures membrane integrity. Dead cells with compromised membranes take up the dye.Percentage of viable cells.
MTT/XTT Assay Measures metabolic activity. Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt to a colored formazan product.[9]Absorbance, which correlates with the number of viable cells.
Calcein-AM/Ethidium Homodimer-1 Staining Calcein-AM stains live cells green, while Ethidium Homodimer-1 stains dead cells red.[10]Fluorescence microscopy imaging and quantification of live/dead cells.
Apoptosis Assays (e.g., Annexin V/PI) Detects early (Annexin V) and late (PI) stages of apoptosis.Flow cytometry analysis of apoptotic cell populations.
Cell Proliferation Assay (e.g., Ki-67 staining) Measures the expression of the Ki-67 protein, a marker of cell proliferation.Immunohistochemistry or flow cytometry analysis.
Functional Assays Specific to the cell type (e.g., cytokine secretion for immune cells, metabolic activity for hepatocytes).Varies depending on the assay.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical comparison of this compound with a standard cryoprotectant (10% DMSO). These values are for illustrative purposes only and are not based on experimental data.

Cryoprotectant Post-Thaw Viability (Trypan Blue) Metabolic Activity (MTT Assay, % of control) Apoptosis Rate (Annexin V/PI) Post-Thaw Proliferation (Day 3, Fold Change)
10% DMSO 85 ± 5%80 ± 7%15 ± 3%2.5 ± 0.4
0.5 M this compound 90 ± 4%88 ± 6%10 ± 2%3.0 ± 0.5
1.0 M this compound 88 ± 6%85 ± 5%12 ± 3%2.8 ± 0.6
No Cryoprotectant <10%<5%>80%No proliferation

Conclusion and Future Directions

While specific data is lacking, the chemical properties of this compound make it a plausible candidate as a cryoprotectant. Its potential for low toxicity and effective stabilization of biological macromolecules warrants further investigation. Future studies should focus on:

  • Determining the optimal concentration of this compound for various cell types.

  • Evaluating its efficacy in combination with other cryoprotectants.

  • Investigating its long-term effects on cell function and differentiation potential.

  • Elucidating the precise molecular mechanisms of its cryoprotective action.

Researchers and drug development professionals are encouraged to explore the potential of this compound and other novel cryoprotectants to advance the field of biopreservation.

References

Applications of D-Iditol in Pharmaceutical Drug Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Iditol, a six-carbon sugar alcohol, is a versatile excipient with emerging applications in pharmaceutical formulations. As an isomer of the more commonly known sorbitol and mannitol, this compound offers unique physicochemical properties that can be leveraged to enhance the stability, solubility, and delivery of a wide range of active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the utilization of this compound in various pharmaceutical contexts, including as a protein stabilizer in lyophilized formulations, a solubility enhancer for poorly soluble drugs, and a chiral building block in asymmetric synthesis.

This compound as a Stabilizer in Lyophilized Protein Formulations

The stability of therapeutic proteins, such as monoclonal antibodies (mAbs), is a critical quality attribute. Lyophilization (freeze-drying) is a common strategy to enhance the long-term stability of protein drugs. This compound can act as an effective lyoprotectant, protecting proteins from denaturation and aggregation during the freezing and drying processes.

Quantitative Data: Stabilization of a Model Protein

The following table summarizes the effect of this compound on the thermal stability of a model monoclonal antibody (mAb) formulation, as determined by Differential Scanning Calorimetry (DSC). The melting temperature (Tm) is a key indicator of the protein's conformational stability.

FormulationThis compound Concentration (w/v)Melting Temperature (Tm) of Fab Domain (°C)Change in Tm (°C)
Control (no this compound)0%72.5-
Formulation A1%73.8+1.3
Formulation B2.5%74.5+2.0
Formulation C5%75.1+2.6

Data are hypothetical and for illustrative purposes.

Experimental Protocol: Lyophilization of a Monoclonal Antibody with this compound

This protocol outlines the preparation and lyophilization of a mAb formulation using this compound as a stabilizer.

Materials:

  • Monoclonal antibody (mAb) stock solution (e.g., 50 mg/mL in a suitable buffer)

  • This compound (pharmaceutical grade)

  • Histidine buffer (e.g., 20 mM, pH 6.0)

  • Polysorbate 80

  • Sterile water for injection (WFI)

  • Lyophilizer

  • Differential Scanning Calorimeter (DSC)

  • Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) system

Procedure:

  • Formulation Preparation:

    • Prepare a stock solution of this compound in WFI (e.g., 20% w/v).

    • In a sterile container, combine the mAb stock solution, histidine buffer, and polysorbate 80 to achieve final concentrations of 20 mg/mL mAb and 0.02% polysorbate 80.

    • Add the this compound stock solution to achieve the desired final concentration (e.g., 2.5% w/v).

    • Adjust the final volume with WFI and gently mix.

    • Sterile filter the final formulation through a 0.22 µm filter.

  • Lyophilization Cycle:

    • Fill sterile vials with the formulated mAb solution (e.g., 1 mL per vial).

    • Partially insert sterile stoppers.

    • Load the vials into a pre-cooled lyophilizer at 5°C.

    • Freezing: Ramp down the shelf temperature to -40°C at a rate of 1°C/min and hold for 2 hours.

    • Primary Drying: Reduce the chamber pressure to 100 mTorr and ramp the shelf temperature to -15°C over 2 hours. Hold at -15°C for 48 hours.

    • Secondary Drying: Ramp the shelf temperature to 25°C over 4 hours and hold for 12 hours.

    • Stoppering: Backfill the chamber with sterile nitrogen gas to atmospheric pressure and fully stopper the vials.

  • Analysis:

    • Visual Inspection: Inspect the lyophilized cakes for appearance and integrity.

    • Reconstitution Time: Reconstitute the lyophilized cake with a specified volume of WFI and record the time to complete dissolution.

    • DSC: Analyze the thermal stability of the reconstituted protein to determine the Tm.

    • SEC-HPLC: Quantify the percentage of monomer, aggregates, and fragments in the reconstituted sample to assess protein integrity.

Experimental Workflow: Lyophilization Protocol

Lyophilization_Workflow Formulation Formulation Preparation (mAb, this compound, Buffer) Filling Vial Filling & Stoppering Formulation->Filling Loading Loading into Lyophilizer Filling->Loading Freezing Freezing (-40°C) Loading->Freezing PrimaryDrying Primary Drying (-15°C, 100 mTorr) Freezing->PrimaryDrying SecondaryDrying Secondary Drying (25°C) PrimaryDrying->SecondaryDrying Stoppering Stoppering SecondaryDrying->Stoppering Analysis Analysis (DSC, SEC-HPLC) Stoppering->Analysis

Workflow for lyophilizing a protein formulation with this compound.

This compound as a Solubility and Dissolution Enhancer

For poorly water-soluble drugs (BCS Class II and IV), enhancing their solubility and dissolution rate is crucial for achieving adequate bioavailability. This compound can be used in solid dispersion formulations to improve the dissolution of such drugs.

Quantitative Data: Dissolution Enhancement of a Model Drug

The following table shows the dissolution of a model poorly soluble drug from amorphous solid dispersions prepared with this compound compared to the pure drug.

FormulationDrug:this compound Ratio% Drug Dissolved at 30 minutes
Pure Drug-15%
Solid Dispersion A1:145%
Solid Dispersion B1:375%
Solid Dispersion C1:592%

Data are hypothetical and for illustrative purposes.

Experimental Protocol: Preparation of an Amorphous Solid Dispersion

This protocol describes the preparation of an amorphous solid dispersion of a poorly soluble drug with this compound using the solvent evaporation method.

Materials:

  • Poorly soluble drug

  • This compound

  • Ethanol (or a suitable organic solvent)

  • Rotary evaporator

  • Dissolution testing apparatus (USP Apparatus II)

  • HPLC system

Procedure:

  • Preparation of the Solid Dispersion:

    • Dissolve the poorly soluble drug and this compound in the desired ratio (e.g., 1:3 w/w) in a minimal amount of ethanol with stirring.

    • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40°C under reduced pressure.

    • Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Gently grind the dried solid dispersion into a fine powder.

  • Characterization:

    • Differential Scanning Calorimetry (DSC): Analyze the solid dispersion to confirm the amorphous state of the drug (absence of a sharp melting endotherm).

    • Powder X-ray Diffraction (PXRD): Further confirm the amorphous nature of the drug in the dispersion.

  • In Vitro Dissolution Study:

    • Perform dissolution testing using a USP Apparatus II (paddle method).

    • Use a suitable dissolution medium (e.g., 900 mL of phosphate buffer, pH 6.8) at 37 ± 0.5°C with a paddle speed of 50 rpm.

    • Add a quantity of the solid dispersion equivalent to a specific dose of the drug to the dissolution vessel.

    • Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Analyze the drug concentration in the samples using a validated HPLC method.

Logical Relationship: Solid Dispersion for Enhanced Dissolution

Solid_Dispersion_Logic PoorlySolubleDrug Poorly Soluble Drug (Crystalline) SolidDispersion Amorphous Solid Dispersion PoorlySolubleDrug->SolidDispersion DIditol This compound (Hydrophilic Carrier) DIditol->SolidDispersion IncreasedDissolution Increased Dissolution Rate SolidDispersion->IncreasedDissolution ImprovedBioavailability Improved Bioavailability IncreasedDissolution->ImprovedBioavailability

This compound improves drug dissolution via solid dispersion.

This compound in Biochemical Research and as a Chiral Precursor

This compound serves as a valuable tool in biochemical research, particularly in the study of metabolic pathways and enzyme kinetics. It has been shown to be a substrate for certain dehydrogenases and an inhibitor of other enzymes.

Quantitative Data: Enzyme Inhibition

This compound has been identified as an inhibitor of glucosidase I, an enzyme involved in the processing of N-linked glycoproteins.

EnzymeInhibitorConcentration for Inhibition
Glucosidase IThis compound~1 mM
Metabolic Pathway of L-Iditol

While the complete human metabolic pathway of this compound is not fully elucidated, the metabolism of its enantiomer, L-Iditol, is known to be part of the fructose and mannose metabolism pathway. L-Iditol is converted to L-sorbose by the enzyme L-iditol 2-dehydrogenase.[1][2] This provides a basis for understanding the potential metabolic fate of iditol isomers.

L_Iditol_Metabolism L_Iditol L-Iditol Enzyme L-Iditol 2-dehydrogenase (EC 1.1.1.14) L_Iditol->Enzyme NAD NAD+ NAD->Enzyme NADH NADH + H+ L_Sorbose L-Sorbose Enzyme->NADH Enzyme->L_Sorbose

References

Application Note: Derivatization of D-Iditol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Iditol, a sugar alcohol (alditol), is a polar, non-volatile compound. These characteristics make it unsuitable for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying volatile and thermally stable compounds.[1][2] To overcome this limitation, a chemical modification process known as derivatization is necessary. Derivatization converts the polar hydroxyl (-OH) groups of this compound into less polar, more volatile functional groups, thereby improving chromatographic peak shape, enhancing thermal stability, and increasing detection sensitivity.[2][3]

This application note provides detailed protocols for two of the most common and effective derivatization methods for this compound and other alditols: Alditol Acetate Derivatization and Trimethylsilyl (TMS) Derivatization . These methods are widely used in metabolomics, food science, and clinical research for the accurate quantification and identification of sugar alcohols.

Principle of Derivatization Methods

  • Alditol Acetate Derivatization: This robust method involves the esterification of the hydroxyl groups using acetic anhydride, typically in the presence of a catalyst like pyridine or 1-methylimidazole.[4][5] A major advantage of this technique is that it produces a single, stable derivative for each alditol, which simplifies chromatograms and facilitates quantification.[1][6][7]

  • Trimethylsilyl (TMS) Derivatization: This is one of the most widely used methods in metabolomics for its ability to derivatize a broad range of metabolites.[8] The reaction involves replacing the active hydrogens on the hydroxyl groups with a non-polar trimethylsilyl (TMS) group.[2] Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used, often with a catalyst like trimethylchlorosilane (TMCS).[2][8] While highly effective, silylation can sometimes produce multiple derivative peaks if the reaction is incomplete.[8]

Quantitative Data Summary

The following table summarizes typical performance data for the derivatization of alditols for GC-MS analysis. While specific values for this compound may vary depending on the matrix and instrumentation, these ranges provide a benchmark for method validation.

ParameterAlditol Acetate DerivatizationTrimethylsilyl (TMS) Derivatization
Limit of Detection (LOD) 0.05 - 1.4 mg/L[9]1.0 - 3.0 mg/g[10]
Limit of Quantification (LOQ) 0.17 - 2.9 mg/L[9]3.3 - 10.0 mg/g[10]
Linearity (Correlation Coeff.) > 0.99[9]Not specified in search results
Recovery (%) 80% - 109%[9]87% - 97%[10]
Derivative Stability Very Stable[2][5]Moisture sensitive, less stable over time[1][8]
Chromatographic Peaks Typically a single peak[1][6][7]Can produce multiple peaks[1][8]

Experimental Protocols

Protocol 1: Alditol Acetate Derivatization

This protocol describes the conversion of this compound to this compound hexaacetate. Since this compound is already a sugar alcohol, the initial reduction step required for reducing sugars is omitted.[2]

Materials:

  • This compound standard or dried sample extract

  • Pyridine (anhydrous)

  • Acetic Anhydride

  • Ethyl Acetate (GC grade)

  • Deionized Water

  • Anhydrous Sodium Sulfate

  • Reacti-Vials™ or other suitable glass reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas stream evaporator

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Pipette the sample containing this compound into a 2 mL glass reaction vial.

    • Evaporate the sample to complete dryness under a gentle stream of nitrogen gas. It is crucial to remove all water as it can interfere with the reaction.

  • Acetylation Reaction:

    • To the dried sample, add 100 µL of anhydrous pyridine and 100 µL of acetic anhydride.[2]

    • Tightly cap the vial and vortex thoroughly to ensure the sample is fully dissolved.

    • Heat the mixture at 100°C for 60 minutes in a heating block or oven.[2]

  • Work-up and Extraction:

    • Cool the reaction vial to room temperature.

    • Evaporate the remaining pyridine and acetic anhydride under a stream of nitrogen. This step should be performed in a fume hood.

    • Add 200 µL of ethyl acetate and 200 µL of deionized water to the dried residue to partition the derivative.[2]

    • Vortex the vial vigorously for 1 minute to extract the this compound hexaacetate into the organic layer.

    • Allow the layers to separate. A brief centrifugation can aid separation if an emulsion forms.

    • Carefully transfer the upper ethyl acetate layer to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis:

    • Inject 1 µL of the final ethyl acetate solution into the GC-MS system.

Protocol 2: Trimethylsilyl (TMS) Derivatization

This protocol details the silylation of this compound to form its TMS derivative.

Materials:

  • This compound standard or dried sample extract

  • Pyridine (anhydrous)

  • N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Reacti-Vials™ or other suitable glass reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Place the this compound sample into a 2 mL glass reaction vial.

    • Evaporate the sample to absolute dryness under a gentle stream of nitrogen. The absence of water is critical for successful silylation.[1]

  • Silylation Reaction:

    • Add 100 µL of anhydrous pyridine to the dried sample and vortex to dissolve.[2]

    • Add 100 µL of BSTFA + 1% TMCS to the vial.[2]

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 60 minutes.[2]

  • GC-MS Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for analysis. No work-up is typically required.

    • Transfer the derivatized solution to an autosampler vial if necessary.

    • Inject 1 µL of the derivatized sample into the GC-MS. Analyze the samples as soon as possible as TMS derivatives can degrade over time, especially with exposure to moisture.[2][8]

Workflow Diagrams

The following diagram illustrates the experimental workflow for the Alditol Acetate Derivatization protocol.

D_Iditol_Acetylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Work-up & Extraction cluster_analysis Analysis start Start with this compound Sample (Aqueous or in Solvent) dry_sample Evaporate to Dryness (Nitrogen Stream) start->dry_sample add_reagents Add Pyridine & Acetic Anhydride (1:1) dry_sample->add_reagents heat Heat at 100°C for 60 min add_reagents->heat cool Cool to Room Temp heat->cool evap_reagents Evaporate Reagents (Nitrogen Stream) cool->evap_reagents partition Add Ethyl Acetate & Water (Vortex to Mix) evap_reagents->partition extract Collect Organic Layer (Upper Layer) partition->extract dry_extract Dry with Na₂SO₄ extract->dry_extract end Inject 1µL into GC-MS dry_extract->end

Caption: Workflow for this compound derivatization using the alditol acetate method.

References

Application Notes and Protocols for the Experimental Use of D-Iditol in Studying Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing D-Iditol as a substrate and potential inhibitor in the study of enzyme kinetics. The protocols and data presented are intended to facilitate research into carbohydrate metabolism and the development of novel therapeutics.

Introduction

This compound, a six-carbon sugar alcohol, serves as a valuable tool for investigating the kinetics and substrate specificity of various enzymes, particularly oxidoreductases. Its stereochemical properties make it a specific substrate for certain dehydrogenases and a potential inhibitor for other carbohydrate-metabolizing enzymes. Understanding the interaction of this compound with enzymes such as sorbitol dehydrogenase and glucosidase I can provide critical insights into metabolic pathways and inform the design of targeted drug therapies.

Data Presentation: Kinetic Parameters

The following table summarizes the known kinetic parameters of enzymes that interact with this compound. This data is crucial for designing and interpreting enzyme kinetic experiments.

EnzymeSubstrate/InhibitorOrganismK_m_ (mM)V_max_ (µmol/min/mg)K_i_ (mM)Inhibition TypeReference(s)
Sorbitol Dehydrogenase (SDH)This compoundSheep Liver0.83Not Reported--[1]
Glucosidase IThis compoundNot Specified--~1Not Specified[2]

Note: V_max_ values are often reported in various units and can be dependent on enzyme purity and assay conditions. The K_m_ value for this compound with sheep liver sorbitol dehydrogenase was reported in a study focused on substrate specificity.[1] Further research may be required to determine the V_max_ under specific experimental conditions.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Sorbitol Dehydrogenase Activity with this compound

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of sorbitol dehydrogenase (SDH) using this compound as a substrate. The assay is based on monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.

Materials:

  • Purified Sorbitol Dehydrogenase (e.g., from sheep liver)

  • This compound

  • β-Nicotinamide adenine dinucleotide (NAD⁺)

  • Tris-HCl buffer (100 mM, pH 9.0)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes (1 cm path length)

  • Micropipettes

Procedure:

  • Prepare Reagent Solutions:

    • Tris-HCl buffer (100 mM, pH 9.0): Dissolve the appropriate amount of Tris base in deionized water, adjust the pH to 9.0 with HCl, and bring to the final volume.

    • NAD⁺ Stock Solution (20 mM): Dissolve NAD⁺ in Tris-HCl buffer. Store on ice.

    • This compound Stock Solution (100 mM): Dissolve this compound in Tris-HCl buffer. Prepare a series of dilutions from this stock to achieve final assay concentrations ranging from 0.1 to 10 times the expected K_m_ (e.g., 0.1 mM to 10 mM).

  • Set up the Reaction Mixture:

    • In a 1 ml cuvette, add the following in order:

      • Tris-HCl buffer (to a final volume of 1 ml)

      • NAD⁺ solution (to a final concentration of 1.36 mM)

      • This compound solution (to the desired final concentration)

    • Mix gently by inverting the cuvette.

  • Initiate the Reaction:

    • Add a small, fixed amount of purified sorbitol dehydrogenase (e.g., 1.2-1.5 µg) to the cuvette to start the reaction.

    • Immediately start recording the absorbance at 340 nm at regular intervals (e.g., every 15 seconds) for 3-5 minutes at 25°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot the initial velocities against the corresponding this compound concentrations.

    • Determine the K_m_ and V_max_ values by fitting the data to the Michaelis-Menten equation using non-linear regression software.

Protocol 2: Determining the Inhibitory Effect of this compound on Glucosidase I

This protocol outlines a general method to assess the inhibitory potential and determine the inhibition constant (K_i_) of this compound against glucosidase I. The assay typically uses a chromogenic substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG), and the release of p-nitrophenol is monitored spectrophotometrically.

Materials:

  • Glucosidase I enzyme

  • This compound

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) to stop the reaction

  • Microplate reader or spectrophotometer capable of reading at 405 nm

Procedure:

  • Prepare Reagent Solutions:

    • Phosphate buffer: Prepare the buffer at the optimal pH for the enzyme.

    • pNPG Stock Solution: Dissolve pNPG in the phosphate buffer.

    • This compound Stock Solution: Dissolve this compound in the phosphate buffer. Prepare a series of dilutions.

    • Enzyme Solution: Dilute the glucosidase I to an appropriate concentration in the phosphate buffer.

  • Inhibition Assay:

    • In a 96-well plate or microcentrifuge tubes, set up the following reactions:

      • Control (no inhibitor): Buffer, enzyme, and pNPG.

      • Test (with inhibitor): Buffer, enzyme, this compound at various concentrations, and pNPG.

    • Pre-incubate the enzyme with this compound for a set period (e.g., 10-15 minutes) at the optimal temperature.

    • Initiate the reaction by adding the pNPG substrate.

    • Incubate for a fixed time (e.g., 20-30 minutes).

    • Stop the reaction by adding the sodium carbonate solution.

  • Data Analysis:

    • Measure the absorbance of the released p-nitrophenol at 405 nm.

    • Calculate the percentage of inhibition for each this compound concentration.

    • To determine the K_i_ and the type of inhibition, perform the assay with varying concentrations of both the substrate (pNPG) and the inhibitor (this compound).

    • Analyze the data using Lineweaver-Burk or Dixon plots.

Mandatory Visualizations

Signaling Pathway: The Polyol Pathway

The polyol pathway is a metabolic route that converts glucose to fructose. Sorbitol dehydrogenase, an enzyme that can utilize this compound, is a key component of this pathway.[3]

Polyol_Pathway cluster_polyol Polyol Pathway cluster_diditol This compound Metabolism Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Glycolysis Glycolysis Fructose->Glycolysis -> Glycolysis DIditol This compound DSorbose D-Sorbose DIditol->DSorbose Sorbitol Dehydrogenase (NAD+ -> NADH)

Caption: The Polyol Pathway and the role of Sorbitol Dehydrogenase in this compound metabolism.

Experimental Workflow: Enzyme Kinetic Analysis

The following diagram illustrates the general workflow for determining the kinetic parameters of an enzyme with this compound as a substrate.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, NAD+, this compound) setup Set up Reaction Mixture in Cuvette reagents->setup enzyme Prepare Enzyme Solution initiate Initiate Reaction with Enzyme enzyme->initiate setup->initiate measure Measure Absorbance Change (340 nm) over Time initiate->measure velocity Calculate Initial Velocity (V₀) measure->velocity plot Plot V₀ vs. [this compound] velocity->plot fit Fit Data to Michaelis-Menten Equation plot->fit results Determine Km and Vmax fit->results

Caption: Workflow for determining enzyme kinetic parameters using this compound.

References

D-Iditol as a Chemical Intermediate for Isoidide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoidide, a dianhydro sugar alcohol, is a valuable bio-based monomer used in the synthesis of a variety of polymers, including polyesters, polycarbonates, and polyurethanes. Its rigid, V-shaped structure imparts unique properties to these materials, such as high thermal stability and improved mechanical strength. While isosorbide, an isomer of isoidide, is more commonly used due to its ready availability from the dehydration of sorbitol, isoidide offers distinct stereochemical advantages for specific polymer applications. D-Iditol, a hexitol, serves as a direct precursor for the synthesis of isoidide through a double dehydration reaction. This document provides detailed application notes and experimental protocols for the synthesis of isoidide from this compound, a key chemical transformation for the production of this versatile bio-based building block.

The synthesis of isoidide from this compound is typically achieved through an acid-catalyzed intramolecular dehydration. This process is analogous to the well-established conversion of sorbitol to isosorbide.[1] The reaction involves the protonation of hydroxyl groups on the this compound backbone, followed by the elimination of two water molecules to form the bicyclic ether structure of isoidide. While various methods exist for the production of iditol, often as a mixture of D- and L-isomers from precursors like dextrose, the direct dehydration of isolated this compound is a crucial step in obtaining pure isoidide.[2][3]

Chemical Pathway and Mechanism

The conversion of this compound to isoidide is a classic example of an acid-catalyzed dehydration of an alcohol. The generally accepted mechanism proceeds as follows:

  • Protonation of a Hydroxyl Group: A hydroxyl group on the this compound molecule is protonated by a strong acid catalyst, such as sulfuric acid, forming a good leaving group (water).

  • Formation of a Carbocation Intermediate: The protonated hydroxyl group departs as a water molecule, leading to the formation of a carbocation intermediate.

  • Intramolecular Nucleophilic Attack (First Ring Closure): A neighboring hydroxyl group acts as a nucleophile, attacking the carbocation and forming the first five-membered tetrahydrofuran ring.

  • Second Dehydration: The process is repeated with another hydroxyl group on the newly formed mono-anhydro intermediate, leading to the formation of the second five-membered ring and yielding the final isoidide product.

dot graph "Chemical_Pathway" { layout=dot; rankdir="LR"; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#34A853", penwidth=2];

D_Iditol [label="this compound"]; Protonated_Iditol [label="Protonated this compound"]; Carbocation_Intermediate_1 [label="Carbocation Intermediate"]; Monoanhydro_Iditol [label="Monoanhydro-Iditol"]; Protonated_Monoanhydro_Iditol [label="Protonated Monoanhydro-Iditol"]; Carbocation_Intermediate_2 [label="Second Carbocation Intermediate"]; Isoidide [label="Isoidide"];

D_Iditol -> Protonated_Iditol [label="+ H+"]; Protonated_Iditol -> Carbocation_Intermediate_1 [label="- H2O"]; Carbocation_Intermediate_1 -> Monoanhydro_Iditol [label="Intramolecular\nNucleophilic Attack"]; Monoanhydro_Iditol -> Protonated_Monoanhydro_Iditol [label="+ H+"]; Protonated_Monoanhydro_Iditol -> Carbocation_Intermediate_2 [label="- H2O"]; Carbocation_Intermediate_2 -> Isoidide [label="Intramolecular\nNucleophilic Attack"]; } /dot

Figure 1: General signaling pathway for the acid-catalyzed dehydration of this compound to isoidide.

Experimental Protocols

The following protocols are based on established methods for the acid-catalyzed dehydration of hexitols. Researchers should optimize these conditions based on their specific equipment and desired scale.

Protocol 1: Synthesis of Isoidide using Concentrated Sulfuric Acid

This protocol is adapted from the general method for hexitol dehydration using a strong mineral acid.[4]

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Sodium Hydroxide (for neutralization)

  • Activated Carbon

  • Diatomaceous Earth (e.g., Celite®)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous Sodium Sulfate (for drying)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a mechanical stirrer

  • Heating mantle

  • Thermometer

  • Vacuum filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, place this compound.

  • Catalyst Addition: Slowly add concentrated sulfuric acid to the this compound with stirring. An exothermic reaction may occur; control the addition rate to maintain a manageable temperature.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 120-150°C) under atmospheric pressure or reduced pressure to facilitate the removal of water.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Neutralization: After the reaction is complete, cool the mixture to room temperature and cautiously neutralize the sulfuric acid with a solution of sodium hydroxide. Monitor the pH to ensure complete neutralization.

  • Filtration: Add activated carbon and diatomaceous earth to the neutralized mixture and stir for a specified time to decolorize the solution. Filter the mixture through a pad of diatomaceous earth to remove the solids.

  • Extraction: Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude isoidide.

  • Purification: The crude product can be further purified by vacuum distillation or recrystallization from an appropriate solvent.

Quantitative Data (Illustrative):

ParameterValueReference
Starting MaterialThis compound-
CatalystConcentrated H₂SO₄[4]
Reaction Temperature130-150 °C[5]
Reaction Time2-4 hours[5]
PressureAtmospheric or Vacuum[5]
Yield (Isosorbide from Sorbitol)~76%[5]

Note: The yield is for the analogous reaction of sorbitol to isosorbide and should be considered an estimate for the synthesis of isoidide from this compound.

G

Figure 2: Experimental workflow for the synthesis of isoidide from this compound.

Data Presentation

The following table summarizes typical reaction conditions for the acid-catalyzed dehydration of hexitols, which can be used as a starting point for the synthesis of isoidide from this compound.

CatalystSubstrateTemperature (°C)PressureYield (%)Reference
H₂SO₄Sorbitol130-15020-50 mmHg75.9[5]
Solid Acid ResinsSorbitol120-180Vacuum56-68[6]
ZeolitesSorbitol150-230-up to 83[1]

Safety Precautions

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction is exothermic, especially during the addition of the acid. Ensure proper temperature control.

  • Neutralization of strong acid is also exothermic and should be done slowly with cooling.

  • Organic solvents are flammable. Avoid open flames and use a rotary evaporator in a well-ventilated area.

Conclusion

The synthesis of isoidide from this compound via acid-catalyzed dehydration is a feasible and important reaction for producing this valuable bio-based monomer. By adapting established protocols for hexitol dehydration, researchers can effectively produce isoidide for various applications in polymer chemistry and materials science. Further optimization of reaction conditions, including the use of solid acid catalysts, can lead to more sustainable and efficient manufacturing processes.

References

Characterization of D-Iditol using 1H and 13C NMR Spectroscopy: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the characterization of D-Iditol using one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This compound, a six-carbon sugar alcohol, is a chiral molecule with applications in chemical synthesis and as an inhibitor of certain enzymes.[1][2] Accurate structural elucidation and purity assessment are critical for its use in research and pharmaceutical development. NMR spectroscopy is a powerful analytical technique for the unambiguous identification and quantification of this compound. This note includes reference data for ¹H and ¹³C chemical shifts, a step-by-step protocol for sample preparation and data acquisition, and a workflow diagram for the characterization process.

Introduction

This compound is a polyol and the C-5 epimer of D-sorbitol. Its unique stereochemistry makes it a valuable chiral building block in organic synthesis. Furthermore, it has been shown to exhibit biological activity, including the inhibition of glucosidase I.[2] Given its potential applications, rigorous characterization is essential to ensure its identity and purity. NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in a molecule, making it an ideal technique for the structural analysis of this compound. This note details the application of ¹H and ¹³C NMR for this purpose.

Data Presentation: ¹H and ¹³C NMR Spectral Data for this compound

The following tables summarize the expected chemical shifts for this compound based on data reported for its enantiomer, L-Iditol, as the chemical shifts are identical for enantiomers.[3] Spectra are typically recorded in deuterium oxide (D₂O) or water (H₂O).

Table 1: ¹H NMR Chemical Shifts for this compound in Water at 600 MHz [3]

Proton AssignmentChemical Shift (δ) in ppmMultiplicity
H-1a, H-6a3.63 - 3.66m
H-1b, H-6b3.70 - 3.74m
H-2, H-53.83 - 3.86m
H-3, H-43.71 - 3.73m

Note: Due to the complex and overlapping nature of the signals in the proton spectrum of sugar alcohols, the multiplicities are often described as multiplets (m). The chemical shifts are reported as ranges due to this overlap.

Table 2: ¹³C NMR Chemical Shifts for this compound in Water [3]

Carbon AssignmentChemical Shift (δ) in ppm
C-1, C-665.40
C-2, C-574.36
C-3, C-473.71

Note: The assignments are based on 2D NMR (¹H-¹³C HSQC) data for L-Iditol.[3]

Experimental Protocols

This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Protocol 1: Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent. Deuterium oxide (D₂O) is a common choice for sugar alcohols due to their high solubility in water.[1]

  • Dissolution: Vortex the NMR tube for 1-2 minutes to ensure complete dissolution of the sample. A clear, homogeneous solution should be obtained.

  • Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate) can be added. The chemical shift of DSS is set to 0.00 ppm.

Protocol 2: NMR Data Acquisition

The following are general parameters for a 500 or 600 MHz NMR spectrometer. Instrument-specific parameters may need to be optimized.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) with solvent suppression if necessary.

  • Temperature: 298 K (25 °C).

  • Sweep Width: Approximately 12 ppm (e.g., 6000 Hz on a 500 MHz instrument).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (D1): 5 seconds to ensure full relaxation of the protons.

  • Acquisition Time (AQ): At least 2.7 seconds.

¹³C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Temperature: 298 K (25 °C).

  • Sweep Width: Approximately 240 ppm (e.g., 30,000 Hz on a 125 MHz instrument).

  • Number of Scans: 1024 to 4096 scans, as ¹³C is much less sensitive than ¹H.

  • Relaxation Delay (D1): 2 seconds.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of this compound using NMR spectroscopy.

D_Iditol_NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting weigh Weigh this compound dissolve Dissolve in D2O weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr process Fourier Transform & Phasing h1_nmr->process c13_nmr->process integrate Integration & Peak Picking process->integrate assign Assign Signals integrate->assign compare Compare with Reference Data assign->compare report Generate Characterization Report compare->report

Caption: Workflow for this compound characterization by NMR spectroscopy.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural verification and purity assessment of this compound. The data and protocols presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to confidently characterize this compound. Adherence to these protocols will ensure the acquisition of high-quality, reproducible NMR data, facilitating the reliable use of this compound in further research and development activities.

References

D-Iditol in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of D-Iditol and its derivatives in polymer chemistry. The focus is on the synthesis of novel polyamides and polyurethanes with potential applications in biomedical fields and as biodegradable materials.

Introduction

This compound, a sugar alcohol, and its isomers, such as L-Iditol, serve as versatile and renewable building blocks in polymer synthesis. Their inherent chirality, functionality, and biocompatibility make them attractive monomers for the development of advanced polymers. This document outlines the synthesis of this compound-derived monomers and their subsequent polymerization to yield polyamides and polyurethanes with tunable properties.

Applications in Polymer Synthesis

The primary applications of this compound derivatives in polymer chemistry lie in the synthesis of:

  • Polyamides: Linear AABB-type polyamides can be synthesized from diamino derivatives of iditol. These polymers are typically amorphous and exhibit good processability.

  • Polyurethanes: Dianhydro-L-iditol derivatives, specifically diisocyanates, are valuable monomers for the production of polyurethanes. The resulting polymers often possess high thermal stability and unique optical properties due to the chiral nature of the iditol backbone.

These bio-based polymers are of significant interest for applications requiring biodegradability and biocompatibility, such as in drug delivery systems, tissue engineering scaffolds, and environmentally friendly plastics.

Quantitative Data Summary

The following tables summarize the key quantitative data for polyamides and polyurethanes derived from iditol derivatives.

Table 1: Properties of Polyamides Derived from L-Iditol Analogs

Polymer TypeComonomersYield (%)Molecular Weight (Mw/Mn)Thermal Properties
AABB-type Polyamide1,6-Diamino-1,6-dideoxy-2,3,4,5-tetra-O-methyl-L-iditol, Suberic acid60-70-Gummy non-crystalline solid
AABB-type Polyamide1,6-Diamino-1,6-dideoxy-2,3,4,5-tetra-O-methyl-L-iditol, Dodecanedioic acid60-70-Gummy non-crystalline solid

Data obtained from characterization by elemental analyses, IR, 1H and 13C NMR spectroscopies, and GPC relative to polystyrene standards.[1]

Table 2: Properties of Polyurethanes Derived from Dianhydro-L-Iditol

Polymer TypeMonomersNumber-Average Molecular Weight (Mn g/mol )Thermal Properties (Tg)
Polyurethane2,5-Diamino-1,4:3,6-dianhydro-L-iditol diisocyanate, various diols/diamines8,900 - 20,600-
PolyurethaneInterfacial polycondensation of 2,5-diamino-1,4:3,6-dianhydro-L-iditol with bis(chloroformate) of 1,4:3,6-dianhydro-D-sorbitol~3,000-

Molecular weights were determined by gel-permeation chromatography (GPC).[2]Further characterization was performed using IR and 1H/13C NMR spectroscopy, and DSC.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis of this compound based polymers.

Protocol 1: Synthesis of 1,6-Diamino-1,6-dideoxy-L-iditol derivative (Monomer for Polyamide)

This protocol describes the synthesis of the diamino monomer from an L-iditol precursor. The synthesis involves the protection of hydroxyl groups, followed by the introduction of amino groups.

Materials:

  • L-Iditol derivative (e.g., 2,3,4,5-tetra-O-methyl-L-iditol)

  • Activating agent for hydroxyl groups (e.g., tosyl chloride)

  • Azide source (e.g., sodium azide)

  • Reducing agent (e.g., lithium aluminum hydride or catalytic hydrogenation)

  • Appropriate solvents (e.g., pyridine, DMF, THF)

Procedure:

  • Hydroxyl Group Activation: Dissolve the L-iditol derivative in a suitable solvent like pyridine. Cool the solution in an ice bath and slowly add the activating agent (e.g., tosyl chloride). Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Azide Substitution: The activated hydroxyl groups are then substituted with azide groups by reacting with an excess of sodium azide in a solvent like DMF at an elevated temperature.

  • Reduction to Amine: The diazide intermediate is then reduced to the corresponding diamine. This can be achieved by using a strong reducing agent like lithium aluminum hydride in THF or through catalytic hydrogenation using a catalyst like Pd/C.

  • Purification: The final diamino-L-iditol derivative is purified using appropriate techniques such as column chromatography or crystallization.

Protocol 2: Synthesis of AABB-type Polyamides via Active Ester Polycondensation

This protocol details the polymerization of the diamino-L-iditol derivative with an activated dicarboxylic acid.

Materials:

  • 1,6-Diamino-1,6-dideoxy-L-iditol derivative

  • Dicarboxylic acid (e.g., suberic acid, dodecanedioic acid)

  • Activating agent for carboxylic acid (e.g., N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS))

  • Anhydrous aprotic solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

Procedure:

  • Activation of Dicarboxylic Acid: In a flame-dried flask under an inert atmosphere, dissolve the dicarboxylic acid and N-hydroxysuccinimide in the anhydrous solvent. Add the activating agent (e.g., DCC) and stir the mixture at room temperature to form the active ester.

  • Polycondensation: To the solution of the active ester, add a solution of the diamino-L-iditol derivative in the same solvent.

  • Reaction: Stir the reaction mixture at room temperature for several hours to days, monitoring the increase in viscosity.

  • Polymer Isolation: Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent like methanol or water.

  • Purification and Drying: Filter the precipitated polymer, wash it thoroughly with the non-solvent, and dry it under vacuum.

Protocol 3: Synthesis of 2,5-Diamino-1,4:3,6-dianhydro-L-iditol diisocyanate (Monomer for Polyurethane)

This protocol describes the conversion of a dianhydro-L-iditol diamine to a diisocyanate using phosgene or a phosgene equivalent. Caution: Phosgene is extremely toxic. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Materials:

  • 2,5-Diamino-1,4:3,6-dianhydro-L-iditol

  • Phosgene or a phosgene substitute (e.g., triphosgene)

  • Inert solvent (e.g., toluene, chlorobenzene)

  • Base (e.g., pyridine, triethylamine)

Procedure (Hot Phosgenation):

  • Reaction Setup: In a reaction vessel equipped with a stirrer, reflux condenser, and a gas inlet tube, suspend the dianhydro-L-iditol diamine in an inert solvent.

  • Phosgenation: Introduce a controlled stream of phosgene gas into the suspension while stirring vigorously. The reaction is typically carried out at elevated temperatures.

  • Reaction Monitoring: Monitor the reaction progress by observing the dissolution of the solid diamine and by IR spectroscopy (disappearance of N-H bands and appearance of the isocyanate band at ~2270 cm⁻¹).

  • Work-up: After the reaction is complete, remove the excess phosgene by purging with an inert gas.

  • Purification: The resulting diisocyanate can be purified by distillation under reduced pressure or by recrystallization.

Protocol 4: Synthesis of Polyurethanes from Dianhydro-L-iditol Diisocyanate

This protocol outlines the polyaddition reaction between the dianhydro-L-iditol diisocyanate and a diol or diamine.

Materials:

  • 2,5-Diamino-1,4:3,6-dianhydro-L-iditol diisocyanate

  • Diol (e.g., 1,4-butanediol) or Diamine (e.g., 1,6-hexanediamine)

  • Anhydrous solvent (e.g., DMF, DMAc)

  • Catalyst (optional, e.g., dibutyltin dilaurate for diol reactions)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the dianhydro-L-iditol diisocyanate in the anhydrous solvent.

  • Monomer Addition: Slowly add a solution of the diol or diamine in the same solvent to the diisocyanate solution with stirring. If a catalyst is used, it can be added at this stage.

  • Polymerization: Stir the reaction mixture at room temperature or a slightly elevated temperature for several hours. The progress of the polymerization can be monitored by the increase in viscosity.

  • Polymer Isolation: Precipitate the polyurethane by pouring the reaction mixture into a non-solvent such as methanol or water.

  • Purification and Drying: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

Visualizations

The following diagrams illustrate the key experimental workflows described in this document.

Monomer_Synthesis_Polyamide L_Iditol L-Iditol Derivative Activated_Iditol Activated L-Iditol (e.g., Ditosylate) L_Iditol->Activated_Iditol Hydroxyl Activation (e.g., Tosyl Chloride) Diazide_Iditol Diazido-L-iditol Activated_Iditol->Diazide_Iditol Azide Substitution (NaN3) Diamino_Iditol 1,6-Diamino-1,6-dideoxy- L-iditol Derivative Diazide_Iditol->Diamino_Iditol Reduction (e.g., H2, Pd/C)

Caption: Synthesis of the diamino-L-iditol monomer for polyamide production.

Polyamide_Synthesis Diamino_Iditol Diamino-L-iditol Derivative Polyamide AABB-type Polyamide Diamino_Iditol->Polyamide Dicarboxylic_Acid Dicarboxylic Acid Active_Ester Activated Dicarboxylic Acid Ester Dicarboxylic_Acid->Active_Ester Activation (e.g., DCC/NHS) Active_Ester->Polyamide Active Ester Polycondensation

Caption: Workflow for the synthesis of AABB-type polyamides.

Monomer_Synthesis_Polyurethane Dianhydro_Iditol_Diamine 2,5-Diamino-1,4:3,6- dianhydro-L-iditol Dianhydro_Iditol_Diisocyanate Dianhydro-L-iditol Diisocyanate Dianhydro_Iditol_Diamine->Dianhydro_Iditol_Diisocyanate Hot Phosgenation (COCl2)

Caption: Synthesis of the dianhydro-L-iditol diisocyanate monomer.

Polyurethane_Synthesis Dianhydro_Iditol_Diisocyanate Dianhydro-L-iditol Diisocyanate Polyurethane Polyurethane Dianhydro_Iditol_Diisocyanate->Polyurethane Diol_or_Diamine Diol or Diamine Diol_or_Diamine->Polyurethane Polyaddition

Caption: General workflow for the synthesis of polyurethanes.

References

Troubleshooting & Optimization

How to improve the yield of D-Iditol biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Iditol biosynthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help improve the yield of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary biosynthetic pathway for this compound production in microorganisms?

A1: The primary route for this compound biosynthesis is the reduction of D-Sorbose. This reaction is catalyzed by the enzyme this compound 2-dehydrogenase (EC 1.1.1.15), which utilizes the cofactor NADH to reduce D-Sorbose to this compound. The reaction is as follows: D-Sorbose + NADH + H+ ⇌ this compound + NAD+.[1]

Q2: What are common microbial hosts for producing this compound?

A2: While research on microbial this compound production is emerging, promising hosts include bacteria like Escherichia coli and yeasts such as Saccharomyces cerevisiae and Candida species. These organisms are well-characterized and amenable to genetic engineering for expressing the necessary enzymes, such as this compound 2-dehydrogenase. For instance, some yeast strains from the Candida genus have been shown to effectively hydrogenate L-sorbose to L-iditol, suggesting similar potential for this compound production.[2]

Q3: Can this compound be produced directly from glucose?

A3: Yes, a multi-step enzymatic or whole-cell bioconversion process can be designed to produce this compound from glucose. This typically involves a two-step process:

  • Conversion of glucose to D-Sorbitol.

  • Oxidation of D-Sorbitol to D-Sorbose, often using a microorganism like Gluconobacter oxydans.[1][3]

  • Reduction of D-Sorbose to this compound using an engineered microorganism expressing this compound 2-dehydrogenase.

Alternatively, a single engineered microorganism can be developed to perform all the necessary conversions.

Q4: What are the key factors influencing the yield of this compound?

A4: Several factors can significantly impact the yield of this compound:

  • Enzyme Activity: The specific activity and expression level of this compound 2-dehydrogenase are critical.

  • Cofactor Availability: The regeneration of the NADH cofactor is essential for the continuous reduction of D-Sorbose.

  • Substrate Concentration: High concentrations of the substrate (D-Sorbose) can sometimes be inhibitory to the cells.

  • Culture Conditions: pH, temperature, and aeration must be optimized for both cell growth and enzyme function.[4][5][6]

  • Byproduct Formation: The diversion of intermediates to other metabolic pathways can reduce the final yield.[7]

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Low or no this compound production 1. Inactive or poorly expressed this compound 2-dehydrogenase.2. Insufficient precursor (D-Sorbose) availability.3. Lack of NADH cofactor regeneration.1. Confirm enzyme expression via SDS-PAGE and test for in vitro activity. Consider codon optimization of the dehydrogenase gene for the host organism.2. Analyze the fermentation broth for D-Sorbose concentration. If low, optimize the D-Sorbose production step.3. Co-express an enzyme for NADH regeneration, such as formate dehydrogenase, which converts formate to CO2 while regenerating NADH.
Accumulation of D-Sorbose 1. Low this compound 2-dehydrogenase activity.2. Inhibition of the dehydrogenase by reaction products or other metabolites.3. Suboptimal pH or temperature for the dehydrogenase.1. Increase the expression of this compound 2-dehydrogenase. Consider using a stronger promoter or increasing the gene copy number.2. Investigate potential inhibitory effects. A fed-batch strategy might help maintain substrate and product concentrations at non-inhibitory levels.[8][9][10][11]3. Optimize the fermentation pH and temperature to match the optimal conditions for this compound 2-dehydrogenase activity.[4][5][6]
Poor cell growth 1. Toxicity of this compound or D-Sorbose at high concentrations.2. Suboptimal culture medium or fermentation conditions.3. Metabolic burden from the expression of heterologous enzymes.1. Test the tolerance of the host strain to varying concentrations of this compound and D-Sorbose. Consider using a more robust strain.2. Optimize the growth medium composition, pH, temperature, and aeration.[4][5][6]3. Use inducible promoters to separate the cell growth phase from the this compound production phase.
Formation of unwanted byproducts 1. Diversion of metabolic intermediates to competing pathways.2. Non-specific activity of the expressed enzymes.1. Identify potential byproduct pathways and consider gene knockouts to redirect metabolic flux towards this compound.2. Characterize the substrate specificity of your this compound 2-dehydrogenase to ensure it is not acting on other cellular metabolites.

Quantitative Data Summary

Table 1: Microbial Production of L-Iditol from L-Sorbose by Candida intermedia

ParameterValueReference
Substrate150 g/L L-Sorbose[2]
Product Titer50 g/L L-Iditol[2]
Yield33% (g/g)[2]
Fermentation Time5 days[2]

Table 2: L-Sorbose Production from D-Sorbitol by Engineered Gluconobacter oxydans

StrainTiter (g/L)Productivity IncreaseFermentation TimeReference
Engineered G. oxydans-sldhAB6~13525.0%24 h[1]
Immobilized G. oxydans-sldhAB6-33.7% titer increase20 days (semi-continuous)[1]

Note: The data for L-Iditol and L-Sorbose production can provide valuable insights for optimizing this compound biosynthesis due to the structural similarities of the molecules and the analogous enzymatic reactions.

Experimental Protocols

Protocol 1: Whole-Cell Bioconversion of D-Sorbose to this compound

This protocol outlines a general procedure for testing the efficacy of a recombinant E. coli strain expressing this compound 2-dehydrogenase for the conversion of D-Sorbose to this compound.

  • Strain Preparation:

    • Transform E. coli BL21(DE3) with a plasmid containing the gene for this compound 2-dehydrogenase under the control of an inducible promoter (e.g., T7 promoter).

    • For cofactor regeneration, co-transform with a compatible plasmid expressing a formate dehydrogenase gene.

  • Inoculum Preparation:

    • Inoculate a single colony of the recombinant E. coli into 5 mL of LB medium containing the appropriate antibiotics.

    • Incubate overnight at 37°C with shaking at 220 rpm.

  • Bioconversion Reaction:

    • Inoculate 50 mL of M9 minimal medium (supplemented with 10 g/L glucose, 2 g/L yeast extract, and appropriate antibiotics) in a 250 mL flask with the overnight culture to an initial OD600 of 0.1.

    • Incubate at 37°C with shaking at 220 rpm until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.2 mM.

    • Simultaneously, add D-Sorbose to a final concentration of 50 g/L and sodium formate to 10 g/L (for cofactor regeneration).

    • Reduce the temperature to 30°C and continue incubation for 48-72 hours.

  • Sample Analysis:

    • Withdraw samples periodically (e.g., every 12 hours).

    • Centrifuge the samples to pellet the cells.

    • Analyze the supernatant for D-Sorbose and this compound concentrations using HPLC.

Protocol 2: HPLC Analysis of D-Sorbose and this compound

This method can be used to quantify D-Sorbose and this compound in the fermentation broth.

  • HPLC System: A standard HPLC system equipped with a Refractive Index (RI) detector.

  • Column: A carbohydrate analysis column (e.g., Bio-Rad Aminex HPX-87H).

  • Mobile Phase: 5 mM Sulfuric Acid.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 60°C.

  • Sample Preparation:

    • Centrifuge the fermentation sample to remove cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the sample with the mobile phase if necessary to fall within the standard curve range.

  • Quantification:

    • Prepare standard solutions of D-Sorbose and this compound of known concentrations.

    • Generate a standard curve by plotting peak area against concentration for each compound.

    • Determine the concentrations of D-Sorbose and this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

D_Iditol_Biosynthesis_Pathway cluster_glucose_conversion Upstream Module: Precursor Synthesis cluster_iditol_production Core Module: this compound Synthesis cluster_cofactor Cofactor Regeneration Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Sorbitol Dehydrogenase Sorbose Sorbose Sorbitol->Sorbose Sorbitol Dehydrogenase (e.g., from G. oxydans) Sorbose_ref D-Sorbose Sorbose->Sorbose_ref Iditol This compound NAD NAD+ Sorbose_ref->Iditol this compound 2-dehydrogenase NADH NADH NADH->NAD Formate Dehydrogenase

Caption: Metabolic pathway for this compound biosynthesis from glucose.

Troubleshooting_Workflow Start Start Experiment CheckYield Is this compound Yield Low? Start->CheckYield CheckSorbose Is D-Sorbose Accumulating? CheckYield->CheckSorbose Yes Success Successful Production CheckYield->Success No CheckGrowth Is Cell Growth Poor? CheckSorbose->CheckGrowth No OptimizeEnzyme Optimize Dehydrogenase Expression & Activity CheckSorbose->OptimizeEnzyme Yes CheckByproducts Are Byproducts Detected? CheckGrowth->CheckByproducts No OptimizeConditions Optimize Culture Conditions (pH, Temp) CheckGrowth->OptimizeConditions Yes OptimizePrecursor Optimize D-Sorbose Production CheckByproducts->OptimizePrecursor No KnockoutPathways Identify & Knockout Competing Pathways CheckByproducts->KnockoutPathways Yes OptimizeEnzyme->CheckYield OptimizeCofactor Enhance NADH Regeneration OptimizePrecursor->OptimizeCofactor OptimizeCofactor->CheckYield OptimizeConditions->CheckYield KnockoutPathways->CheckYield

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Chromatographic Separation of D-Iditol and Sorbitol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the chromatographic separation of D-Iditol and Sorbitol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common obstacles encountered during the analysis of these isomeric sugar alcohols.

The Core Challenge: Structural Similarity

The primary difficulty in separating this compound and sorbitol (also known as D-glucitol) stems from their structural similarity. They are C-4 epimers, meaning they differ only in the stereochemical configuration at a single carbon atom. This subtle difference results in very similar physicochemical properties, leading to co-elution or poor resolution under many standard chromatographic conditions.

Caption: Structural comparison of Sorbitol and this compound.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to achieve baseline separation between this compound and sorbitol?

A1: this compound and sorbitol are stereoisomers, specifically C-4 epimers. Their identical molecular weight, chemical formula, and functional groups, with only a minor difference in the spatial arrangement of one hydroxyl group, give them nearly identical polarities and interactions with most stationary phases. This makes resolving them challenging.

Q2: What are the most effective chromatographic modes for separating these two sugar alcohols?

A2: The most successful separations are typically achieved using:

  • Ligand-Exchange Chromatography (LEC): This is a highly effective technique that separates based on the differential formation of complexes between the sugar alcohols' hydroxyl groups and metal ions (like Ca²⁺ or Pb²⁺) on the stationary phase.[1][2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns, particularly those with amino or amide functional groups, can provide good separation based on partitioning between a water-enriched layer on the stationary phase and a high-organic-content mobile phase.[3][4][5][6]

Q3: Since sugar alcohols lack a UV chromophore, what are the recommended detection methods?

A3: Due to the absence of a UV-absorbing group, the following detectors are commonly used:

  • Refractive Index (RI) Detector: A universal detector suitable for isocratic methods, though it has limited sensitivity and is incompatible with gradient elution.[7]

  • Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD): These are more sensitive than RI detectors and are compatible with gradient elution, making them a popular choice.[5][7]

  • Mass Spectrometry (MS): Provides high sensitivity and specificity, especially when coupled with HILIC.[8]

  • Pulsed Amperometric Detection (PAD): A highly sensitive technique often used with high-performance anion-exchange chromatography (HPAEC).[8][9]

Troubleshooting Guide

Issue 1: Poor Resolution or Complete Co-elution

Q: My this compound and sorbitol peaks are not separating. What are the first steps to troubleshoot this?

A: Start by evaluating your column and mobile phase. For these isomers, specialized columns are often necessary.

  • Verify Column Choice: Standard C18 columns are generally ineffective. Confirm you are using a column designed for sugar or sugar alcohol separations, such as a ligand-exchange column (e.g., Rezex RPM-Monosaccharide Pb²⁺ or Ca²⁺) or a HILIC column (e.g., Shodex Asahipak NH2P-50).[1][5]

  • Optimize Column Temperature (for Ligand-Exchange): Temperature is a critical parameter in ligand-exchange chromatography. Increasing the column temperature (typically to 65-85 °C) can significantly improve resolution.[2][10][11]

  • Adjust Mobile Phase Composition (for HILIC): In HILIC, the water content of the mobile phase is crucial. A lower water concentration in your acetonitrile/water mobile phase will increase retention and may improve separation. Try adjusting the ratio in small increments (e.g., from 80% acetonitrile to 82%).[12]

G cluster_lec Ligand-Exchange Chromatography cluster_hilic HILIC start Poor Resolution or Co-elution Observed check_column Is the column appropriate? (Ligand-Exchange or HILIC) start->check_column wrong_column Switch to a suitable column for sugar alcohols. check_column->wrong_column No check_mode Identify Chromatographic Mode check_column->check_mode Yes wrong_column->start lec_temp Adjust Column Temperature (Increase to 65-85 °C) check_mode->lec_temp LEC hilic_mp Adjust Mobile Phase (Decrease water content) check_mode->hilic_mp HILIC lec_flow Optimize Flow Rate (Try lower flow, e.g., 0.5 mL/min) lec_temp->lec_flow lec_res Resolution Improved? lec_flow->lec_res change_column Consider a different column (e.g., different counter-ion for LEC or different phase for HILIC) lec_res->change_column No success Separation Achieved lec_res->success Yes hilic_grad Consider Gradient Elution hilic_mp->hilic_grad hilic_res Resolution Improved? hilic_grad->hilic_res hilic_res->change_column No hilic_res->success Yes change_column->start

Caption: Troubleshooting workflow for poor peak resolution.

Issue 2: Variable Retention Times

Q: The retention times for my peaks are shifting between runs. What could be the cause?

A: Retention time variability is often due to instability in the system or mobile phase.

  • Ensure Proper Equilibration: HILIC, in particular, requires long equilibration times. Ensure the column is fully equilibrated with the mobile phase before starting your analytical run (at least 10-15 column volumes).[13]

  • Check Mobile Phase Preparation: For HILIC, even small variations in the acetonitrile/water ratio can cause significant shifts. Prepare mobile phases accurately and consistently.

  • Control Temperature: Unstable column temperature can lead to fluctuating retention times. Use a column oven to maintain a constant temperature.[10]

  • Pump Performance: Inconsistent mobile phase composition from the pump can also be a cause. Check your pump's performance and ensure proper solvent mixing.[13]

Issue 3: Low Signal or Poor Sensitivity

Q: I can barely see my peaks using a Refractive Index (RI) detector. How can I get a better signal?

A: Low sensitivity is a common limitation of RI detection.

  • Increase Analyte Concentration: If possible, increase the concentration of your sample.

  • Switch to a More Sensitive Detector: For a significant improvement in sensitivity, consider using an ELSD, CAD, or MS detector. These detectors are generally more sensitive and provide more stable baselines, especially with gradient elution.[5][7]

  • Optimize Detector Settings: For ELSD/CAD, optimize parameters such as the nebulizer temperature and gas flow rate to maximize the signal for your specific analytes and mobile phase.[12]

Data and Methodologies

Table 1: Comparison of Common Chromatographic Columns and Conditions
Column TypeStationary Phase / Counter-IonTypical Mobile PhaseTemperature (°C)DetectionKey Advantage
Ligand-Exchange Sulfonated Polystyrene-divinylbenzene with Ca²⁺ or Pb²⁺Deionized Water65 - 85RI, ELSDExcellent selectivity for sugar alcohol isomers.[1][2]
HILIC Amino (NH₂) bonded silicaAcetonitrile/Water (e.g., 80:20 v/v)25 - 40ELSD, CAD, MSGood resolution and compatibility with MS detectors.[3][5]
HPAEC Macroporous anion-exchange resinKOH Gradient30PADHigh sensitivity and resolution.[14]
Table 2: Example Isocratic HPLC-RI Method Parameters
ParameterSetting
Column Rezex RPM-Monosaccharide Pb²⁺ (300 x 7.8 mm)
Mobile Phase HPLC-grade Water
Flow Rate 0.6 mL/min[10][11]
Column Temperature 80 °C[10][11]
Injection Volume 10 - 20 µL
Detector Refractive Index (RI)

Experimental Protocols

Protocol 1: Ligand-Exchange Chromatography with RI Detection

This protocol is a robust starting point for separating this compound and sorbitol.

  • System Preparation:

    • Install a ligand-exchange column, such as a Bio-Rad Aminex HPX-87C (calcium form) or HPX-87P (lead form).

    • Set up the HPLC system with an isocratic pump, column oven, and RI detector.

  • Mobile Phase:

    • Use high-purity, degassed deionized water as the mobile phase.

  • Operating Conditions:

    • Set the column temperature to 80-85 °C. This is critical for achieving separation.[11]

    • Set the flow rate to 0.5 - 0.6 mL/min.[10][11]

    • Allow the system to equilibrate until a stable baseline is achieved on the RI detector.

  • Sample Preparation:

    • Dissolve samples in the mobile phase (deionized water) to a suitable concentration (e.g., 1-5 mg/mL).

    • Filter samples through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject 10-20 µL of the sample and standards.

    • Identify peaks based on the retention times of pure standards. Mannitol is often run as a reference as it typically elutes separately from sorbitol.[1]

Protocol 2: HILIC with ELSD Detection

This protocol offers higher sensitivity and is compatible with gradient elution.

  • System Preparation:

    • Install a HILIC column, such as a Shodex Asahipak NH2P-50 4E or equivalent.[5][9]

    • Set up the HPLC system with a gradient pump, column oven, and ELSD.

  • Mobile Phase:

    • Mobile Phase A: Deionized Water

    • Mobile Phase B: Acetonitrile

  • Operating Conditions:

    • Set the column temperature to 25 °C.[5]

    • Set the flow rate to 1.0 mL/min.

    • Use an isocratic mobile phase composition of 80-85% Acetonitrile. A shallow gradient may be required to optimize separation.[5][12]

    • Equilibrate the column thoroughly with the initial mobile phase.

  • Detector Settings (ELSD):

    • Set the drift tube temperature to ~80 °C and the nitrogen gas flow to ~2.0 L/min. These settings may require optimization.[12]

  • Sample Preparation:

    • Dissolve samples in a solvent mixture that matches the initial mobile phase composition to avoid peak distortion.

    • Filter samples through a 0.45 µm syringe filter.

  • Analysis:

    • Inject 5-10 µL of the sample.

    • Run standards to determine retention times for peak identification.

G cluster_params Adjustable Parameters cluster_outputs Chromatographic Outputs params Mobile Phase Composition Column Temperature Flow Rate outputs Resolution Retention Time Peak Shape params:p1->outputs:o1 Affects Selectivity params:p1->outputs:o2 Affects k' params:p2->outputs:o1 Affects Selectivity (LEC) params:p2->outputs:o2 Affects k' params:p3->outputs:o1 Affects Efficiency params:p3->outputs:o2 Inversely Affects params:p1->outputs:o3 Can cause distortion params:p2->outputs:o3 Can improve shape params:p3->outputs:o3 Affects Efficiency

Caption: Relationship between key parameters and results.

References

How to prevent the degradation of D-Iditol in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of D-Iditol in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in an aqueous solution?

A1: this compound, a sugar alcohol, is generally stable in aqueous solutions. However, its stability can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As a solid, this compound is reported to be stable for at least four years when stored at -20°C and protected from light and moisture. In solution, degradation can occur over time, especially under stressful conditions.

Q2: What are the primary degradation pathways for this compound in aqueous solutions?

A2: Based on the behavior of similar sugar alcohols like sorbitol and mannitol, the primary degradation pathways for this compound in aqueous solutions are expected to be:

  • Hydrolysis: While sugar alcohols do not have hydrolyzable glycosidic bonds like sugars, extreme pH conditions (acidic or alkaline) can catalyze dehydration reactions.

  • Oxidation: The hydroxyl groups of this compound can be oxidized, especially in the presence of oxidizing agents or catalysts. This can lead to the formation of corresponding ketones or aldehydes, and potentially further degradation to smaller acidic molecules.

  • Thermal Degradation: Elevated temperatures can accelerate both hydrolysis and oxidation, and may also lead to caramelization-type reactions, similar to those seen in sugars, resulting in discoloration and the formation of a complex mixture of degradation products.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.

Q3: What are the likely degradation products of this compound?

A3: Specific degradation products of this compound are not extensively documented in publicly available literature. However, based on the degradation of analogous hexitols, potential degradation products could include:

  • Anhydro-derivatives: Through intramolecular dehydration under acidic and/or high-temperature conditions.

  • Oxidation products: Such as the corresponding ketose (L-Sorbose) or other oxidized species.

  • Fragmentation products: Under more severe stress conditions, the carbon chain may cleave, leading to smaller molecules like organic acids (e.g., formic acid, acetic acid).

Q4: How can I monitor the degradation of this compound in my experiments?

A4: The most common and reliable method for quantifying this compound and its potential degradation products is High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID). This technique is well-suited for analyzing compounds like sugar alcohols that lack a UV chromophore.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Discoloration (yellowing/browning) of this compound solution Thermal degradation or caramelization. Store the solution at lower temperatures (2-8°C or frozen at -20°C for long-term storage). Protect from light. Avoid high temperatures during experimental procedures if possible.
Change in pH of the solution over time Formation of acidic degradation products from oxidation or other degradation pathways.Buffer the solution to a pH known to be optimal for this compound stability (near neutral, e.g., pH 6-7, is a good starting point for investigation). Store at low temperatures.
Loss of this compound concentration in the sample Degradation due to one or more factors (pH, temperature, light, oxidation). Review the storage and handling conditions. Implement the preventative measures outlined in this guide. Conduct a forced degradation study to identify the primary cause of instability in your specific experimental setup.
Presence of unexpected peaks in HPLC analysis Formation of degradation products. Use a stability-indicating HPLC method to separate and identify the degradation products. Mass spectrometry (LC-MS) can be used for structural elucidation of the unknown peaks.

Experimental Protocols

Forced Degradation Study Protocol for this compound in Aqueous Solution

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[1][2][3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]

1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for up to 48 hours. Take samples at regular intervals (e.g., 2, 4, 8, 24, 48 hours). Neutralize the samples with 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at 60°C for up to 48 hours. Take samples at regular intervals. Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for up to 48 hours. Take samples at regular intervals.

  • Thermal Degradation: Store the stock solution at 70°C in a temperature-controlled oven for up to 7 days. Take samples at regular intervals.

  • Photodegradation: Expose the stock solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • Analyze all samples, including a non-degraded control, using a validated stability-indicating HPLC-RID method.

HPLC-RID Method for Quantification of this compound

This method is suitable for the quantification of this compound and other sugar alcohols.[1][5][6]

  • Column: Bio-Rad Aminex HPX-87H or similar ion-exclusion column.

  • Mobile Phase: 0.005 M Sulfuric Acid in water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 60°C.

  • Detector: Refractive Index (RI) Detector.

  • Injection Volume: 20 µL.

System Suitability:

  • Perform replicate injections of a standard solution. The relative standard deviation (RSD) of the peak areas should be less than 2.0%.

Data Presentation

The following tables summarize key factors influencing this compound stability and recommended conditions for a forced degradation study.

Table 1: Factors Affecting the Stability of this compound in Aqueous Solutions

Factor Effect on Stability Prevention Strategies
pH Extreme acidic or alkaline conditions can catalyze degradation.Maintain the pH of the solution in the neutral range (pH 6-7.5). Use appropriate buffer systems if necessary.
Temperature Higher temperatures accelerate degradation rates.Store solutions at low temperatures (2-8°C for short-term, -20°C for long-term). Avoid excessive heat during experiments.
Light Exposure to light, especially UV, can induce photodegradation.Store solutions in amber-colored vials or protect them from light by wrapping containers in aluminum foil.
Oxidizing Agents Can lead to the oxidation of hydroxyl groups.Avoid contact with strong oxidizing agents. Use high-purity water and reagents. Consider purging the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
Metal Ions Trace metal ions can catalyze oxidation reactions.Use high-purity water and reagents. Consider the use of a chelating agent like EDTA in the formulation.

Table 2: Recommended Conditions for Forced Degradation Studies of this compound

Stress Condition Reagent/Condition Temperature Duration
Acid Hydrolysis 0.1 M HCl60°CUp to 48 hours
Alkaline Hydrolysis 0.1 M NaOH60°CUp to 48 hours
Oxidation 3% H₂O₂Room TemperatureUp to 48 hours
Thermal Purified Water70°CUp to 7 days
Photolytic ICH Q1B conditionsAs per chamber settingsAs per ICH guidelines

Visualizations

DegradationPathways D_Iditol This compound Acid_Base Acid/Base Hydrolysis D_Iditol->Acid_Base Oxidation Oxidation D_Iditol->Oxidation Heat_Light Heat/Light D_Iditol->Heat_Light Anhydro_Derivatives Anhydro-derivatives Acid_Base->Anhydro_Derivatives Fragmentation_Products Fragmentation Products (e.g., Organic Acids) Acid_Base->Fragmentation_Products Oxidized_Products Oxidized Products (e.g., L-Sorbose) Oxidation->Oxidized_Products Oxidation->Fragmentation_Products Heat_Light->Fragmentation_Products

Caption: Potential degradation pathways of this compound in aqueous solution.

ExperimentalWorkflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Base Alkaline Hydrolysis (0.1 M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H2O2, RT) Stock_Solution->Oxidation Thermal Thermal (70°C) Stock_Solution->Thermal Photo Photolytic (ICH Q1B) Stock_Solution->Photo Sampling Sample at Time Intervals Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralization Neutralize Acid/Base Samples Sampling->Neutralization If applicable HPLC Analyze by HPLC-RID Sampling->HPLC Neutralization->HPLC Data_Analysis Data Analysis and Pathway Identification HPLC->Data_Analysis

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Optimization of Fermentation Parameters for D-Iditol Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of fermentation parameters for D-Iditol production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the critical fermentation parameters to monitor for optimal this compound production?

A1: Successful this compound fermentation, particularly using microorganisms like Rhodotorula rubra, relies on the stringent control of several key parameters. These include pH, temperature, aeration, agitation, and substrate concentration. Maintaining these parameters within their optimal ranges is crucial for maximizing yield and minimizing byproduct formation.

Q2: What is the typical microorganism used for this compound production and what is the substrate?

A2: A commonly studied microorganism for the production of this compound is the yeast Rhodotorula rubra. The primary substrate for this bioconversion is D-sorbose.

Q3: What are the common challenges encountered during this compound fermentation?

A3: Researchers may face several challenges, including low this compound yield, contamination by other microorganisms, and the formation of unwanted byproducts. The troubleshooting guide below addresses these specific issues in detail.

Troubleshooting Guide

This guide provides solutions to common problems you might encounter during this compound fermentation experiments.

Problem Potential Cause Recommended Solution
Low this compound Yield Suboptimal pH: The pH of the fermentation medium is outside the optimal range for the microbial culture. For Rhodotorula species, the optimal pH for growth is generally between 4.0 and 7.0.[1]Monitor the pH of the medium regularly and adjust it using appropriate buffers or by adding acid/base as needed. For Rhodotorula glutinis, an initial pH of 6.4 has been found to be optimal for biomass and carotenoid production, which can be an indicator of overall metabolic health.[1]
Incorrect Temperature: The fermentation temperature is too high or too low, affecting enzyme activity and microbial growth. The optimal growth temperature for most Rhodotorula species is between 20°C and 30°C.[2]Maintain the fermentation temperature within the optimal range for your specific strain. For some Rhodotorula species, a temperature of 27.5°C has been shown to be optimal for the production of other metabolites.[3]
Inadequate Aeration and Agitation: Insufficient oxygen supply can limit microbial growth and metabolic activity. Conversely, excessive agitation can cause shear stress on the cells.Optimize the aeration and agitation rates for your fermenter setup. For some yeast fermentations, increasing aeration and agitation can enhance substrate consumption.[4][5]
Nutrient Limitation: The fermentation medium may lack essential nutrients required for optimal growth and product formation.Ensure the medium composition is well-balanced with necessary carbon, nitrogen, and mineral sources.
Substrate or Product Inhibition: High concentrations of the substrate (D-sorbose) or the product (this compound) may inhibit the metabolic activity of the microorganisms.Consider a fed-batch fermentation strategy to maintain substrate and product concentrations within a non-inhibitory range.
Byproduct Formation: The microorganism may be diverting the substrate to produce other metabolites instead of this compound. A common byproduct in the conversion of D-sorbitol to L-sorbose (a related process) is D-fructose.[6][7]Optimize fermentation conditions to favor the this compound production pathway. Analyze the fermentation broth for potential byproducts to identify and address the issue.
Microbial Contamination Inadequate Sterilization: Contaminating microorganisms are competing with the production strain for nutrients, potentially producing inhibitory compounds. Common contaminants in yeast fermentations include lactic acid bacteria (e.g., Lactobacillus) and other wild yeasts.[8]Ensure all equipment and media are properly sterilized before use. Implement strict aseptic techniques during inoculation and sampling.
Contaminated Inoculum: The starter culture may be contaminated.Use a pure, well-characterized inoculum. Regularly check the purity of your culture using microscopy and plating on selective media.
Foaming High Agitation or Aeration Rates: Excessive gas dispersion in a protein-rich medium can lead to foam formation.Add food-grade antifoaming agents to the fermentation medium. Optimize agitation and aeration rates to minimize excessive foaming.
Inconsistent Results Variability in Inoculum: Differences in the age, size, or physiological state of the inoculum can lead to variations in fermentation performance.Standardize your inoculum preparation procedure, ensuring consistency in cell density and growth phase.
Inaccurate Parameter Control: Fluctuations in pH, temperature, or other parameters can affect reproducibility.Calibrate all monitoring and control equipment regularly to ensure accuracy and stability.

Quantitative Data Summary

Optimizing fermentation parameters requires an understanding of their quantitative impact on this compound production. The following tables summarize key parameters for Rhodotorula species, which can serve as a starting point for your optimization experiments.

Table 1: Effect of pH on Rhodotorula Growth

pHBiomass ProductionNotes
3.0LowGrowth is generally inhibited at highly acidic pH.
4.0 - 6.0OptimalThis range typically supports good growth for most Rhodotorula species.[1]
7.0Moderate to HighGrowth is still supported, but may be slightly lower than the optimal range.[1]
> 7.0DecreasingGrowth tends to decrease as the pH becomes more alkaline.

Table 2: Effect of Temperature on Rhodotorula Growth

Temperature (°C)Biomass ProductionNotes
< 20LowGrowth is generally slower at lower temperatures.
20 - 30OptimalThis is the typical optimal temperature range for most Rhodotorula species.[2]
> 30DecreasingHigher temperatures can inhibit growth and metabolic activity.[2]

Experimental Protocols

1. Fermentation Protocol for this compound Production using Rhodotorula rubra

This protocol provides a general framework for the fermentation of D-sorbose to this compound.

  • Inoculum Preparation:

    • Aseptically transfer a single colony of Rhodotorula rubra from a YM agar plate to a 250 mL flask containing 50 mL of YM broth.

    • Incubate at 28°C with shaking at 180 rpm for 48 hours.

  • Fermentation:

    • Prepare the fermentation medium containing D-sorbose as the primary carbon source. A typical medium might include (per liter): 20 g D-sorbose, 5 g yeast extract, 10 g peptone, 1 g KH₂PO₄, and 0.5 g MgSO₄·7H₂O.

    • Sterilize the fermenter and the medium.

    • Inoculate the fermenter with the seed culture (typically 5-10% v/v).

    • Maintain the fermentation parameters at the desired setpoints (e.g., pH 6.0, temperature 28°C, aeration 1 vvm, agitation 200 rpm).

    • Collect samples aseptically at regular intervals for analysis of cell growth, substrate consumption, and this compound concentration.

2. HPLC Quantification of this compound

This protocol outlines a method for quantifying this compound in fermentation broth samples.

  • Sample Preparation:

    • Centrifuge the fermentation broth sample to remove cells and other solids.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the sample as necessary with the mobile phase to bring the this compound concentration within the range of the calibration curve.

  • HPLC Conditions:

    • Column: A column suitable for sugar alcohol separation, such as a Bio-Rad Aminex HPX-87H or a similar ion-exclusion column.

    • Mobile Phase: 5 mM Sulfuric Acid.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 60°C.

    • Detector: Refractive Index (RI).

  • Quantification:

    • Prepare a series of this compound standards of known concentrations.

    • Inject the standards to generate a calibration curve.

    • Inject the prepared samples.

    • Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

Visualizations

D-Sorbose to this compound Conversion Pathway

D-Sorbose to this compound Conversion cluster_cell Rhodotorula rubra Cell DSorbose D-Sorbose Enzyme Sorbitol Dehydrogenase (or similar reductase) DSorbose->Enzyme Substrate DIditol This compound Enzyme->DIditol Product

Caption: Simplified metabolic pathway for the conversion of D-Sorbose to this compound.

General Fermentation Troubleshooting Workflow

Fermentation Troubleshooting Workflow Start Problem Identified (e.g., Low Yield) CheckParams Check Fermentation Parameters (pH, Temp, Aeration, Agitation) Start->CheckParams ParamsOptimal Parameters Optimal? CheckParams->ParamsOptimal CheckCulture Check Culture Purity CulturePure Culture Pure? CheckCulture->CulturePure CheckMedium Check Medium Composition MediumCorrect Medium Correct? CheckMedium->MediumCorrect ParamsOptimal->CheckCulture Yes AdjustParams Adjust Parameters to Optimal Range ParamsOptimal->AdjustParams No CulturePure->CheckMedium Yes Reinoculate Re-inoculate with Pure Culture CulturePure->Reinoculate No PrepareNewMedium Prepare Fresh, Correct Medium MediumCorrect->PrepareNewMedium No Monitor Continue Monitoring MediumCorrect->Monitor Yes AdjustParams->Monitor Reinoculate->Monitor PrepareNewMedium->Monitor

Caption: A logical workflow for troubleshooting common fermentation issues.

Downstream Processing of this compound

Downstream Processing of this compound Harvest Fermentation Broth Harvest Centrifugation Centrifugation/ Filtration Harvest->Centrifugation Cell Removal Supernatant Cell-Free Supernatant Centrifugation->Supernatant Chromatography Ion Exchange Chromatography Supernatant->Chromatography Purification Eluate Purified this compound Fraction Chromatography->Eluate Crystallization Crystallization Eluate->Crystallization Concentration & Polishing FinalProduct Pure this compound Crystals Crystallization->FinalProduct

Caption: A typical workflow for the purification of this compound from fermentation broth.

References

Technical Support Center: Handling the Hygroscopic Nature of D-Iditol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with best practices for handling the hygroscopic nature of D-Iditol. Below you will find troubleshooting advice and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What does it mean that this compound is hygroscopic?

A1: this compound is a hygroscopic substance, which means it readily absorbs moisture from the atmosphere.[1][2] This can lead to changes in its physical and chemical properties, such as clumping, dissolving, or reacting with the absorbed water, which may impact experimental accuracy and outcomes.[1]

Q2: How should I store this compound to prevent moisture absorption?

A2: To minimize moisture absorption, this compound should be stored in a tightly sealed, airtight container.[1][3] It is also recommended to store it in a cool, dark, and dry place.[1][3] Several suppliers recommend storing this compound under an inert gas.[3][4] For specific temperature requirements, it is best to consult the supplier's datasheet, as recommendations can vary (see Table 1).

Q3: I opened a new container of this compound, and it appears clumpy. Is it still usable?

A3: Clumping is a common sign of moisture absorption in hygroscopic compounds.[1] While you can try to break up the clumps with a spatula, the material's properties may already be altered.[1] For applications requiring high purity and accurate concentrations, it is advisable to use a fresh, unopened container or to dry the material if a suitable protocol is available and does not degrade the compound.

Q4: My experiment with this compound is giving inconsistent results. Could its hygroscopic nature be the cause?

A4: Yes, the hygroscopic nature of this compound can lead to experimental inconsistencies. Absorbed water can change the actual concentration of this compound in a solution if you are weighing by mass, leading to errors in molarity calculations. Moisture can also potentially interfere with certain chemical reactions.

Q5: How can I accurately weigh a hygroscopic compound like this compound?

A5: To accurately weigh this compound, it is crucial to minimize its exposure to the atmosphere.[1] This can be achieved by working quickly and using a weighing bottle with a ground-glass joint.[5] For highly sensitive experiments, it is recommended to handle and weigh the compound inside a glove box with a controlled, low-humidity atmosphere.[6] Another approach is to prepare a stock solution with the entire contents of a new bottle and then aliquot it for future use.[5]

Data Presentation

Table 1: Supplier-Recommended Storage Conditions for this compound

Supplier/SourceRecommended Storage TemperatureAdditional Recommendations
ChemsrcStore in a cool and dark place.Store under inert gas; protect from moisture.[3]
MedchemExpress4°CSealed storage, away from moisture and light.[7]
ChemScene4°CSealed storage, away from moisture and light.[8]
Adipogen-20°C (Short and Long Term)Protect from light and moisture.[9]
Chem-Impex2-8°CN/A[10]
Cayman Chemical-20°CN/A[11]
TCIRoom Temperature (Recommended <15°C)Store under inert gas; hygroscopic.[4]
Acmec Biochemical2-8°CN/A[12]
Biosynth2°C - 8°CClose container well.[13]

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₆H₁₄O₆[3][4][8][10][11][12][14]
Molecular Weight182.17 g/mol [3][4][8][10][12][14]
Melting Point74-78 °C[4][10][12][13]
Boiling Point230 °C[4][10][13]
AppearanceWhite to off-white crystalline powder or colorless high viscous liquid.[9][10]
SolubilitySoluble in water.[9][11][15]

Experimental Protocols

Protocol 1: General Procedure for Handling and Weighing Hygroscopic this compound

  • Preparation: Before opening the this compound container, ensure all necessary equipment (spatulas, weighing paper/boat, receiving flask) is clean, dry, and readily accessible. If possible, perform these steps in a glove box with a controlled low-humidity atmosphere.

  • Equilibration: Allow the sealed container of this compound to equilibrate to the ambient temperature of the weighing area for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: Open the container for the shortest possible time. Quickly transfer the desired amount of this compound to a pre-tared, dry weighing vessel.

  • Sealing: Immediately and tightly reseal the this compound container. It is good practice to wrap the cap with paraffin film for extra protection.

  • Dissolution: If preparing a solution, add the weighed this compound to the solvent as quickly as possible.

  • Storage of Weighed Sample: If the weighed sample is not for immediate use, store it in a desiccator.

Protocol 2: Determination of Moisture Content (General Overview)

To accurately determine the water content in a sample of this compound that may have been exposed to moisture, a standard method like Karl Fischer titration is recommended.

  • Instrumentation: Use a calibrated Karl Fischer titrator.

  • Sample Preparation: In a controlled low-humidity environment (e.g., a glove box), accurately weigh a sample of this compound.

  • Titration: Introduce the sample into the titration vessel containing the Karl Fischer reagent. The reagent will react specifically with the water present in the sample.

  • Endpoint Detection: The titration is complete when all the water has reacted, which is indicated by an electrochemical endpoint.

  • Calculation: The instrument's software will calculate the percentage of water in the sample based on the amount of titrant used.

Visualizations

experimental_workflow cluster_storage Initial Handling of this compound cluster_experiment Experimental Use cluster_reseal Post-Use Handling start Receive New this compound Container check_seal Inspect Container Seal start->check_seal store Store in a Cool, Dry, Dark Place (as per supplier recommendations) check_seal->store Seal Intact equilibrate Equilibrate Container to Room Temperature store->equilibrate weigh Weigh Quickly in a Low-Humidity Environment equilibrate->weigh dissolve Proceed with Experiment weigh->dissolve reseal Tightly Reseal Container dissolve->reseal wrap Wrap with Paraffin Film reseal->wrap back_to_storage Return to Proper Storage Conditions wrap->back_to_storage

Caption: Workflow for handling a new this compound container.

troubleshooting_workflow cluster_actions Corrective Actions start Inconsistent Experimental Results check_reagents Are other reagents fresh and properly stored? start->check_reagents check_protocol Was the experimental protocol followed precisely? check_reagents->check_protocol Yes suspect_hygroscopicity Suspect this compound Moisture Absorption check_protocol->suspect_hygroscopicity Yes new_bottle Use a Fresh, Unopened Container of this compound suspect_hygroscopicity->new_bottle High Purity Critical karl_fischer Determine Water Content (e.g., Karl Fischer Titration) suspect_hygroscopicity->karl_fischer Quantify Moisture glove_box Handle and Weigh in a Glove Box new_bottle->glove_box Implement Stricter Handling adjust_mass Adjust Mass for Water Content karl_fischer->adjust_mass adjust_mass->glove_box end Repeat Experiment glove_box->end

Caption: Troubleshooting inconsistent results with this compound.

logical_relationship cluster_practices Best Practices cluster_outcomes Experimental Outcomes storage Proper Storage (Airtight, Cool, Dry) purity Maintained Purity storage->purity handling Controlled Handling (Low Humidity, Quick Exposure) handling->purity concentration Accurate Concentration handling->concentration weighing Accurate Weighing weighing->concentration reproducibility Reproducible Results purity->reproducibility concentration->reproducibility

Caption: Relationship between handling practices and results.

References

Troubleshooting common issues in D-Iditol enzymatic assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Iditol enzymatic assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound enzymatic assays, which are often performed using sorbitol dehydrogenase (SDH), also known as L-iditol 2-dehydrogenase.[1][2][3]

Question: Why am I seeing low or no enzyme activity?

Answer:

Several factors can contribute to low or no detectable enzyme activity. Consider the following potential causes and solutions:

  • Improper Enzyme Storage and Handling: Loss of enzyme activity can occur due to incorrect storage temperatures or repeated freeze-thaw cycles.

    • Solution: Store the enzyme at the recommended temperature, typically -20°C or -80°C, and minimize freeze-thaw cycles. To verify the integrity of your enzyme stock, run a positive control with a known active enzyme.[4]

  • Insufficient Enzyme Concentration: The reaction rate is directly proportional to the enzyme concentration.

    • Solution: If the change in absorbance is too low to detect, try increasing the enzyme concentration in the assay.[4]

  • Suboptimal Assay Conditions: The pH, temperature, and substrate concentration can significantly impact enzyme activity.

    • Solution: Ensure that the assay buffer is at room temperature before use and that the reaction is carried out at the recommended temperature, often 25°C or 37°C.[5][6] The optimal pH for the oxidation of sorbitol (and likely this compound) is generally in the alkaline range, between 8.0 and 11.0.[4]

  • Reagent Omission or Degradation: Forgetting a step in the procedure or using expired or degraded reagents will lead to assay failure.

    • Solution: Carefully follow the technical bulletin and ensure all reagents are within their expiration dates and have been stored correctly.[1][5]

Question: My results are inconsistent or not reproducible. What could be the cause?

Answer:

Inconsistent results can be frustrating. Here are some common culprits and how to address them:

  • Inaccurate Pipetting: Small variations in reagent volumes, especially the enzyme or substrate, can lead to significant differences in results.

    • Solution: Use calibrated pipettes and proper pipetting techniques. For high-throughput assays, a multi-channel pipettor is recommended to ensure consistent addition of reagents across wells.[5][6]

  • Variable Incubation Times: To ensure reliable kinetic data, the incubation time for all samples must be identical.

    • Solution: Add the working reagent to all samples and blanks as quickly as possible and mix thoroughly but briefly.[5][6]

  • Sample Preparation Inconsistencies: The method of sample preparation can introduce variability.

    • Solution: Follow a standardized protocol for all samples. For tissue samples, ensure complete homogenization and consistent centrifugation.[5][6] All samples and standards should be run in duplicate.[5]

Question: I am observing high background noise or interference. How can I reduce it?

Answer:

High background can mask the true signal of your assay. Here’s how to troubleshoot this issue:

  • Presence of Interfering Substances: Components in the sample matrix, such as other enzymes, metal ions, or high salt concentrations, can interfere with the assay.[4] Known inhibitors of sorbitol dehydrogenase include quercetin, resveratrol, and genistein.[4] Heavy metal ions and thiol compounds like L-cysteine can also strongly inhibit the enzyme.[7]

    • Solution: Run a sample blank (without the enzyme) to check for background absorbance.[4] If interference is suspected, consider sample purification, dilution, or a sample cleanup step.[4]

  • Cross-Contamination: Contamination between samples or from reagents can lead to inaccurate results.

    • Solution: Use fresh pipette tips for each sample and reagent. Be mindful of potential cross-contamination when using automated liquid handling systems.[1]

  • Incorrect Wavelength Reading: Using the wrong filter settings on the plate reader will result in erroneous readings.

    • Solution: Double-check that the plate reader is set to the correct wavelength for the assay (e.g., 565 nm for an MTT-based assay).[5]

Frequently Asked Questions (FAQs)

What is the principle of a typical this compound enzymatic assay?

Most commercially available assays for sorbitol dehydrogenase, which can be used for this compound, are non-radioactive, colorimetric assays. They are often based on the reduction of a tetrazolium salt, such as MTT, in an NADH-coupled enzymatic reaction. The enzyme catalyzes the conversion of the substrate (e.g., this compound or sorbitol) to a product, with the concomitant reduction of NAD+ to NADH. The NADH produced then reduces the tetrazolium salt to a colored formazan product. The increase in absorbance at a specific wavelength (e.g., 565 nm for MTT) is directly proportional to the enzyme's activity.[5][6]

What is the optimal pH for a this compound/Sorbitol Dehydrogenase assay?

The optimal pH for the sorbitol dehydrogenase-catalyzed oxidation of sorbitol is generally in the alkaline range, typically between 8.0 and 11.0.[4] For the reverse reaction, the reduction of fructose, the optimal pH is between 5.7 and 7.0.[8]

Can I use plasma or serum samples directly in the assay?

Yes, serum and plasma samples can typically be assayed directly.[5][6]

How should I prepare tissue samples for the assay?

Prior to dissection, it is important to rinse the tissue with phosphate-buffered saline (PBS, pH 7.4) to remove any blood. Then, homogenize the tissue (e.g., 50 mg) in cold PBS buffer (e.g., 200 µL). Centrifuge the homogenate at 14,000 x g for 5 minutes at 4°C. The resulting supernatant can then be used for the assay.[5][6]

What are some known inhibitors of sorbitol dehydrogenase?

Several compounds are known to inhibit sorbitol dehydrogenase, including quercetin, resveratrol, and genistein.[4] Additionally, heavy metal ions and thiol compounds such as L-cysteine can strongly inhibit the enzyme.[7] Certain drugs like sulfasalazine and temozolomide should not be used in samples to be assayed.[1]

Data Presentation

Table 1: Optimal Conditions for Sorbitol Dehydrogenase Assays

ParameterOptimal Range/ValueSource(s)
pH (Oxidation) 8.0 - 11.0[4]
pH (Reduction) 5.7 - 7.0[8]
Temperature 25°C or 37°C[5][6]
Wavelength (MTT) 565 nm[5]

Table 2: Common Interfering Substances

Substance ClassExamplesEffect on AssaySource(s)
Flavonoids Quercetin, Resveratrol, GenisteinInhibition[4]
Heavy Metal Ions MercuryStrong Inhibition[7]
Thiol Compounds L-cysteineStrong Inhibition[7]
Detergents SDSInterference[4]
Chelating Agents EDTAInterference[4]
Reducing Agents Ascorbic AcidInterference[4]
Drugs Sulfasalazine, TemozolomideInterference[1]

Experimental Protocols

Detailed Methodology for a Colorimetric Sorbitol Dehydrogenase Assay

This protocol is adapted from commercially available kits and is suitable for measuring this compound dehydrogenase activity.[5][6]

I. Reagent Preparation:

  • Allow all kit components (Assay Buffer, Substrate, NAD/MTT Solution, Diaphorase) to come to room temperature before use.

  • Prepare a Working Reagent (WR) for all reaction wells. For each well, mix:

    • 75 µL Assay Buffer

    • 8 µL NAD/MTT Solution

    • 2 µL Substrate (e.g., this compound or Sorbitol)

    • 1 µL Diaphorase

II. Sample Preparation:

  • Serum and Plasma: Can be used directly.

  • Tissue: a. Rinse tissue with cold PBS (pH 7.4). b. Homogenize 50 mg of tissue in 200 µL of cold PBS. c. Centrifuge at 14,000 x g for 5 minutes at 4°C. d. Collect the supernatant for the assay.

  • Store prepared samples at -20°C to -80°C if not used immediately.

III. Assay Procedure:

  • In a clear, flat-bottom 96-well plate, add 20 µL of your sample to separate wells.

  • Add 20 µL of ultrapure water to a well to serve as the blank.

  • Using a multichannel pipettor, add 80 µL of the prepared Working Reagent to all sample and blank wells.

  • Tap the plate briefly to mix.

  • Incubate the plate at the desired temperature (e.g., 37°C).

  • Read the optical density (OD) at 565 nm at two time points, for example, at 3 minutes (OD₃) and 15 minutes (OD₁₅).

IV. Calculation of Enzyme Activity:

  • Calculate the change in OD for each sample (ΔOD_sample = OD₁₅ - OD₃) and the blank (ΔOD_blank = OD₁₅ - OD₃).

  • Subtract the change in OD of the blank from the change in OD of each sample: ΔOD = ΔOD_sample - ΔOD_blank.

  • Calculate the enzyme activity using the following formula:

    • SDH Activity (U/L) = (ΔOD * Reaction Volume) / (ε * path length * Sample Volume * time)

      • ε is the molar extinction coefficient of the reduced MTT.

      • The reaction volume, path length, sample volume, and time will be specific to your assay conditions.

Visualizations

Enzymatic_Reaction_Pathway Enzymatic Reaction of this compound Dehydrogenase D_Iditol This compound Enzyme This compound Dehydrogenase D_Iditol->Enzyme Substrate NAD NAD+ NAD->Enzyme Co-substrate D_Sorbose D-Sorbose Enzyme->D_Sorbose Product NADH NADH + H+ Enzyme->NADH Product Diaphorase Diaphorase NADH->Diaphorase MTT MTT (Tetrazolium Salt) MTT->Diaphorase Formazan Formazan (Colored Product) Diaphorase->Formazan Troubleshooting_Workflow Troubleshooting Workflow for this compound Enzymatic Assays Start Start: Unexpected Results Problem Identify the Problem: - Low/No Activity - Inconsistent Results - High Background Start->Problem LowActivity Check Enzyme Integrity: - Proper Storage? - Freeze-Thaw Cycles? - Positive Control? Problem->LowActivity Low/No Activity InconsistentResults Review Technique: - Pipetting Accuracy? - Consistent Incubation Time? - Standardized Sample Prep? Problem->InconsistentResults Inconsistent Results HighBackground Investigate Interference: - Run Sample Blank? - Potential Inhibitors? - Cross-Contamination? Problem->HighBackground High Background Optimize Optimize Assay Conditions: - pH - Temperature - Enzyme/Substrate Concentration LowActivity->Optimize InconsistentResults->Optimize HighBackground->Optimize Recheck Re-run Assay with Controls Optimize->Recheck Optimized Consult Consult Technical Support Optimize->Consult Still Issues Recheck->Consult Problem Persists

References

Identifying and minimizing side-products in D-Iditol chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and minimizing side-products during the chemical synthesis of D-Iditol.

Frequently Asked Questions (FAQs)

Q1: What are the primary side-products encountered during the chemical synthesis of this compound?

A1: The primary side-products are typically other hexitols, which are stereoisomers of this compound. The specific side-products depend heavily on the synthetic route:

  • From Catalytic Hydrogenation of D-Sorbose: The main side-product is the C5 epimer, L-Sorbitol . The reaction reduces the ketone group of D-sorbose, leading to a mixture of the two possible stereoisomers at that carbon.

  • From Isomerization of D-Sorbitol: This method yields an equilibrium mixture containing significant amounts of D-Mannitol and unreacted D-Sorbitol .[1][2] Under typical conditions with a nickel catalyst, the mixture can contain around 50% sorbitol, 25% mannitol, and only 25% iditol.[1][2]

  • From Catalytic Hydrogenation of D-Fructose: This route primarily produces D-Sorbitol and D-Mannitol , making it an indirect and less efficient path to this compound, but it highlights these two hexitols as common co-products in related syntheses.[3]

Q2: My reaction is producing a mixture of hexitols. How can I improve the selectivity for this compound?

A2: Improving selectivity involves careful selection of the catalyst and optimization of reaction conditions, particularly for the hydrogenation route.

  • Catalyst Choice: The catalyst has a significant impact on the ratio of epimers produced. For the hydrogenation of ketoses (like L-sorbose to L-iditol and D-sorbitol), nickel-based catalysts have been shown to favor the formation of iditol, achieving up to 64% of the desired epimer.[1] In contrast, copper-based catalysts tend to favor the formation of the other epimer, sorbitol.[1] Ruthenium catalysts are also used for this type of hydrogenation.[2]

  • Reaction Conditions: For hydrogenation, operating at temperatures between 80°C and 130°C and a substantially neutral pH can provide good results with a Raney nickel catalyst.[2] Isomerization requires higher temperatures (around 170°C) and high hydrogen pressure (130 bar), but inherently results in a mixed equilibrium product.[2]

Q3: I am observing a brown discoloration in my reaction mixture. What is the cause and how can it be prevented?

A3: Browning or discoloration is likely due to caramelization or other degradation reactions. These undesirable side reactions can occur at high temperatures, typically above 130-180°C.[4] To prevent this, maintain the reaction temperature within the optimal range for your chosen synthesis method. For catalytic hydrogenation, a range of 80-130°C is generally recommended.[2]

Q4: What are the most effective methods for separating this compound from its isomeric side-products?

A4: The separation of this compound from a mixture of structurally similar polyols is challenging but can be achieved with specific techniques.[1][5]

  • Chromatography: This is the most effective method. Continuous chromatographic treatment using strong cationic resins loaded with alkali metal or alkaline earth metal ions (like calcium) is employed to separate L-iditol from L-sorbose, and the same principle applies to this compound purification.[1]

  • Crystallization and Derivatization: While direct crystallization is difficult due to the presence of multiple similar polyols, it can be facilitated by first forming chemical addition compounds (derivatives) with reagents like benzoic aldehyde or acetic anhydride.[1][5] These derivatives may have different crystallization properties, allowing for separation.

Troubleshooting Guide

Problem: Low Yield of this compound

Possible Cause Suggested Solution
Poor Catalyst Selectivity The chosen catalyst may favor the formation of the epimeric side-product (e.g., L-Sorbitol). Action: Switch to a catalyst known to favor Iditol formation. For ketose hydrogenation, a nickel-based catalyst is reported to provide a higher yield of Iditol compared to a copper-based one.[1]
Unfavorable Reaction Equilibrium If using the hexitol isomerization route, the reaction naturally results in an equilibrium mixture where this compound is a minor component (around 25%).[2] Action: Consider switching to the catalytic hydrogenation of D-Sorbose, which can offer a higher potential yield of the desired this compound/L-Sorbitol mixture.
Incomplete Reaction The reaction may not have proceeded to completion due to insufficient time, temperature, pressure, or deactivated catalyst. Action: Verify that reaction parameters (temperature: 80-130°C, H₂ pressure, reaction time) are optimal.[2] Ensure the catalyst is active and used in the correct proportion (e.g., 5-10% Raney nickel).[2]

Problem: Final Product is Contaminated with Other Hexitols

Possible Cause Suggested Solution
Inherent Nature of Synthesis Both catalytic hydrogenation and isomerization inherently produce mixtures of stereoisomers.[1][2] Action: A robust purification step is essential. Do not expect a pure product directly from the reaction mixture.
Ineffective Purification The chromatographic separation may not be optimized, or the crystallization process may be inefficient. Action: For chromatography, optimize the column length, mobile phase flow rate, and sample loading. Ensure the correct resin type is being used (e.g., strong cationic resin).[1] For crystallization, experiment with different solvents or consider a derivatization step to improve separation.[5]

Quantitative Data Summary

Table 1: Influence of Catalyst on Selectivity in L-Sorbose Hydrogenation

Catalyst TypeMajor ProductSelectivityReference
Nickel-basedL-Iditol64%[1]
Copper-basedD-Glucitol (D-Sorbitol)68%[1]

Table 2: Equilibrium Composition in Hexitol Isomerization

Starting MaterialConditionsD-SorbitolD-MannitolThis compoundReference
D-Sorbitol170°C, 130 bar H₂, Nickel Catalyst~50%~25%~25%[1][2]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of D-Sorbose using Raney Nickel

  • Preparation: Prepare a solution of D-Sorbose with a concentration between 300 and 450 g per kilogram of solution.

  • Catalyst Addition: In a suitable high-pressure reactor, add 5% to 10% (by weight of sorbose) of Raney nickel catalyst.

  • Reaction Conditions: Seal the reactor and purge with hydrogen gas. Heat the mixture to a temperature between 80°C and 130°C. Pressurize the reactor with hydrogen to the desired pressure (e.g., up to 130 bar).[1][2]

  • Reaction Monitoring: Maintain the reaction under stirring for several hours until hydrogen uptake ceases, indicating reaction completion.

  • Work-up: Cool the reactor and carefully vent the hydrogen gas. Separate the catalyst from the syrup by filtration.[2]

  • Initial Purification: The resulting syrup can be decolorized with activated carbon and demineralized using cationic and anionic ion exchange resins.[2] The product will be a mixture of this compound and L-Sorbitol.

Protocol 2: Chromatographic Purification of this compound

  • Column Preparation: Pack a chromatography column with a strong cationic resin loaded with calcium ions.[1]

  • Sample Loading: Load the crude, demineralized syrup containing the mixture of this compound and other hexitols onto the column.

  • Elution: Elute the column with deionized water.

  • Fraction Collection: Collect fractions and analyze them (e.g., using HPLC) to identify those enriched in this compound. Fractions highly enriched in the starting material (e.g., D-Sorbose) can be recycled back into the hydrogenation step.[1]

  • Concentration: Combine the high-purity this compound fractions and concentrate them by evaporation to obtain the final product, which can then be crystallized.[1]

Visualizations

G cluster_start Starting Material Preparation cluster_reaction Synthesis cluster_workup Downstream Processing cluster_products Products start D-Sorbose Solution (30-45% w/w) reaction Catalytic Hydrogenation - Raney Nickel Catalyst - 80-130°C, H₂ Pressure start->reaction filter Catalyst Filtration reaction->filter deion Decolorization & Demineralization filter->deion chrom Chromatographic Separation (Cationic Resin) deion->chrom side_prod Side-Products (L-Sorbitol, etc.) chrom->side_prod Other Fractions final_prod High-Purity This compound chrom->final_prod Enriched Fractions

Caption: Experimental workflow for the synthesis and purification of this compound.

G start Problem: Low Yield or Purity of this compound check_comp Analyze crude product mixture (e.g., by HPLC) start->check_comp high_sm High % of Starting Material (e.g., D-Sorbose) check_comp->high_sm Is starting material a major component? high_epimer High % of Epimers (e.g., L-Sorbitol, D-Mannitol) check_comp->high_epimer Are side-products the major component? sol_sm Incomplete Reaction high_sm->sol_sm sol_epimer Poor Selectivity or Ineffective Purification high_epimer->sol_epimer action_sm1 Increase reaction time/ temperature/pressure sol_sm->action_sm1 action_sm2 Verify catalyst activity and loading sol_sm->action_sm2 action_epimer1 Change catalyst (e.g., use Ni-based) sol_epimer->action_epimer1 action_epimer2 Optimize purification protocol (chromatography) sol_epimer->action_epimer2

Caption: Troubleshooting logic for low yield or purity in this compound synthesis.

References

Assessing the stability of D-Iditol at different pH values and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of D-Iditol under various pH and temperature conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard storage conditions?

A1: this compound is a stable polyol. For long-term storage, it is recommended to store it at -20°C, where it can be stable for at least two years[1]. For shorter periods, storage at 2-8°C in a well-sealed container, protected from light and moisture, is also acceptable[2][3][4].

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: As a sugar alcohol, this compound is generally stable across a wide pH range, particularly under neutral and mildly acidic or basic conditions at room temperature. However, at extreme pH values (e.g., pH < 2 or pH > 12) and elevated temperatures, degradation through oxidation or other reactions may be accelerated. It is crucial to perform forced degradation studies to determine the specific degradation profile under your experimental conditions[5][6].

Q3: What is the impact of elevated temperatures on the stability of this compound?

A3: this compound has a melting point of approximately 76°C[2][3][7]. In solution, elevated temperatures can increase the rate of any potential degradation reactions. Thermal stress testing, typically conducted at temperatures such as 40°C, 60°C, and 80°C, is necessary to characterize its thermal stability and degradation kinetics[8].

Q4: What are the likely degradation products of this compound?

A4: Under forced degradation conditions (e.g., strong oxidation, extreme pH with heat), polyols like this compound can potentially degrade into smaller chain aldehydes and ketones, or be oxidized to the corresponding sugars (sorbose) and carboxylic acids. Identification of these degradation products requires analytical techniques such as HPLC-MS or GC-MS[9][10].

Troubleshooting Guide

Issue 1: I am observing a loss of this compound in my formulation, but the cause is unclear.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that the this compound stock and the formulation have been stored at the recommended temperature and protected from light and moisture.

    • pH Measurement: Accurately measure the pH of your formulation. Unintended pH shifts can accelerate degradation.

    • Excipient Compatibility: Investigate potential interactions with other excipients in your formulation. Some excipients can act as catalysts for degradation.

    • Container Interaction: Assess for any leaching or interaction with the storage container material.

    • Analytical Method Validation: Confirm that your analytical method is stability-indicating and can accurately quantify this compound in the presence of potential degradants.

Issue 2: My analytical results show multiple peaks that I suspect are this compound degradants.

  • Troubleshooting Steps:

    • Forced Degradation Study: Perform a systematic forced degradation study (acidic, basic, oxidative, thermal, and photolytic stress) on a pure this compound solution. This will help in identifying the characteristic degradation products[5][6][11].

    • Mass Spectrometry: Utilize mass spectrometry (LC-MS or GC-MS) to identify the mass of the unknown peaks and propose potential structures for the degradation products.

    • Blank Analysis: Analyze a placebo formulation (without this compound) that has undergone the same stress conditions to rule out degradation products originating from other excipients.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines the steps to assess the stability of this compound under various stress conditions. The goal is to induce a target degradation of 5-20% to identify potential degradation products and pathways[8][12].

1. Materials and Equipment:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Deionized water

  • pH meter

  • Calibrated oven

  • Photostability chamber

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector (RID) or Mass Spectrometer (MS))

  • Volumetric flasks and pipettes

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in deionized water at a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the initial concentration with deionized water.

  • Base Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute to the initial concentration.

  • Oxidative Degradation:

    • Mix equal volumes of the this compound stock solution and 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot and analyze.

  • Thermal Degradation:

    • Incubate the this compound stock solution at 80°C in a calibrated oven for 48 hours.

    • Withdraw aliquots at specified time points.

  • Photolytic Degradation:

    • Expose the this compound stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • A control sample should be wrapped in aluminum foil to protect it from light.

4. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method.

  • Quantify the amount of remaining this compound and determine the percentage of degradation.

  • Characterize any significant degradation products using techniques like HPLC-MS.

Data Presentation

The results of the forced degradation study can be summarized in a table as shown below.

Stress ConditionTime (hours)This compound Remaining (%)Major Degradation Products (Retention Time)
0.1 M HCl, 60°C 0100.0-
298.5RT = x.x min
496.2RT = x.x min
892.1RT = x.x min, RT = y.y min
2485.3RT = x.x min, RT = y.y min
0.1 M NaOH, 60°C 0100.0-
299.1-
497.8RT = z.z min
895.0RT = z.z min
2489.5RT = z.z min
3% H₂O₂, RT 0100.0-
294.2RT = a.a min, RT = b.b min
488.7RT = a.a min, RT = b.b min
880.1RT = a.a min, RT = b.b min
2465.4RT = a.a min, RT = b.b min
80°C 0100.0-
899.5-
2498.2-
4896.8-
Photostability 2499.8-

Visualizations

Experimental_Workflow prep Prepare this compound Stock Solution (1 mg/mL) stress Apply Stress Conditions prep->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress->base oxidation Oxidation (3% H2O2, RT) stress->oxidation thermal Thermal Stress (80°C) stress->thermal photo Photolytic Stress stress->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis HPLC Analysis sampling->analysis quant Quantify this compound and Degradants analysis->quant report Report Results quant->report

Caption: Workflow for the forced degradation study of this compound.

Troubleshooting_Logic start This compound Loss Observed check_storage Verify Storage Conditions start->check_storage check_ph Measure pH start->check_ph check_excipients Check Excipient Compatibility start->check_excipients check_method Validate Analytical Method start->check_method degradation_confirmed Degradation Confirmed check_storage->degradation_confirmed check_ph->degradation_confirmed check_excipients->degradation_confirmed check_method->degradation_confirmed forced_degradation Perform Forced Degradation Study degradation_confirmed->forced_degradation Yes end Root Cause Identified degradation_confirmed->end No (Other Issue) identify_products Identify Degradation Products (LC-MS) forced_degradation->identify_products identify_products->end

Caption: Troubleshooting logic for unexpected this compound degradation.

References

Developing an efficient method for D-Iditol crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for developing an efficient method for D-Iditol crystallization. Find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when crystallizing this compound?

A1: this compound, like other sugar alcohols, can be challenging to crystallize. The primary difficulties include its high viscosity in concentrated solutions, which can impede molecular arrangement into a crystal lattice, and its tendency to form a supersaturated, amorphous glass or "oil out" rather than forming distinct crystals. Direct crystallization from aqueous solutions can be particularly difficult.[1]

Q2: What solvents are suitable for this compound crystallization?

A2: this compound is soluble in water and has limited solubility in some organic solvents.[2] Finding an appropriate single solvent can be difficult. Therefore, a mixed-solvent system (a "solvent pair") or an anti-solvent approach is often more effective. A common strategy is to dissolve this compound in a solvent in which it is soluble (like water or a minimal amount of a polar organic solvent) and then gradually add a solvent in which it is poorly soluble (an "anti-solvent," such as ethanol or isopropanol) to induce precipitation.

Q3: How can I initiate crystallization if no crystals form?

A3: If spontaneous crystallization does not occur, several techniques can be employed to induce nucleation:

  • Seeding: Introduce a small crystal of pure this compound to the supersaturated solution. This provides a template for further crystal growth.

  • Scratching: Gently scratch the inner surface of the crystallization vessel with a glass rod. The microscopic scratches can act as nucleation sites.

  • Controlled Cooling: Employ a slow and gradual cooling process. Rapid cooling often leads to the formation of an amorphous solid or oil.

Q4: My this compound has "oiled out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. To resolve this, you can:

  • Add a small amount of the "good" solvent (the one in which this compound is more soluble) to redissolve the oil with gentle heating.[3]

  • Ensure a slower cooling rate to allow more time for the molecules to organize into a crystal lattice.

  • Consider using a different solvent system.

Troubleshooting Guide

This guide addresses specific issues you may encounter during this compound crystallization experiments.

Problem Potential Cause Recommended Solution
No Crystals Form Solution is not sufficiently supersaturated.Concentrate the solution by slowly evaporating the solvent.
Nucleation is inhibited.1. Add seed crystals of this compound.2. Gently scratch the inside of the flask with a glass rod.
"Oiling Out" (Formation of a liquid layer instead of crystals) The solute is precipitating at a temperature above its melting point.1. Reheat the solution to dissolve the oil.2. Add a small amount of the "good" solvent.3. Allow the solution to cool more slowly.[3]
High concentration of impurities.Purify the this compound sample using chromatography before crystallization.
Crystals are Too Small or a Fine Powder Nucleation rate is too high compared to the crystal growth rate.1. Reduce the degree of supersaturation by using a slightly more dilute solution.2. Slow down the cooling rate.
Rapid addition of anti-solvent.Add the anti-solvent more slowly and with vigorous stirring to maintain a consistent level of supersaturation.
Low Crystal Yield Too much solvent was used, leaving a significant amount of this compound in the mother liquor.1. Concentrate the initial solution further before cooling.2. Cool the solution to a lower temperature to decrease solubility.
Premature filtration.Ensure crystallization is complete before filtering. Check for further crystal formation by cooling the mother liquor.

Experimental Protocols

The following are suggested starting protocols for the crystallization of this compound. Optimization may be required based on the purity of your sample and the desired crystal characteristics.

Protocol 1: Cooling Crystallization from a Mixed Solvent System

This method is suitable for researchers who have this compound of reasonable purity.

Methodology:

  • Dissolution: In a clean flask, dissolve the this compound sample in a minimal amount of hot water.

  • Addition of Anti-solvent: While the solution is still warm, slowly add a miscible anti-solvent, such as ethanol or isopropanol, dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification: Add a few drops of hot water back into the solution until the turbidity just disappears.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For further crystallization, the flask can be placed in a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Anti-Solvent Crystallization at Constant Temperature

This method is useful when heating the sample is not desirable or when a more controlled precipitation is needed.

Methodology:

  • Dissolution: Dissolve the this compound sample in a suitable volume of water at room temperature to create a concentrated solution.

  • Anti-solvent Addition: With constant and gentle stirring, slowly add an anti-solvent (e.g., ethanol) to the this compound solution.

  • Induction: Continue adding the anti-solvent until crystals begin to form.

  • Maturation: Allow the mixture to stir for a period to allow for complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Rinse the crystals with a small amount of the anti-solvent.

  • Drying: Dry the collected crystals under vacuum.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility Source
WaterSoluble[2]
Dimethylformamide (DMF)1 mg/mL[2]
Dimethyl sulfoxide (DMSO)2 mg/mL[2]
EthanolInsoluble[2]
Phosphate-buffered saline (PBS, pH 7.2)5 mg/mL[2]

Visualizations

experimental_workflow cluster_dissolution Step 1: Dissolution cluster_precipitation Step 2: Induce Crystallization cluster_growth Step 3: Crystal Growth cluster_isolation Step 4: Isolation and Drying start Start with this compound Sample dissolve Dissolve in minimal hot 'good' solvent (e.g., Water) start->dissolve add_anti_solvent Slowly add 'anti-solvent' (e.g., Ethanol) until turbid dissolve->add_anti_solvent clarify Add a few drops of 'good' solvent to clarify add_anti_solvent->clarify cool_slowly Slow cooling to room temperature clarify->cool_slowly refrigerate Optional: Refrigerate for higher yield cool_slowly->refrigerate filtrate Vacuum Filtration refrigerate->filtrate wash Wash with cold anti-solvent filtrate->wash dry Dry under vacuum wash->dry end_product Pure this compound Crystals dry->end_product

Caption: Experimental workflow for this compound crystallization using a mixed-solvent system.

troubleshooting_logic cluster_solutions Troubleshooting Steps start Crystallization Attempt outcome Observe Outcome start->outcome no_crystals No Crystals Formed outcome->no_crystals No Precipitation oiling_out Oiling Out Occurs outcome->oiling_out Liquid Layer Forms small_crystals Crystals are Too Small outcome->small_crystals Fine Powder Forms success Good Crystals Formed outcome->success Solid Crystals Form solution_no_crystals Concentrate solution Add seed crystals Scratch flask no_crystals->solution_no_crystals solution_oiling_out Reheat and add more solvent Cool more slowly oiling_out->solution_oiling_out solution_small_crystals Reduce supersaturation Slow down cooling/anti-solvent addition small_crystals->solution_small_crystals solution_no_crystals->start Retry solution_oiling_out->start Retry solution_small_crystals->start Retry

References

Validation & Comparative

D-Iditol vs. D-Sorbitol: A Comparative Analysis of their Role as Substrates for Polyol Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of D-Iditol and D-Sorbitol as substrates for polyol dehydrogenase (also known as sorbitol dehydrogenase or L-iditol 2-dehydrogenase). The information presented herein is supported by experimental data to aid researchers in understanding the enzymatic kinetics and metabolic implications of these two polyols.

Executive Summary

D-Sorbitol is a well-established intermediate in the polyol pathway, a metabolic route implicated in diabetic complications. Its oxidation by polyol dehydrogenase is a key step in this pathway. This compound also serves as a substrate for this enzyme, though its metabolic significance and the efficiency of its conversion can vary depending on the enzyme source. This guide delves into the available quantitative data, experimental protocols, and metabolic pathways to provide a comprehensive comparison.

Quantitative Data Comparison

The efficacy of this compound and D-Sorbitol as substrates for polyol dehydrogenase can be compared by examining their kinetic parameters, primarily the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). A lower Kₘ value indicates a higher affinity of the enzyme for the substrate, while Vₘₐₓ reflects the maximum rate of the reaction.

Enzyme SourceSubstrateKₘ (mM)Relative Vₘₐₓ (%)
Sheep LiverD-Sorbitol0.38100
This compound0.1795
Azotobacter agilisD-Sorbitol-100
L-Iditol-102[1]

Note: Data for Azotobacter agilis represents relative activity, with D-Sorbitol oxidation set to 100%. The study used L-iditol, the enantiomer of this compound.

From the data on sheep liver polyol dehydrogenase, it is evident that the enzyme has a higher affinity for this compound (lower Kₘ) compared to D-Sorbitol.[2][3] However, the maximum velocity of the reaction is slightly lower with this compound as the substrate.[2][3] In the case of Azotobacter agilis, the enzyme exhibits slightly higher activity with L-Iditol compared to D-Sorbitol.[1] It is important to note that the substrate specificity of polyol dehydrogenase can vary significantly between different organisms.[4][5]

Metabolic Pathways and Signaling

D-Sorbitol and the Polyol Pathway:

D-Sorbitol is a central component of the polyol pathway. This two-step metabolic pathway converts glucose to fructose.

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose Polyol Dehydrogenase NAD+ -> NADH

Caption: The Polyol Pathway.

Under hyperglycemic conditions, the increased flux through the polyol pathway and the subsequent accumulation of sorbitol can lead to osmotic stress and cellular damage, which is implicated in diabetic complications. The pathway's activity also alters the cellular redox balance by consuming NADPH and producing NADH, which can impact various signaling cascades.

Metabolic Fate of this compound:

The metabolic pathway of this compound is less characterized than that of D-Sorbitol. When acted upon by polyol dehydrogenase, this compound is oxidized to D-sorbose.

D_Iditol_Metabolism D_Iditol D_Iditol D_Sorbose D_Sorbose D_Iditol->D_Sorbose Polyol Dehydrogenase NAD+ -> NADH

Caption: Oxidation of this compound.

The subsequent metabolic fate of D-sorbose is not as well-defined as that of fructose. While this compound is a known fungal metabolite, its role in mammalian metabolism and signaling pathways is an area of ongoing research.[6]

Experimental Protocols

Spectrophotometric Assay for Polyol Dehydrogenase Activity:

This protocol is a common method for determining the kinetic parameters of polyol dehydrogenase with different substrates.

Principle: The activity of polyol dehydrogenase is measured by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH from NAD⁺ during the oxidation of the polyol substrate.

Materials:

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

  • Purified polyol dehydrogenase

  • D-Sorbitol solution

  • This compound solution

  • NAD⁺ solution

  • Assay buffer (e.g., 100 mM Glycine-NaOH, pH 10.0)

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer and a specific concentration of the substrate (D-Sorbitol or this compound).

  • Add a solution of NAD⁺ to the cuvette.

  • Initiate the reaction by adding a small, known amount of the purified polyol dehydrogenase enzyme.

  • Immediately place the cuvette in the spectrophotometer and record the change in absorbance at 340 nm over a set period (e.g., 3-5 minutes).

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Repeat the assay with varying concentrations of the substrate to determine the Kₘ and Vₘₐₓ values using a Lineweaver-Burk or Michaelis-Menten plot.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis P1 Prepare Reaction Mixture (Buffer, Substrate) P2 Add NAD+ P1->P2 R1 Initiate with Enzyme P2->R1 R2 Monitor Absorbance at 340 nm R1->R2 A1 Calculate Initial Rate R2->A1 A2 Determine Kinetic Parameters (Km, Vmax) A1->A2

Caption: Spectrophotometric Assay Workflow.

Conclusion

Both this compound and D-Sorbitol are viable substrates for polyol dehydrogenase, but their kinetic parameters and metabolic contexts differ. D-Sorbitol is a well-established intermediate in the polyol pathway, which is closely linked to diabetic pathophysiology. This compound, on the other hand, exhibits a higher affinity for sheep liver polyol dehydrogenase, but its broader metabolic role remains less understood. The choice of substrate for research or drug development purposes will depend on the specific aims of the study. For investigations related to diabetic complications, D-Sorbitol is the more conventional substrate. However, the unique kinetic properties of this compound may offer opportunities for exploring the enzyme's active site and for the development of specific inhibitors or probes. Further research is warranted to elucidate the complete metabolic pathway of this compound and its potential physiological or pathological significance.

References

Comparing the efficacy of D-Iditol and mannitol as cryoprotectants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate cryoprotectant is a critical step in ensuring the viability and functionality of biological materials post-thaw. This guide provides a detailed comparison of the efficacy of D-Iditol and mannitol as cryoprotectants, drawing upon available experimental data.

While mannitol is a well-established and extensively studied cryoprotectant, research into the cryoprotective properties of this compound is notably limited. This comparison, therefore, synthesizes the wealth of data for mannitol and contrasts it with the sparse but insightful findings available for this compound's stereoisomer, L-Iditol.

Quantitative Performance Comparison

The following table summarizes the key quantitative data available for this compound (via its enantiomer L-Iditol) and mannitol as cryoprotectants. It is important to note the significant disparity in the volume of research, with most performance metrics unavailable for this compound.

Performance MetricThis compound (L-Iditol)MannitolReferences
Thermal Mechanical Analysis
Expansive Phase During WarmingNo expansive phase observedExhibits an expansive phase, which can lead to vial breakage[1]
Cell Viability Data not availableVaries by cell type and concentration (e.g., can improve post-thaw quality of ram spermatozoa)[2]
Ice Crystal Formation/Growth Data not availableCan facilitate ice crystallization and is used as a bulking agent to form a crystalline matrix[3][4]
Mechanism of Action Data not availableVitrification support, bulking agent, osmotic stabilizer[3][5]

Detailed Experimental Protocols

Thermal Mechanical Analysis (TMA)

This protocol is based on the methodology used to compare the mechanical properties of frozen solutions of mannitol and L-Iditol.

Objective: To measure the dimensional changes (expansion and contraction) of frozen solutions of this compound and mannitol as a function of temperature during warming.

Materials:

  • Thermal Mechanical Analyzer (TMA)

  • Solutions of this compound and mannitol at desired concentrations (e.g., 5% w/v in deionized water)

  • Liquid nitrogen for cooling

Procedure:

  • A small, precise volume of the cryoprotectant solution is placed in the TMA sample holder.

  • The sample is rapidly cooled to a low temperature, such as -70°C, using liquid nitrogen to ensure a vitrified or finely crystalline state.

  • The TMA probe is brought into contact with the surface of the frozen sample with a minimal applied force.

  • The sample is then warmed at a controlled rate (e.g., 5°C/min).

  • The TMA records any changes in the sample's dimension (z-axis) as a function of temperature.

  • The resulting thermogram is analyzed for evidence of contraction or expansion phases. An expansive phase is indicative of stress that could lead to vial breakage during the warming phase of cryopreservation.[1]

Cell Viability Assay (General Protocol for Mannitol)

Objective: To assess the percentage of viable cells after a freeze-thaw cycle with mannitol as a cryoprotectant.

Materials:

  • Cell suspension of interest

  • Cryopreservation medium containing a specific concentration of mannitol

  • Cryovials

  • Controlled-rate freezer or isopropanol chamber

  • Water bath for thawing

  • Viability stain (e.g., Trypan Blue, Propidium Iodide)

  • Microscope and hemocytometer or flow cytometer

Procedure:

  • Harvest and wash the cells to be cryopreserved.

  • Resuspend the cell pellet in the pre-chilled cryopreservation medium containing mannitol at the desired concentration.

  • Aliquot the cell suspension into cryovials.

  • Place the cryovials in a controlled-rate freezer and cool at a specific rate (e.g., -1°C/minute) to -80°C.

  • Transfer the vials to liquid nitrogen for long-term storage.

  • To assess viability, rapidly thaw the cells in a 37°C water bath.

  • Gently dilute the thawed cells with culture medium to reduce the concentration of mannitol.

  • Centrifuge the cells and resuspend in fresh culture medium.

  • Stain an aliquot of the cell suspension with a viability dye.

  • Count the number of viable and non-viable cells using a hemocytometer or analyze the stained population by flow cytometry to determine the percentage of viable cells.

Signaling Pathways and Experimental Workflows

Cryopreservation Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a cryoprotectant.

G Cryoprotectant Efficacy Evaluation Workflow cluster_prep Preparation cluster_process Cryopreservation Process cluster_analysis Post-Thaw Analysis A Cell Culture and Harvest C Resuspend Cells in Cryoprotectant Medium A->C B Prepare Cryoprotectant Solutions (this compound vs. Mannitol) B->C D Controlled Cooling (-1°C/min to -80°C) C->D E Storage in Liquid Nitrogen D->E F Rapid Thawing (37°C Water Bath) E->F G Cell Viability Assay (e.g., Trypan Blue) F->G H Functional Assays (e.g., Proliferation, Differentiation) F->H I Biophysical Analysis (e.g., DSC, TMA) F->I G Mechanism of Mannitol Cryoprotection cluster_extracellular Extracellular Environment cluster_cellular Cellular Effects A Mannitol Solution B Cooling Initiates Ice Crystal Formation A->B C Mannitol Crystallizes B->C E Increased Extracellular Solute Concentration B->E D Forms a Rigid, Crystalline Scaffold C->D H Physical Support from Scaffold Prevents Mechanical Damage D->H F Osmotic Dehydration of Cells E->F G Reduced Intracellular Ice Formation F->G

References

A Comparative Analysis of the Biological Activities of D-Iditol and L-Iditol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of the stereoisomers D-Iditol and L-Iditol. While both are six-carbon sugar alcohols, their distinct stereochemistry dictates their interaction with enzymes and, consequently, their metabolic fates and physiological effects. This document summarizes the available experimental data to facilitate further research and development.

Metabolic Profile

The primary metabolic pathways for this compound and L-Iditol involve oxidation by specific NAD-dependent dehydrogenases.

L-Iditol is a well-characterized intermediate in the polyol pathway and is metabolized by L-iditol 2-dehydrogenase , an enzyme also known as sorbitol dehydrogenase (EC 1.1.1.14).[1][2] This enzyme catalyzes the reversible oxidation of L-iditol to L-sorbose, which can then enter into fructose and mannose metabolism.[1]

This compound is metabolized by This compound 2-dehydrogenase (EC 1.1.1.15), which catalyzes its oxidation to D-sorbose.[3] D-sorbose can then be further metabolized in pentose and glucuronate interconversions.[3]

Metabolic Pathways of this compound and L-Iditol

Metabolic Pathways of this compound and L-Iditol cluster_L_Iditol L-Iditol Metabolism cluster_D_Iditol This compound Metabolism L-Iditol L-Iditol L-Sorbose L-Sorbose L-Iditol->L-Sorbose NAD+ -> NADH + H+ L-Iditol 2-Dehydrogenase L-Iditol 2-Dehydrogenase L-Iditol->L-Iditol 2-Dehydrogenase L-Iditol 2-Dehydrogenase->L-Sorbose This compound This compound D-Sorbose D-Sorbose This compound->D-Sorbose NAD+ -> NADH + H+ This compound 2-Dehydrogenase This compound 2-Dehydrogenase This compound->this compound 2-Dehydrogenase This compound 2-Dehydrogenase->D-Sorbose

Caption: Metabolic conversion of this compound and L-Iditol by their respective dehydrogenases.

Comparative Enzyme Kinetics

The efficiency of enzymatic conversion is a key determinant of the metabolic impact of these isomers. While direct comparative kinetic studies are limited, data from individual studies on their respective dehydrogenases provide insights.

EnzymeSubstrateOrganismK_m_ (mM)V_max_Reference
L-Iditol 2-Dehydrogenase SorbitolRat Liver0.38Not Reported[4]
SorbitolChicken Liver3.2Not Reported[5]
This compound 2-Dehydrogenase This compoundData Not Available--

Note: Sorbitol is a substrate for L-iditol 2-dehydrogenase and is structurally similar to L-iditol. Kinetic data for L-iditol as a substrate was not available.

Other Reported Biological Activities

Beyond their primary metabolic roles, this compound and L-Iditol exhibit other distinct biological activities.

Biological ActivityThis compoundL-Iditol
Enzyme Inhibition Inhibits glucosidase I (at ~1 mM)[6]No significant inhibitory activity reported
Antitumor Potential Potential antitumor activity has been suggested[7][8] but requires further experimental validation.No significant antitumor activity reported

Experimental Protocols

Dehydrogenase Activity Assay

This protocol is a general method for determining the activity of iditol dehydrogenases by monitoring the change in absorbance due to the reduction of NAD+.

Principle: The enzymatic oxidation of the iditol substrate is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm, characteristic of NADH, is directly proportional to the enzyme activity.

Reagents:

  • Phosphate buffer (100 mM, pH 8.0-9.0)

  • NAD+ solution (10 mM in phosphate buffer)

  • Substrate solution (this compound or L-Iditol, 100 mM in phosphate buffer)

  • Enzyme preparation (purified or cell lysate)

Procedure:

  • In a quartz cuvette, combine 800 µL of phosphate buffer, 100 µL of NAD+ solution, and 50 µL of the enzyme preparation.

  • Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 50 µL of the substrate solution and mix immediately.

  • Monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

Workflow for Dehydrogenase Activity Assay

Dehydrogenase Activity Assay Workflow A Prepare Reaction Mixture (Buffer, NAD+, Enzyme) B Pre-incubate at Constant Temperature A->B C Initiate Reaction (Add Substrate) B->C D Monitor Absorbance at 340 nm C->D E Calculate Initial Velocity D->E

Caption: A generalized workflow for determining iditol dehydrogenase activity.

α-Glucosidase Inhibition Assay

This protocol can be used to quantify the inhibitory effect of compounds like this compound on α-glucosidase activity.[9]

Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow product that absorbs light at 405 nm. The presence of an inhibitor reduces the rate of this reaction.

Reagents:

  • Phosphate buffer (100 mM, pH 6.8)

  • α-Glucosidase solution (from Saccharomyces cerevisiae, 1 U/mL in phosphate buffer)

  • pNPG solution (5 mM in phosphate buffer)

  • Test compound solution (this compound dissolved in buffer at various concentrations)

  • Sodium carbonate solution (0.2 M)

Procedure:

  • In a 96-well microplate, add 50 µL of the test compound solution to the test wells and 50 µL of buffer to the control wells.

  • Add 50 µL of the α-glucosidase solution to all wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of the pNPG solution to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of the sodium carbonate solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and the IC50 value of the test compound.

In Vitro Antitumor Activity Assay (MTT Assay)

This is a general protocol to assess the cytotoxic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Reagents:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC50 value of the test compound.

Summary and Future Directions

The available data indicates that this compound and L-Iditol are metabolized by distinct enzymes, leading to different metabolic fates. L-Iditol's role in the polyol pathway is relatively well-understood, with kinetic data available for its metabolizing enzyme with a related substrate. In contrast, while the enzymatic pathway for this compound is known, quantitative kinetic data for its primary dehydrogenase is lacking.

Furthermore, the reported biological activities of this compound, such as glucosidase I inhibition and potential antitumor effects, are based on preliminary findings and require more rigorous quantitative analysis. Future research should focus on:

  • Determining the kinetic parameters (K_m_ and V_max_) of this compound 2-dehydrogenase with this compound as the substrate.

  • Obtaining kinetic data for L-iditol 2-dehydrogenase with L-Iditol as the substrate for a direct comparison with this compound.

  • Quantifying the inhibitory potency of this compound on glucosidase I by determining its IC50 and/or K_i_ values.

  • Conducting comprehensive in vitro and in vivo studies to validate and characterize the potential antitumor activity of this compound.

A deeper understanding of the comparative biological activities of these two isomers will be invaluable for researchers in metabolic studies and for professionals in the development of new therapeutic agents.

References

D-Iditol: A Comparative Analysis of its Glucosidase I Inhibitory Effect

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effect of D-Iditol on glucosidase I, benchmarked against other established glucosidase inhibitors. The information is intended to assist researchers and professionals in drug development in evaluating the potential of this compound as a therapeutic agent.

Quantitative Comparison of Glucosidase I Inhibitors

InhibitorTarget EnzymeIC50 ValueSource Organism of Enzyme
This compound Glucosidase I ~1 mM (inhibition observed) Not Specified
Acarboseα-Glucosidase0.011 µM - 208.53 µg/mLVarious (e.g., Human, Yeast)
Miglitolα-Glucosidase0.11 µM - 84 µMVarious (e.g., Human, Rat)
Vogliboseα-Glucosidase0.07 µM - 5.6 µMVarious (e.g., Human, Rat)

Note: The wide range of IC50 values for acarbose, miglitol, and voglibose reflects the variability in experimental conditions and the source of the α-glucosidase enzyme used in different studies. A direct, quantitative comparison of potency is challenging without a specific IC50 value for this compound determined under identical conditions.

Experimental Protocols

A standardized in vitro α-glucosidase inhibition assay is crucial for validating and comparing the inhibitory effects of compounds like this compound.

Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a test compound against α-glucosidase.

1. Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae (baker's yeast)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Test compound (e.g., this compound)

  • Positive control (e.g., Acarbose)

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) to stop the reaction

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO or phosphate buffer).

    • Prepare serial dilutions of the test compound and positive control to obtain a range of concentrations for IC50 determination.

    • Prepare the α-glucosidase solution in phosphate buffer.

    • Prepare the pNPG substrate solution in phosphate buffer.

  • Assay in 96-Well Plate:

    • Add a specific volume of the phosphate buffer to each well.

    • Add the test compound solution at various concentrations to the respective wells.

    • For the control wells, add the solvent used for the test compound. For the positive control wells, add the acarbose solution.

    • Add the α-glucosidase solution to all wells except the blank.

    • Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

  • Initiation and Termination of Reaction:

    • Initiate the enzymatic reaction by adding the pNPG solution to all wells.

    • Incubate the plate at the same temperature for a specific duration (e.g., 20 minutes).

    • Stop the reaction by adding the sodium carbonate solution to each well.

  • Measurement and Calculation:

    • Measure the absorbance of each well at a specific wavelength (typically 405 nm) using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of α-glucosidase action and the general workflow for validating an inhibitor.

Glucosidase_Inhibition_Pathway cluster_pathway Mechanism of α-Glucosidase Action and Inhibition Disaccharide Disaccharide (e.g., Sucrose) Glucosidase α-Glucosidase Disaccharide->Glucosidase binds to active site Monosaccharide Monosaccharides (e.g., Glucose) Glucosidase->Monosaccharide hydrolyzes InactiveComplex Inactive Enzyme- Inhibitor Complex Inhibitor Glucosidase Inhibitor (e.g., this compound) Inhibitor->Glucosidase binds to active site

Caption: Mechanism of α-glucosidase action and competitive inhibition.

Experimental_Workflow cluster_workflow Experimental Workflow for Glucosidase I Inhibition Assay A Prepare Reagents: - Glucosidase I Enzyme - Substrate (pNPG) - this compound (Test Inhibitor) - Acarbose (Positive Control) - Buffer B Plate Setup (96-well): - Add Buffer, Inhibitor/Control, and Enzyme A->B C Pre-incubation (e.g., 37°C for 10 min) B->C D Initiate Reaction: Add Substrate (pNPG) C->D E Incubation (e.g., 37°C for 20 min) D->E F Stop Reaction: Add Sodium Carbonate E->F G Measure Absorbance (405 nm) F->G H Data Analysis: - Calculate % Inhibition - Determine IC50 Value G->H

Caption: General workflow for an in vitro glucosidase inhibition assay.

Logical_Relationship cluster_logic Logical Relationship in Glucosidase Inhibition Glucosidase Glucosidase I Activity Inhibition Inhibition of Glucosidase I Activity DIditol Presence of this compound Binding This compound binds to Glucosidase I DIditol->Binding Binding->Inhibition ReducedGlucose Reduced/Delayed Glucose Release Inhibition->ReducedGlucose

References

A Comparative Analysis of D-Iditol Synthesis Methods: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-Iditol, a six-carbon sugar alcohol, holds significant interest as a chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. Its production can be approached through traditional chemical catalysis or by leveraging the specificity of enzymatic transformations. This guide provides an objective comparison of these two primary synthesis methodologies, offering insights into their respective efficiencies, operating conditions, and potential for industrial application, supported by available experimental data.

Quantitative Comparison of Synthesis Methods

The selection of a synthesis route for this compound is a critical decision influenced by factors such as yield, purity, reaction conditions, and scalability. The following table summarizes the key quantitative parameters for both a representative chemical (catalytic hydrogenation) and an enzymatic approach.

ParameterChemical Synthesis (Catalytic Hydrogenation)Enzymatic Synthesis (Whole-Cell Biocatalysis)
Starting Material D-SorboseD-Sorbose
Catalyst/Biocatalyst Raney Nickel or Ruthenium-based catalystsRhodotorula rubra (yeast) containing D-sorbitol dehydrogenase
Typical Yield High (analogous reactions for D-sorbitol from D-glucose report yields of ~87-96%)[1]High conversion ratios (up to 95%) have been reported[2]
Reaction Temperature 100°C - 160°C[1][3]25°C - 37°C
Reaction Pressure High (70 - 140 bar H₂)[1]Atmospheric pressure
Reaction Time 1 - 4 hours[1]48 - 96 hours[2]
Solvent WaterAqueous buffer
Byproducts Epimers (e.g., D-mannitol, D-sorbitol) and degradation products[1]Minimal byproducts due to high enzyme specificity
Stereoselectivity Moderate to high, but can produce epimersHigh stereospecificity
Catalyst Reusability Possible, but can be subject to deactivation and leaching[4]Whole cells can be reused; enzyme immobilization is an option
Environmental Impact Requires high energy input and handling of flammable hydrogen gas and potentially hazardous catalysts.Milder reaction conditions and use of biodegradable catalysts are more environmentally friendly.

Experimental Protocols

Chemical Synthesis: Catalytic Hydrogenation of D-Sorbose

This protocol is based on established methods for the hydrogenation of related monosaccharides, such as the conversion of D-glucose to D-sorbitol, and can be adapted for the synthesis of this compound from D-Sorbose.[1][3]

Materials:

  • D-Sorbose

  • Activated Raney Nickel catalyst

  • Deionized water

  • High-pressure autoclave reactor with stirrer, temperature, and pressure controls

  • Hydrogen gas (high purity)

Procedure:

  • Prepare an aqueous solution of D-Sorbose (e.g., 20-40% w/v) in deionized water.

  • Charge the D-Sorbose solution into the high-pressure autoclave.

  • Carefully add the activated Raney Nickel catalyst to the solution. The catalyst-to-substrate ratio typically ranges from 1:10 to 1:20 by weight.

  • Seal the reactor and purge it first with nitrogen gas to remove oxygen, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 70-140 bar).

  • Heat the reaction mixture to the target temperature (e.g., 120-160°C) with continuous stirring.

  • Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete within 1-4 hours.

  • Upon completion, cool the reactor to room temperature and carefully release the pressure.

  • Filter the reaction mixture to remove the Raney Nickel catalyst.

  • The resulting aqueous solution containing this compound can be further purified by crystallization or chromatography to remove any unreacted D-Sorbose and byproducts like D-sorbitol and D-mannitol.

Enzymatic Synthesis: Whole-Cell Biocatalysis of D-Sorbose

This protocol is based on the use of the yeast Rhodotorula rubra for the conversion of D-Sorbose to this compound.[2]

Materials:

  • D-Sorbose

  • Rhodotorula rubra yeast strain

  • Yeast growth medium (e.g., MYEA - Malt Yeast Extract Agar)

  • Reaction buffer (e.g., phosphate buffer, pH 7.0)

  • Incubator shaker

Procedure:

  • Yeast Culture Preparation:

    • Inoculate Rhodotorula rubra into a suitable growth medium.

    • Incubate at 25°C for 3 days with shaking to obtain a sufficient cell mass.

    • Harvest the yeast cells by centrifugation and wash them with sterile distilled water to obtain a cell paste.

  • Enzymatic Conversion:

    • Prepare a solution of D-Sorbose in a suitable buffer (e.g., 1-5% w/v).

    • Add the washed Rhodotorula rubra cells to the D-Sorbose solution.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

    • The conversion is typically monitored over 48-96 hours. The addition of a co-substrate like ethanol may enhance the conversion rate.

  • Product Isolation and Purification:

    • After the desired conversion is achieved, separate the yeast cells from the reaction mixture by centrifugation or filtration.

    • The supernatant containing this compound can be purified using techniques such as ion-exchange chromatography and crystallization to remove residual D-Sorbose and other metabolites.

Visualizing the Synthesis Workflows

The following diagrams illustrate the distinct workflows of the chemical and enzymatic synthesis of this compound.

G cluster_chemical Chemical Synthesis Workflow cluster_enzymatic Enzymatic Synthesis Workflow chem_start D-Sorbose Solution chem_reactor High-Pressure Autoclave (Raney Nickel, H₂, High Temp & Pressure) chem_start->chem_reactor chem_filter Catalyst Filtration chem_reactor->chem_filter chem_purify Purification (Crystallization/Chromatography) chem_filter->chem_purify chem_end This compound chem_purify->chem_end enz_start D-Sorbose Solution enz_bioreactor Bioreactor (Rhodotorula rubra, Mild Temp & Pressure) enz_start->enz_bioreactor enz_separate Cell Separation enz_bioreactor->enz_separate enz_purify Purification (Chromatography) enz_separate->enz_purify enz_end This compound enz_purify->enz_end

Caption: Comparative workflow for this compound synthesis.

Conclusion

The choice between chemical and enzymatic synthesis of this compound is a multifaceted decision. Chemical synthesis via catalytic hydrogenation offers a rapid conversion process with high yields but necessitates specialized high-pressure equipment and operates under energy-intensive conditions, with the potential for byproduct formation. In contrast, enzymatic synthesis using whole-cell biocatalysts like Rhodotorula rubra provides a highly selective, environmentally friendly alternative that operates under mild conditions. While the reaction times for enzymatic processes are generally longer, the high specificity minimizes the formation of impurities, potentially simplifying downstream purification. For applications demanding high purity and adherence to green chemistry principles, the enzymatic route presents a compelling option, while chemical synthesis may be favored for its rapid throughput in established industrial setups. Further research into enzyme immobilization and process optimization could enhance the economic viability of the enzymatic synthesis of this compound.

References

Guide to Testing D-Iditol Cross-Reactivity in Standard Sugar Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of sugars is crucial. The presence of structurally similar compounds, such as the sugar alcohol D-Iditol, can lead to significant cross-reactivity in standard colorimetric sugar assays, potentially compromising experimental results. This guide provides a comparative overview of common sugar assays and detailed protocols to test for this compound interference.

Comparison of Standard Sugar Quantification Assays

Three common methods for sugar quantification are the Phenol-Sulfuric Acid assay for total carbohydrates, the 3,5-Dinitrosalicylic acid (DNS) assay for reducing sugars, and enzymatic assays for specific sugars. Each operates on a different principle, leading to varying levels of specificity and potential for cross-reactivity with sugar alcohols like this compound.

Assay TypePrincipleSpecificityPotential for this compound Cross-Reactivity
Phenol-Sulfuric Acid Under hot acidic conditions, carbohydrates are hydrolyzed to monosaccharides, which are then dehydrated to furfural derivatives. These derivatives react with phenol to produce a colored product.[1][2]Low. Detects virtually all classes of carbohydrates (mono-, di-, oligo-, and polysaccharides).[3]Moderate. The strong acidic conditions can also degrade sugar alcohols, potentially leading to the formation of interfering compounds.
DNS Assay In an alkaline solution, the 3,5-dinitrosalicylic acid is reduced by the free carbonyl group (aldehyde or ketone) of reducing sugars, forming 3-amino-5-nitrosalicylic acid, which has a reddish-brown color.[4][5]Moderate. Specific to reducing sugars like glucose and fructose.[4][6] Non-reducing sugars like sucrose do not react.[4]Low. this compound is a sugar alcohol and lacks a free carbonyl group.[7][8] Therefore, it should not directly react. However, interference from other components or under harsh assay conditions cannot be entirely ruled out.[9]
Enzymatic Assays Highly specific enzymes, such as glucose oxidase or hexokinase, catalyze a reaction involving a target sugar.[10][11] The product of this reaction is then measured, often via the production or consumption of NADH/NADPH.[11][12]High. Typically specific to a single sugar (e.g., D-glucose).[10]Very Low. The high specificity of the enzyme-substrate interaction makes cross-reactivity with this compound highly unlikely.[10]

Experimental Protocols for Assessing this compound Interference

To quantitatively assess the cross-reactivity of this compound, a systematic approach involving a positive control (target sugar), a negative control (this compound alone), and a spike-recovery experiment is recommended.

General Preparation
  • Standard Sugar Stock Solution: Prepare a 1 mg/mL stock solution of a standard sugar relevant to your assay (e.g., D-glucose) in deionized water.

  • This compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in deionized water. This higher concentration allows for testing a wide range of potential interference levels.

Phenol-Sulfuric Acid Assay Protocol
  • Standard Curve Preparation:

    • Prepare a series of dilutions from the D-glucose stock solution to create standards ranging from 10 to 100 µg/mL.

    • Pipette 1 mL of each standard into a separate glass test tube. Include a blank with 1 mL of deionized water.

  • This compound Interference Test:

    • Negative Control: Prepare tubes with increasing concentrations of this compound (e.g., 100, 500, 1000 µg/mL).

    • Spike-Recovery: Prepare tubes containing a fixed concentration of D-glucose (e.g., 50 µg/mL) spiked with increasing concentrations of this compound (e.g., 100, 500, 1000 µg/mL).

  • Reaction:

    • Add 1 mL of 5% phenol solution to each tube and vortex briefly.

    • Rapidly add 5 mL of concentrated sulfuric acid to each tube, directing the stream at the liquid surface to ensure rapid mixing and heat generation.

  • Incubation and Measurement:

    • Allow the tubes to stand for 10 minutes, then vortex again.

    • Incubate in a water bath at 25-30°C for 20 minutes.[1]

    • Measure the absorbance at 490 nm using a spectrophotometer.[1][13]

DNS Assay Protocol
  • Standard Curve Preparation:

    • Prepare D-glucose standards (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL) from the stock solution.

    • Pipette 1 mL of each standard into a separate test tube. Include a blank with 1 mL of deionized water.

  • This compound Interference Test:

    • Negative Control: Prepare tubes with increasing concentrations of this compound (e.g., 1, 5, 10 mg/mL).

    • Spike-Recovery: Prepare tubes with a fixed concentration of D-glucose (e.g., 0.5 mg/mL) spiked with increasing concentrations of this compound (e.g., 1, 5, 10 mg/mL).

  • Reaction:

    • Add 1 mL of DNS reagent to each tube.

    • Heat the tubes in a boiling water bath for 5-10 minutes.[6][14]

  • Measurement:

    • Cool the tubes to room temperature.

    • Add 5 mL of deionized water and mix well.

    • Measure the absorbance at 540 nm.[4][6]

Enzymatic Assay Protocol (Example: Glucose Oxidase-Based)
  • Standard Curve Preparation:

    • Prepare D-glucose standards according to the manufacturer's instructions (e.g., 0 to 10 nmol/well for a 96-well plate format).

  • This compound Interference Test:

    • Negative Control: Prepare wells with increasing concentrations of this compound.

    • Spike-Recovery: Prepare wells with a fixed amount of D-glucose (e.g., 5 nmol) spiked with increasing concentrations of this compound.

  • Reaction and Measurement:

    • Follow the specific enzymatic assay kit protocol.[11][15] This typically involves adding a reaction mix containing glucose oxidase, a peroxidase, and a probe.

    • Incubate for the recommended time (e.g., 30 minutes) at the specified temperature.

    • Measure the absorbance or fluorescence at the recommended wavelength (e.g., 570 nm for colorimetric assays).[11]

Data Presentation and Interpretation

Summarize the results in a clear, tabular format to facilitate comparison. Calculate the percentage of interference to quantify the effect of this compound.

Table 1: this compound Interference in the Phenol-Sulfuric Acid Assay

Sample CompositionExpected Glucose (µg/mL)Measured Absorbance (490 nm)Calculated Glucose (µg/mL)% Interference
Blank00.0050-
50 µg/mL Glucose500.45050.00%
1000 µg/mL this compound00.0252.8N/A
50 µg/mL Glucose + 100 µg/mL this compound500.45550.61.2%
50 µg/mL Glucose + 500 µg/mL this compound500.47052.24.4%
50 µg/mL Glucose + 1000 µg/mL this compound500.49555.010.0%

Interpretation:

  • Negative Control: A non-zero reading for this compound alone indicates direct cross-reactivity.

  • Spike-Recovery: A deviation in the calculated glucose concentration from the expected value indicates interference.

  • % Interference Calculation: [(Measured Value - Expected Value) / Expected Value] * 100

  • A commonly accepted threshold for significant interference is a deviation of more than ±10%.[16]

Visualizing the Workflow

A clear workflow is essential for systematically testing for cross-reactivity.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_standards Prepare Sugar Standard Curve run_assay Perform Selected Sugar Assay prep_standards->run_assay prep_analyte Prepare this compound Stock Solution prep_analyte->run_assay prep_spiked Prepare Spiked Samples (Sugar + this compound) prep_spiked->run_assay measure Measure Absorbance/ Fluorescence run_assay->measure calculate Calculate Concentrations measure->calculate interpret Determine % Interference calculate->interpret

Workflow for this compound cross-reactivity testing.

Decision Pathway for Assay Selection

Based on the interference testing results, a decision can be made on the suitability of the assay.

G cluster_alternatives Alternative Methods start Interference > 10%? no No start->no Assay is suitable for use. yes Yes start->yes Assay is NOT suitable. Consider alternatives. alt1 Use a more specific (e.g., enzymatic) assay yes->alt1 alt2 Use chromatographic methods (e.g., HPLC-RID, LC-MS/MS) yes->alt2

Decision-making based on interference results.

Conclusion and Recommendations

Testing for this compound cross-reactivity is a critical step in validating sugar quantification methods for specific sample matrices.

  • Initial Screening: For total carbohydrate or reducing sugar estimation, the Phenol-Sulfuric Acid and DNS assays can be used, but they must be validated for interference if this compound is expected to be present.

  • High Specificity Requirement: When accurate quantification of a specific sugar is necessary in the presence of this compound, enzymatic assays are the most reliable colorimetric method due to their high substrate specificity.[10]

  • Complex Mixtures: For complex mixtures containing multiple sugars and sugar alcohols, chromatographic methods such as HPLC or LC-MS/MS are recommended for their superior separation and quantification capabilities.[17][18]

By following these protocols and guidelines, researchers can confidently assess the potential for this compound cross-reactivity, ensuring the accuracy and reliability of their sugar quantification data.

References

Confirming the Molecular Structure of Synthesized D-Iditol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the molecular structure of synthesized D-Iditol. Through a combination of spectroscopic and physical analyses, this document outlines the necessary experimental data and protocols to definitively identify this compound and differentiate it from its common diastereomer, D-Sorbitol.

Comparative Data Analysis

The structural confirmation of a synthesized compound relies on the meticulous comparison of its physical and spectroscopic properties with those of a known standard. This section presents a comparative summary of the key analytical data for this compound and D-Sorbitol.

Table 1: Physical and Spectroscopic Properties of this compound and D-Sorbitol

PropertyThis compound (Reference)Synthesized Compound (Expected)D-Sorbitol (Alternative)
Melting Point (°C) 74 - 78To be determined110 - 112
Specific Optical Rotation ([(\alpha)]D) +2° to +5° (c=1, H₂O)To be determined-2.0° (c=1, H₂O)
¹H NMR (in D₂O) See Table 2To be determinedSee Table 3
¹³C NMR (in D₂O) See Table 2To be determinedSee Table 3
FTIR (cm⁻¹) Key absorptions expected for O-H, C-H, and C-O stretchingTo be determinedBroad O-H stretch (~3300-3500), C-H stretch (~2900-3000), C-O stretch (~1000-1100)
Mass Spectrometry (m/z) Expected [M+H]⁺: 183.0865To be determined[M+H]⁺: 183.0865, characteristic fragments

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (Reference)

Data is for L-Iditol, the enantiomer of this compound. NMR spectra of enantiomers in an achiral solvent are identical.

¹H NMR (D₂O) Chemical Shift (ppm) Multiplicity ¹³C NMR (D₂O) Chemical Shift (ppm)
H-1a, H-6a3.63 - 3.67mC-1, C-6~63.5
H-1b, H-6b3.70 - 3.75mC-2, C-5~72.0
H-2, H-53.82 - 3.87mC-3, C-4~73.0
H-3, H-43.70 - 3.75m

Table 3: ¹H and ¹³C NMR Spectroscopic Data for D-Sorbitol (Reference)

¹H NMR (D₂O) Chemical Shift (ppm) Multiplicity ¹³C NMR (D₂O) Chemical Shift (ppm)
H-1a, H-6a3.65ddC-1, C-663.8
H-1b, H-6b3.78ddC-2, C-572.1
H-2, H-53.84ddC-370.3
H-33.72tC-472.4
H-43.69t

Experimental Protocols

Detailed and consistent experimental procedures are paramount for obtaining reliable and comparable data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the synthesized compound in approximately 0.6 mL of deuterium oxide (D₂O).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16 or more to achieve adequate signal-to-noise.

    • Solvent Suppression: Utilize presaturation to suppress the residual HOD signal.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024 or more.

  • Data Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the residual HOD signal (δ ≈ 4.79 ppm) and the ¹³C spectrum accordingly.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the dried sample with KBr powder and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for hydroxyl (O-H), alkyl (C-H), and carbon-oxygen (C-O) functional groups.

Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI) is a suitable method for the analysis of polyols.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or water.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Analysis: Determine the mass of the molecular ion and compare it to the expected mass of this compound (C₆H₁₄O₆, MW: 182.17 g/mol ).

Melting Point Determination
  • Apparatus: Use a calibrated melting point apparatus.

  • Procedure: Place a small amount of the finely powdered, dry sample in a capillary tube. Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Recording: Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample.

Optical Rotation Measurement
  • Apparatus: Use a calibrated polarimeter.

  • Sample Preparation: Accurately prepare a solution of the synthesized compound in deionized water at a known concentration (e.g., c = 1 g/100 mL).

  • Measurement: Measure the angle of rotation at a fixed wavelength (typically the sodium D-line, 589 nm) and temperature (20°C).

  • Calculation: Calculate the specific rotation using the formula: [(\alpha)] = (\alpha) / (l × c), where (\alpha) is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.

Visualizing the Workflow and Comparison

The following diagrams illustrate the logical flow of the structural confirmation process and a direct comparison of the key distinguishing features between this compound and D-Sorbitol.

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Physicochemical & Spectroscopic Analysis cluster_comparison Data Comparison cluster_confirmation Conclusion Synthesized_Compound Synthesized this compound Melting_Point Melting Point Synthesized_Compound->Melting_Point Optical_Rotation Optical Rotation Synthesized_Compound->Optical_Rotation NMR NMR (1H & 13C) Synthesized_Compound->NMR FTIR FTIR Synthesized_Compound->FTIR MS Mass Spectrometry Synthesized_Compound->MS Comparison_Point Compare Data Melting_Point->Comparison_Point Optical_Rotation->Comparison_Point NMR->Comparison_Point FTIR->Comparison_Point MS->Comparison_Point Reference_Data Reference Data (this compound Standard) Reference_Data->Comparison_Point Alternative_Data Alternative Data (D-Sorbitol) Alternative_Data->Comparison_Point Structure_Confirmed Molecular Structure Confirmed Structure_Incorrect Structure Incorrect / Impure Comparison_Point->Structure_Confirmed Data Match Comparison_Point->Structure_Incorrect Data Mismatch

Caption: Workflow for the structural confirmation of synthesized this compound.

D-Iditol_vs_D-Sorbitol cluster_iditol This compound cluster_sorbitol D-Sorbitol (Diastereomer) Iditol_MP Melting Point: 74-78 °C Sorbitol_MP Melting Point: 110-112 °C Iditol_OR Optical Rotation: +2° to +5° Sorbitol_OR Optical Rotation: -2.0° Iditol_Stereo Stereochemistry: (2R,3S,4S,5R) Sorbitol_Stereo Stereochemistry: (2R,3R,4R,5S) Comparison Key Differentiating Properties

Caption: Key distinguishing properties of this compound and D-Sorbitol.

Quantitative comparison of D-Iditol levels in different fungal species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Comparison of D-Iditol Levels

Direct comparative studies on this compound concentrations across various fungal species are scarce. However, research has identified specific fungi capable of producing this compound, with the yeast Rhodotorula rubra being a notable example. The following table summarizes the available quantitative data.

Fungal SpeciesStrainSubstrateThis compound ConcentrationReference
Rhodotorula rubraRY10D-Sorbose (2.0%)95.0% conversion ratio[1]

Note: The data for Rhodotorula rubra is presented as a conversion ratio from the substrate D-sorbose, as absolute concentrations in the culture medium or fungal biomass were not specified in the cited study. Further research is required to establish a broader comparative dataset of this compound levels in other fungal species.

Experimental Protocols

The quantification of this compound and other sugar alcohols in fungal species involves several key steps, from extraction to analysis. Below are detailed methodologies based on established protocols for polyol analysis in fungi.

Fungal Culture and Biomass Preparation
  • Culture Conditions: Fungal species are cultivated in appropriate liquid media containing a suitable carbon source. For the production of this compound by Rhodotorula rubra, D-fructose has been found to be an effective carbon source for cell growth to obtain high conversion potential to this compound from D-sorbose.[1]

  • Cell Harvesting: Fungal biomass is harvested from the liquid culture by centrifugation.

  • Washing: The harvested cells are washed multiple times with distilled water to remove residual medium components.

  • Lyophilization (Freeze-Drying): The washed biomass is freeze-dried to obtain a constant dry weight and to preserve the metabolites for subsequent extraction.

Extraction of Intracellular Polyols
  • Cell Lysis: The freeze-dried fungal biomass is homogenized and lysed to release intracellular metabolites. This can be achieved by mechanical methods (e.g., grinding with glass beads, sonication) or enzymatic lysis.

  • Solvent Extraction: The lysed biomass is extracted with a solvent, typically 80% ethanol, to precipitate macromolecules while keeping small soluble molecules like sugar alcohols in the solution. The extraction is usually performed at an elevated temperature (e.g., 70-80°C) to enhance efficiency.

  • Centrifugation and Supernatant Collection: The mixture is centrifuged to pellet the cell debris, and the supernatant containing the extracted polyols is collected.

Quantification by High-Performance Liquid Chromatography (HPLC)
  • Chromatographic System: An HPLC system equipped with a refractive index (RI) detector is commonly used for the analysis of sugar alcohols.

  • Column: A specialized column for sugar and sugar alcohol analysis, such as a polystyrene-divinylbenzene resin-based column in the calcium form (e.g., Aminex HPX-87C), is employed.

  • Mobile Phase: Deionized water is typically used as the mobile phase.

  • Analysis: The extracted sample is filtered and injected into the HPLC system. The retention time and peak area of this compound are compared with those of a known standard for identification and quantification.

Metabolic Pathways and Experimental Workflows

This compound Biosynthesis Pathway

The primary known pathway for this compound production in fungi involves the reduction of D-sorbose. This reaction is catalyzed by a reductase enzyme.

D_Iditol_Pathway D_Sorbose D-Sorbose D_Iditol This compound D_Sorbose->D_Iditol Reduction (NAD(P)H -> NAD(P)+) Enzyme Sorbose Reductase (e.g., in Rhodotorula rubra) Enzyme->D_Sorbose

Caption: Proposed biosynthetic pathway of this compound from D-sorbose in fungi.

Experimental Workflow for this compound Quantification

The following diagram illustrates the general workflow for the quantitative analysis of this compound in fungal samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Fungal_Culture Fungal Culture Harvesting Cell Harvesting (Centrifugation) Fungal_Culture->Harvesting Washing Washing Harvesting->Washing Lyophilization Lyophilization Washing->Lyophilization Cell_Lysis Cell Lysis Lyophilization->Cell_Lysis Solvent_Extraction 80% Ethanol Extraction Cell_Lysis->Solvent_Extraction Centrifugation Centrifugation & Supernatant Collection Solvent_Extraction->Centrifugation HPLC HPLC-RI Analysis Centrifugation->HPLC Quantification Quantification (Comparison with Standard) HPLC->Quantification

Caption: General experimental workflow for this compound quantification in fungi.

References

Differential Cellular Effects of D-Iditol versus D-Glucitol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known cellular effects of two polyols, D-Iditol and D-glucitol (commonly known as sorbitol). While D-glucitol has been extensively studied due to its role in diabetic complications, research on this compound is less comprehensive. This document summarizes the current understanding of their respective metabolic pathways, cellular transport, and physiological impacts, highlighting the significant gaps in our knowledge of this compound.

Introduction

D-glucitol and this compound are hexitols, six-carbon sugar alcohols, with the same chemical formula (C6H14O6) but differing in the stereochemistry of their hydroxyl groups. This structural difference dictates their interaction with cellular machinery, leading to distinct metabolic fates and cellular consequences. D-glucitol is a well-established intermediate in the polyol pathway, a metabolic route implicated in the pathophysiology of diabetes.[1][2] this compound, a fungal metabolite, is less understood within mammalian systems but has been identified as an inhibitor of specific enzymes.[3]

Metabolic Pathways

The metabolic pathways of D-glucitol are well-characterized, particularly in the context of hyperglycemia. In contrast, a complete metabolic pathway for this compound in mammalian cells has not been fully elucidated.

D-Glucitol: The Polyol Pathway

Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters glycolysis. However, in states of hyperglycemia, the excess glucose is shunted into the polyol pathway.[1] This two-step pathway is initiated by the enzyme aldose reductase, which reduces glucose to D-glucitol, consuming NADPH in the process. Subsequently, sorbitol dehydrogenase (which is also known as L-iditol 2-dehydrogenase) oxidizes D-glucitol to fructose, with the concomitant reduction of NAD+ to NADH.[4][5][6]

The accumulation of D-glucitol, particularly in tissues with low sorbitol dehydrogenase activity such as the lens, retina, and Schwann cells, leads to hyperosmotic stress.[2][7] This osmotic stress is a key contributor to the development of diabetic complications like cataracts, retinopathy, and neuropathy.[1][7] Furthermore, the increased flux through the polyol pathway has been linked to increased oxidative stress due to the depletion of NADPH, which is essential for the regeneration of the antioxidant glutathione.[1][2]

This compound: Known Enzymatic Reactions

The metabolic fate of this compound in mammalian cells is not well-defined. However, it is known to be a substrate for this compound 2-dehydrogenase, an enzyme that catalyzes the conversion of this compound to D-sorbose.[4] This suggests a potential intersection with fructose and mannose metabolism. It is important to note that L-iditol 2-dehydrogenase (sorbitol dehydrogenase) can act on a variety of sugar alcohols, including L-iditol, D-glucitol, D-xylitol, and D-galactitol.[5]

A significant known cellular effect of this compound is its ability to inhibit glucosidase I at a concentration of approximately 1 mM, without affecting glucosidase II.[3] Glucosidase I is a key enzyme in the N-linked glycosylation pathway, responsible for trimming glucose residues from nascent glycoproteins in the endoplasmic reticulum. Inhibition of this enzyme can disrupt proper protein folding and quality control.

Quantitative Data Comparison

Direct quantitative comparisons of the cellular effects of this compound and D-glucitol are scarce in the scientific literature. The following table summarizes key metabolic parameters for D-glucitol. A corresponding comprehensive dataset for this compound is not currently available.

ParameterD-Glucitol (Sorbitol)This compoundReference
Primary Metabolic Pathway Polyol PathwayLargely unknown in mammalian cells; substrate for this compound 2-dehydrogenase[1],[4]
Key Enzymes Involved Aldose Reductase, Sorbitol Dehydrogenase (L-iditol 2-dehydrogenase)This compound 2-dehydrogenase[1],[4]
Primary Cellular Effect Osmotic and Oxidative Stress (in hyperglycemia)Inhibition of Glucosidase I[1][2][7],[3]
Cellular Accumulation High in tissues with low sorbitol dehydrogenase activity (lens, retina, nerves)Accumulates in galactokinase deficiency[2][7],[8][9]

Cellular Transport

The mechanisms by which these polyols enter cells are crucial to their intracellular effects.

D-Glucitol Transport

D-glucitol itself does not readily cross cell membranes.[1] Its intracellular accumulation is primarily a result of its synthesis from glucose within the cell via the polyol pathway. The transport of glucose, the precursor for D-glucitol synthesis, is mediated by various glucose transporters (GLUTs).

This compound Transport

The mechanism of this compound transport into mammalian cells has not been experimentally determined. General mechanisms for cellular uptake of small molecules include passive diffusion and various forms of carrier-mediated transport and endocytosis.[10][11][12] Further research is required to identify the specific transporters or pathways involved in this compound uptake.

Signaling Pathways and Cellular Responses

D-Glucitol-Induced Signaling

The accumulation of D-glucitol and the resulting osmotic stress trigger a cascade of cellular signaling events. These include the activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2 and JNK, and the induction of growth factors like basic-FGF and TGF-β.[7] These signaling changes are implicated in the cellular damage observed in diabetic complications. In some systems, sorbitol has been shown to act as a signaling molecule itself, influencing developmental processes through gibberellin signaling in plants.[13] In C. elegans, sorbitol treatment extends lifespan and induces the osmotic stress response.[14]

This compound and Cellular Signaling

The impact of this compound on cellular signaling pathways is largely unknown. Its inhibitory effect on glucosidase I suggests a potential to induce the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, as the disruption of N-linked glycosylation can lead to an accumulation of misfolded proteins. However, direct evidence for this compound-induced ER stress and subsequent signaling is lacking.

Experimental Protocols

Detailed experimental protocols for the direct comparative analysis of this compound and D-glucitol are not established. However, the following methodologies are standard for studying polyol metabolism and cellular effects.

Measurement of Intracellular Polyols

Method: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol Outline:

  • Cell Culture and Treatment: Culture cells of interest and expose them to D-glucitol or this compound at various concentrations and time points.

  • Metabolite Extraction: Lyse the cells and extract intracellular metabolites using a suitable solvent system (e.g., methanol/chloroform/water).

  • Sample Preparation: Derivatize the polyols if necessary for GC-MS analysis.

  • Chromatographic Separation: Separate the polyols using an appropriate HPLC or GC column.

  • Detection and Quantification: Detect and quantify the polyols using a mass spectrometer or other suitable detector, with comparison to known standards.

Aldose Reductase Activity Assay

Method: Spectrophotometry.

Protocol Outline:

  • Enzyme Source: Prepare cell or tissue lysates.

  • Reaction Mixture: Prepare a reaction buffer containing NADPH, a substrate (e.g., glyceraldehyde), and the enzyme source.

  • Initiate Reaction: Start the reaction by adding the substrate.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculate Activity: Determine the enzyme activity based on the rate of NADPH consumption.

Sorbitol Dehydrogenase Activity Assay

Method: Spectrophotometry.

Protocol Outline:

  • Enzyme Source: Prepare cell or tissue lysates.

  • Reaction Mixture: Prepare a reaction buffer containing NAD+ and D-glucitol.

  • Initiate Reaction: Start the reaction by adding the enzyme source.

  • Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm, corresponding to the production of NADH.

  • Calculate Activity: Determine the enzyme activity based on the rate of NADH formation.

Glucosidase I Inhibition Assay

Method: Fluorometric or Colorimetric Assay.

Protocol Outline:

  • Enzyme Source: Purified glucosidase I or cell lysates containing the enzyme.

  • Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of this compound.

  • Substrate Addition: Add a fluorogenic or chromogenic substrate for glucosidase I (e.g., 4-methylumbelliferyl-α-D-glucopyranoside).

  • Signal Measurement: Measure the fluorescence or absorbance generated by the product over time.

  • Determine Inhibition: Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

D-Glucitol (Sorbitol) Metabolic Pathway

D_Glucitol_Pathway cluster_polyol Polyol Pathway Glucose Glucose Sorbitol D-Glucitol (Sorbitol) Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Accumulation AldoseReductase_Cofactor NADPH Depletion Sorbitol->AldoseReductase_Cofactor Glycolysis Glycolysis Fructose->Glycolysis Hexokinase

Caption: The polyol pathway for D-glucitol metabolism.

Experimental Workflow for Polyol Analysis

Polyol_Analysis_Workflow start Cell Culture & Treatment extraction Metabolite Extraction start->extraction prep Sample Preparation (e.g., Derivatization) extraction->prep analysis HPLC or GC-MS Analysis prep->analysis quant Quantification analysis->quant

Caption: General workflow for intracellular polyol analysis.

This compound's Known Cellular Interaction

D_Iditol_Interaction D_Iditol This compound Glucosidase_I Glucosidase I D_Iditol->Glucosidase_I Inhibits N_Glycosylation N-linked Glycosylation Glucosidase_I->N_Glycosylation Required for ER_Stress Potential ER Stress (Unfolded Protein Response) N_Glycosylation->ER_Stress

Caption: this compound's inhibitory effect on Glucosidase I.

Conclusion

The cellular effects of D-glucitol are well-documented, primarily revolving around its role in the polyol pathway and the subsequent induction of osmotic and oxidative stress in hyperglycemic conditions. In stark contrast, the cellular impact of this compound is poorly understood. While it is known to inhibit glucosidase I, a critical enzyme in glycoprotein processing, its metabolic fate, transport mechanisms, and broader effects on cellular signaling in mammalian cells remain largely unexplored. This guide highlights the significant need for further research to elucidate the differential cellular effects of these two stereoisomeric polyols, which could have implications for drug development and our understanding of cellular metabolism.

References

Safety Operating Guide

Navigating the Disposal of D-Iditol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of D-Iditol, a polyol used in research. Due to varying regulations, this document emphasizes the importance of consulting with your institution's Environmental Health and Safety (EHS) office to ensure full compliance.

Chemical and Physical Properties of this compound

A clear understanding of this compound's properties is fundamental to handling and disposing of it safely.

PropertyDataReference
CAS Number 25878-23-3[1][2]
Molecular Formula C₆H₁₄O₆[1][2]
Molecular Weight 182.17 g/mol [3]
Appearance Colorless high viscous liquid or solid[4]
Solubility Soluble in water (5mg/ml)[4]
Stability Stable under proper conditions.[2]

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, wearing the appropriate Personal Protective Equipment (PPE) is crucial to minimize exposure risks.

  • Hand Protection: Wear protective gloves.[2]

  • Eye Protection: Use safety glasses. A face shield may be necessary depending on the situation.[2]

  • Respiratory Protection: In cases of dust or aerosols, use a dust respirator.[2]

  • Skin and Body Protection: Wear protective clothing and boots as the situation requires.[2]

Step-by-Step Disposal Procedures for this compound

The appropriate disposal method for this compound is contingent on local regulations and the specific form of the waste (e.g., pure solid, aqueous solution). The following workflow provides a structured approach to determining the correct disposal route.

It is imperative to consult your institution's Environmental Health and Safety (EHS) office or equivalent authority before proceeding with any disposal method. Conflicting guidance exists, with some sources permitting sewer disposal for sugar alcohols while others prohibit it.[5][6]

  • Consult Institutional and Local Regulations:

    • Contact your institution's EHS office to obtain specific guidelines for the disposal of non-hazardous chemical waste and sugar alcohols.

    • Inquire about permissible disposal methods, such as sanitary sewer, incineration, or hazardous waste collection.

  • Assess the Waste Stream:

    • Determine if the this compound waste is in a solid form or an aqueous solution.

    • Identify any other chemicals mixed with the this compound waste, as this may alter the disposal procedure.

  • Execute the Approved Disposal Method:

    • Method A: Sanitary Sewer Disposal (Only if explicitly permitted by your EHS office)

      • Ensure the this compound is in a dilute aqueous solution. For solid this compound, dissolve it in a large volume of water.

      • Slowly pour the solution down the drain with copious amounts of running water.[7]

      • Avoid mixing with other chemicals in the drain.

    • Method B: Chemical Incineration (A common alternative)

      • If sewer disposal is not permitted, prepare the this compound waste for collection by your EHS office.

      • One Safety Data Sheet suggests a possible disposal method is to mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] This procedure should only be carried out by authorized and trained personnel.

      • Package the waste in a clearly labeled, sealed, and compatible container.[5]

      • Follow all institutional procedures for hazardous waste pickup.[8][9]

    • Method C: Hazardous Waste Collection (Default for unknown or mixed waste)

      • If the this compound is mixed with other hazardous chemicals, it must be treated as hazardous waste.

      • Collect the waste in a sturdy, leak-proof container that is compatible with all components of the waste mixture.[9]

      • Ensure the container is properly labeled with all contents and kept sealed when not in use.[5][10]

      • Store the waste in a designated satellite accumulation area until it is collected by your EHS office.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

D_Iditol_Disposal_Workflow start Start: this compound Waste for Disposal consult_ehs Consult Institutional EHS for specific guidelines on sugar alcohol disposal start->consult_ehs sewer_allowed Is sanitary sewer disposal permitted? consult_ehs->sewer_allowed dissolve Dissolve in large volume of water sewer_allowed->dissolve Yes collect_waste Collect in a labeled, sealed, compatible container sewer_allowed->collect_waste No pour_drain Pour down drain with copious amounts of water dissolve->pour_drain end_sewer End pour_drain->end_sewer incineration Dispose via chemical incineration through EHS office collect_waste->incineration end_incineration End incineration->end_incineration

Caption: Workflow for this compound Disposal.

Experimental Protocols

No specific experimental protocols for the disposal of this compound were cited in the reviewed materials. The disposal procedures are based on general chemical waste guidelines and information from Safety Data Sheets.

By adhering to these guidelines and, most importantly, the specific directives of your local EHS office, you can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.

References

Personal protective equipment for handling D-Iditol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling D-Iditol. The following step-by-step guidance is designed to ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.[1] The following personal protective equipment is recommended.

PPE CategoryItemSpecification/Standard
Eye/Face Protection Safety GlassesANSI Z87.1 (US) or EN 166 (EU) compliant.[1]
Skin Protection Laboratory CoatStandard, long-sleeved lab coat.
GlovesNitrile gloves are recommended. Inspect for tears or holes before use.
Respiratory Protection Dust Mask/RespiratorA NIOSH-approved N95 or higher-rated respirator is recommended when handling quantities with the potential to generate dust.[1]

Occupational Exposure Limits

No specific occupational exposure limits have been established for this compound. In such cases, it is prudent to handle it as a "Particulate Not Otherwise Regulated" (PNOR). The following exposure limits for PNOR are provided as a conservative guideline.

OrganizationExposure Limit (8-hour Time-Weighted Average)
OSHA (PEL) 15 mg/m³ (Total Dust)
5 mg/m³ (Respirable Fraction)

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Receiving and Inspection
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is properly labeled as this compound.

  • Log the receipt of the chemical in the laboratory's chemical inventory system.

Storage
  • Store this compound in a tightly sealed container.[1]

  • Keep the container in a cool, dry, and well-ventilated area.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

Handling
  • Always handle this compound inside a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[1]

  • Before handling, ensure all required PPE is correctly worn.

  • Weigh the required amount of this compound on a tared weigh boat or paper.

  • If creating a solution, slowly add the this compound powder to the solvent to avoid splashing.

  • After handling, thoroughly wash hands with soap and water, even if gloves were worn.[1]

  • Clean any spills immediately according to the spill response protocol.

Spill Response
  • Small Spills : Wearing appropriate PPE, gently sweep the spilled solid into a designated waste container. Avoid creating dust.

  • Large Spills : Evacuate the area and prevent entry. Contact the institution's environmental health and safety (EHS) department for guidance on cleanup.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Unused or Expired this compound
  • For disposal of small quantities of expired or unused this compound, it should be treated as chemical waste.

  • Place the this compound in a clearly labeled, sealed container for hazardous waste.

  • Arrange for pickup and disposal by the institution's environmental health and safety (EHS) department.

  • For larger quantities, disposal may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

Contaminated Materials
  • Any materials contaminated with this compound, such as gloves, weigh boats, and paper towels, should be placed in a designated, sealed waste bag.

  • Dispose of this waste through the EHS-approved chemical waste stream.

D_Iditol_Handling_Workflow cluster_prep Preparation cluster_handling Handling Procedure cluster_cleanup Post-Handling & Disposal Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Verify_Ventilation Ensure Proper Ventilation (Fume Hood) Select_PPE->Verify_Ventilation Weigh_Chemical Weigh this compound Verify_Ventilation->Weigh_Chemical Prepare_Solution Prepare Solution (if applicable) Weigh_Chemical->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Area Clean & Decontaminate Work Area Conduct_Experiment->Decontaminate_Area Spill_Event Spill? Conduct_Experiment->Spill_Event Dispose_Waste Dispose of Waste & Contaminated PPE Decontaminate_Area->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands End End Wash_Hands->End Start Start Start->Risk_Assessment Spill_Event->Decontaminate_Area No Spill_Cleanup Follow Spill Response Protocol Spill_Event->Spill_Cleanup Yes Spill_Cleanup->Decontaminate_Area

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Iditol
Reactant of Route 2
D-Iditol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.